Benzylphosphonic acid
Beschreibung
Eigenschaften
IUPAC Name |
benzylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBVRMYSNSKIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064498 | |
| Record name | Phosphonic acid, (phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6881-57-8 | |
| Record name | Benzylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, (phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Benzylphosphonic Acid via the Michaelis-Arbuzov Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of benzylphosphonic acid, a key intermediate in various chemical and pharmaceutical applications.[1][2][3] The core of this synthesis is the Michaelis-Arbuzov reaction, a robust and widely used method for forming carbon-phosphorus (C-P) bonds.[1][4][5] This document details the underlying reaction mechanism, provides comprehensive experimental protocols for the synthesis of the diethyl ester intermediate and its subsequent hydrolysis, and presents quantitative data to facilitate comparison and optimization.
The Michaelis-Arbuzov Reaction: Mechanism and Application
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a phosphonate (B1237965).[1][5][6][7] In the context of this compound synthesis, this typically involves the reaction of a benzyl (B1604629) halide with triethyl phosphite to form diethyl benzylphosphonate. This intermediate is then hydrolyzed to the final phosphonic acid product.
The reaction proceeds via a two-step SN2 mechanism:
-
Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.[5][6][7]
-
Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium (B103445) salt, leading to the formation of the final phosphonate ester and an alkyl halide byproduct.[5][6][7]
The reactivity of the benzyl halide is a critical factor, with the general trend being I > Br > Cl.[6] The presence of electron-withdrawing groups on the benzene (B151609) ring can enhance the reactivity of the benzylic carbon towards nucleophilic attack.[1]
References
An In-depth Technical Guide to the Michaelis-Becker Synthesis of Benzylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Michaelis-Becker synthesis of benzylphosphonic acid, a compound of significant interest in medicinal chemistry and drug development due to its role as a protein tyrosine phosphatase (PTP) inhibitor.[1][2] This document outlines the reaction mechanism, detailed experimental protocols for the synthesis of the key intermediate, diethyl benzylphosphonate, and its subsequent hydrolysis to the final product. Furthermore, it presents quantitative data to inform experimental design and a visualization of a relevant signaling pathway to contextualize the compound's biological activity.
Introduction to the Michaelis-Becker Synthesis
The Michaelis-Becker reaction is a classical method for the formation of a carbon-phosphorus bond, a crucial step in the synthesis of many organophosphorus compounds.[3] The reaction involves the deprotonation of a dialkyl phosphite (B83602), such as diethyl phosphite, with a base to form a phosphonate (B1237965) anion. This anion then acts as a nucleophile, attacking an alkyl halide, in this case benzyl (B1604629) bromide, to yield a dialkyl alkylphosphonate.[4] This method is an alternative to the Michaelis-Arbuzov reaction and is particularly useful when starting from a dialkyl phosphite.[5][6]
The overall synthesis of this compound via the Michaelis-Becker reaction can be conceptually divided into two key stages:
-
Formation of Diethyl Benzylphosphonate: The reaction of diethyl phosphite with benzyl bromide in the presence of a suitable base.
-
Hydrolysis of Diethyl Benzylphosphonate: The cleavage of the ethyl ester groups to yield the final this compound.
Experimental Protocols
Synthesis of Diethyl Benzylphosphonate (Intermediate)
This protocol describes a representative procedure for the synthesis of diethyl benzylphosphonate.
Materials:
-
Diethyl phosphite
-
Benzyl bromide
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent (e.g., dimethylformamide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas (nitrogen or argon).
-
Base Addition: A suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in the flask under an inert atmosphere.
-
Phosphite Addition: Diethyl phosphite (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Benzyl Bromide Addition: Benzyl bromide (1.0 equivalent) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diethyl benzylphosphonate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Hydrolysis of Diethyl Benzylphosphonate to this compound
This protocol outlines the acid-catalyzed hydrolysis of the diethyl ester to the final phosphonic acid.
Materials:
-
Diethyl benzylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Diethyl benzylphosphonate is placed in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Acid Addition: An excess of concentrated hydrochloric acid (e.g., 6 M) is added to the flask.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.
-
Work-up: After completion, the reaction mixture is cooled to room temperature.
-
Isolation: The water and excess HCl are removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol) to yield pure this compound.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of diethyl benzylphosphonate, the key intermediate in the Michaelis-Becker synthesis of this compound. Yields can vary depending on the specific reaction conditions.
Table 1: Effect of Base and Solvent on the Yield of Diethyl Benzylphosphonate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | PEG-400 | Room Temperature | 6 | 95 | [4] |
| 2 | Cs₂CO₃ | PEG-400 | Room Temperature | 6 | 94 | [4] |
| 3 | KOH | PEG-400 | Room Temperature | 6 | 92 | [4] |
| 4 | NaH | THF | Reflux | 4-6 | ~80-90 | General Protocol |
| 5 | K₂CO₃ | DMF | Room Temperature | 6 | 85 | [7] |
| 6 | K₂CO₃ | MeCN | Room Temperature | 6 | 70 | [7] |
| 7 | K₂CO₃ | THF | Room Temperature | 6 | 65 | [7] |
| 8 | None | No Solvent | Room Temperature | 6 | 10 | [7] |
Table 2: Spectroscopic Data for Diethyl Benzylphosphonate and this compound
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) | Reference |
| Diethyl Benzylphosphonate | 1.25 (t, 6H), 3.19 (d, J=22 Hz, 2H), 4.05 (m, 4H), 7.25-7.35 (m, 5H) | 16.4 (d, J=6 Hz), 33.8 (d, J=138 Hz), 62.1 (d, J=7 Hz), 126.9 (d, J=4 Hz), 128.5 (d, J=3 Hz), 129.9 (d, J=6 Hz), 131.7 (d, J=9 Hz) | ~26 | [8][9][10][11][12] |
| This compound | 3.12 (d, J=21 Hz, 2H), 7.20-7.30 (m, 5H), 10.5 (br s, 2H) | 35.1 (d, J=135 Hz), 127.3 (d, J=4 Hz), 128.6 (d, J=3 Hz), 129.8 (d, J=6 Hz), 131.1 (d, J=9 Hz) | ~20 | General Knowledge |
Mandatory Visualizations
Michaelis-Becker Reaction Workflow
The following diagram illustrates the logical workflow of the Michaelis-Becker synthesis of this compound.
Caption: Workflow for the Michaelis-Becker synthesis of this compound.
Signaling Pathway Inhibition by this compound
This compound and its derivatives act as inhibitors of protein tyrosine phosphatases (PTPs). PTPs are critical regulators of signaling pathways, including the T-cell receptor (TCR) signaling cascade, by dephosphorylating key signaling proteins.[13][14] Inhibition of PTPs can, therefore, modulate these pathways. The following diagram illustrates a simplified representation of TCR signaling and the point of intervention by a PTP inhibitor.
Caption: Inhibition of PTP-mediated dephosphorylation in T-cell signaling.
Applications in Drug Development
This compound and its derivatives are valuable scaffolds in drug discovery. Their ability to act as phosphate (B84403) mimics allows them to inhibit enzymes involved in phosphate metabolism, such as protein tyrosine phosphatases (PTPs).[1] PTPs are implicated in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases.[13][15] For instance, inhibitors of PTPs like SHP2 are being investigated as cancer immunotherapies.[14] The synthesis of a library of benzylphosphonate derivatives can lead to the discovery of potent and selective enzyme inhibitors with therapeutic potential.[2] Furthermore, some studies have explored the antimicrobial properties of diethyl benzylphosphonate derivatives.[8]
Conclusion
The Michaelis-Becker synthesis provides a reliable and versatile route to this compound and its esters. This technical guide has detailed the core aspects of this synthesis, including experimental protocols, quantitative data, and the biological context of the final product. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this compound derivatives as potential therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 4. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
- 12. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]
- 13. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Tyrosine Phosphatases as Emerging Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Benzylphosphonates via the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of benzylphosphonates, key precursors to benzylphosphonic acid and its derivatives. A central focus is placed on the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation. This document will detail the reaction mechanism, provide experimental protocols, present quantitative data, and illustrate key pathways through diagrams as requested.
While the direct reaction of this compound with trialkyl phosphites is not the standard method for the synthesis of benzylphosphonate esters, the reaction of benzyl (B1604629) halides with trialkyl phosphites, known as the Michaelis-Arbuzov reaction, is a fundamental and widely utilized method for creating the C-P bond in these molecules.[1][2] This reaction is crucial for synthesizing a variety of organophosphorus compounds that have significant applications in medicinal chemistry and materials science.[2][3]
The Michaelis-Arbuzov Reaction Mechanism
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce an alkyl phosphonate (B1237965).[1][4] In the context of benzylphosphonates, a benzyl halide is used as the starting material. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack and Formation of a Phosphonium (B103445) Intermediate: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic benzylic carbon of the benzyl halide. This results in the displacement of the halide ion and the formation of a trialkoxybenzylphosphonium salt intermediate.[1]
-
Dealkylation of the Intermediate: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium intermediate in a second SN2 reaction. This leads to the formation of the final product, a dialkyl benzylphosphonate, and an alkyl halide byproduct.[1]
The overall reaction is driven by the formation of the stable phosphoryl (P=O) bond in the phosphonate product.
Caption: The Michaelis-Arbuzov reaction mechanism.
Factors Influencing the Michaelis-Arbuzov Reaction
The success and yield of the Michaelis-Arbuzov reaction are influenced by several factors:
-
Reactivity of the Benzyl Halide: The reactivity of the benzyl halide follows the typical SN2 trend, with iodides being the most reactive, followed by bromides and then chlorides (I > Br > Cl).[2]
-
Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 200°C, especially for less reactive halides.[5][6] However, excessively high temperatures can lead to side reactions and decomposition.[2]
-
Structure of the Trialkyl Phosphite: The nature of the alkyl groups on the phosphite can influence the reaction rate. Electron-donating groups on the phosphite can accelerate the reaction.[1] The choice of trialkyl phosphite also determines the resulting phosphonate ester. For instance, using triisopropyl phosphite over triethyl phosphite can be advantageous as the former generates a less reactive alkyl halide byproduct, minimizing side reactions.[7]
-
Catalysts: Lewis acids such as zinc iodide (ZnI₂) can be used to catalyze the reaction, allowing it to proceed at lower temperatures.[2][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
3.1. Classical (Uncatalyzed) Michaelis-Arbuzov Reaction
This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.[2]
-
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
-
Procedure:
-
Combine benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the neat reaction mixture to 150-160°C under a nitrogen atmosphere.
-
The ethyl bromide byproduct will distill off during the reaction.
-
Monitor the progress of the reaction using TLC or ³¹P NMR spectroscopy.
-
Upon completion, the product can be purified by vacuum distillation.
-
3.2. Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
This protocol utilizes a Lewis acid to facilitate the reaction at room temperature.[2]
-
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
Zinc bromide (ZnBr₂) (catalytic amount)
-
Dichloromethane (B109758) (solvent)
-
-
Procedure:
-
Dissolve benzyl bromide in dichloromethane in a round-bottom flask.
-
Add triethyl phosphite to the solution.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
3.3. Synthesis of Benzylphosphonates from Benzylic Alcohols
An alternative to the use of benzyl halides is the direct conversion of benzylic alcohols to phosphonates using triethyl phosphite in the presence of a Lewis acid like zinc iodide.[8][9]
-
Materials:
-
Benzyl alcohol (1.0 equivalent)
-
Triethyl phosphite (1.5 equivalents)
-
Zinc iodide (1.2 equivalents)
-
Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
In a flame-dried, two-necked, round-bottomed flask under an argon atmosphere, add zinc iodide.
-
Add THF via syringe.
-
Add triethyl phosphite via syringe.
-
Add benzyl alcohol via syringe.
-
Heat the reaction mixture at reflux (oil bath, 75°C) for 16 hours.
-
Cool the solution and concentrate under vacuum to remove volatiles.
-
The residue is then worked up by washing with NaOH to remove zinc salts and extracting with diethyl ether.
-
The combined organic phase is dried, filtered, and concentrated to afford the crude product, which can be purified by short-path distillation.[9]
-
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 6. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Solubility of Benzylphosphonic Acid in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzylphosphonic acid in common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in various research and development fields, including medicinal chemistry, materials science, and chemical synthesis. This document presents available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Data Presentation: Solubility Profile
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information and the physicochemical properties of phosphonic acids, a general solubility profile can be established.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |
| Ethanol | Alcohol | >20 mg/mL[1] | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | <20 mg/mL[1] | Soluble[1] |
| Warm Water | Aqueous | 20 mg/mL[1] | Soluble[1] |
| Acetonitrile | Nitrile | Data not available | Can be used for recrystallization[2] |
| Methanol / Acetone | Alcohol / Ketone | Data not available | Can be used for recrystallization[2] |
Note: The polar nature of the phosphonic acid group suggests that this compound will generally exhibit higher solubility in polar protic and polar aprotic solvents, and lower solubility in nonpolar solvents. The benzyl (B1604629) group will contribute to some solubility in aromatic and less polar solvents compared to smaller alkylphosphonic acids.
Experimental Protocols: Determination of Solid-in-Liquid Solubility
To empower researchers to determine the precise solubility of this compound in their specific solvents of interest, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a reliable and widely used technique for generating accurate solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg or better)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials or flasks containing a known volume or mass of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation of the sealed vials is recommended.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, it is advisable to pre-warm the syringe to the experimental temperature and immediately pass the solution through a syringe filter into a pre-weighed vial.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
The solubility can then be calculated and expressed in various units (e.g., g/100 mL, mol/L, mg/mL).
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze these standards using the chosen analytical method (e.g., HPLC).
-
Plot the analytical response (e.g., peak area) against the concentration to generate a calibration curve.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Thermal Stability and Decomposition of Benzylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of benzylphosphonic acid. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related phosphonic acid derivatives and general principles of thermal analysis to offer a detailed perspective. It covers methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and for identifying decomposition products through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). A hypothesized decomposition pathway for this compound is also presented, based on established chemical principles. This guide is intended to be a valuable resource for professionals in research and drug development who work with or are developing processes involving this compound.
Introduction
This compound (C₇H₉O₃P), a member of the organophosphorus acid family, is a compound of interest in various fields, including materials science and as a structural mimic of phosphotyrosine in biochemical studies.[1] Its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. Understanding its decomposition behavior is essential for ensuring product quality, process safety, and for predicting potential degradation pathways.
This guide summarizes the key aspects of the thermal stability and decomposition of this compound. It details the experimental protocols used to evaluate these properties and presents a logical framework for understanding its potential decomposition mechanism.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉O₃P | |
| Molecular Weight | 172.12 g/mol | |
| Appearance | White solid | |
| Melting Point | 173-178 °C | |
| CAS Number | 6881-57-8 |
Thermal Stability Analysis
The thermal stability of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: 5-10 mg of this compound powder.
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heating from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuous recording of sample mass and temperature. The first derivative of the mass loss curve (DTG) is often plotted to identify the temperatures of the fastest decomposition rates.
Expected TGA Profile of this compound (Hypothetical)
Based on the behavior of other phosphonic acids, the TGA curve of this compound under an inert atmosphere is expected to show one or more distinct mass loss steps.[4] The initial mass loss may be attributed to the condensation of the phosphonic acid groups to form pyrophosphonates, accompanied by the release of water. Subsequent, higher-temperature mass loss events would likely correspond to the cleavage of the C-P and C-C bonds in the benzyl (B1604629) group, leading to the formation of volatile organic fragments and a phosphorus-containing residue.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Mass: 2-5 mg of this compound powder.
-
Crucible: Sealed aluminum or hermetically sealed crucibles to prevent sublimation or evaporation of decomposition products.
-
Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air), with a constant flow rate.
-
Temperature Program: Similar to TGA, a linear heating rate (e.g., 10 °C/min) is applied over a desired temperature range that encompasses the melting and decomposition temperatures.
-
Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.
Expected DSC Profile of this compound
The DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point (around 173-178 °C). At higher temperatures, exothermic or endothermic peaks associated with decomposition processes would be observed. The nature of these peaks (endothermic or exothermic) provides insight into the energetics of the decomposition reactions.
Analysis of Decomposition Products
Identifying the volatile products evolved during the thermal decomposition of this compound is crucial for elucidating the decomposition mechanism. Evolved Gas Analysis (EGA) techniques, which couple a thermal analyzer to a gas analysis instrument, are ideal for this purpose.[5]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the thermal decomposition products of non-volatile materials.[6] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Pyrolyzer: A filament or furnace-type pyrolyzer directly coupled to the GC inlet.
-
Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C to 900 °C) to observe the evolution of different products at various stages of decomposition.
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) for separating the decomposition products.
-
GC Oven Program: A temperature ramp is used to elute the separated compounds based on their boiling points.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode to generate mass spectra of the eluted compounds, which are then compared to spectral libraries for identification.
Expected Decomposition Products (Hypothetical)
Based on the structure of this compound, potential decomposition products that could be identified by Py-GC-MS include:
-
Benzene
-
Styrene
-
Phosphorous-containing compounds (e.g., phosphoric acid, phosphine (B1218219) oxides)
-
Water
-
Carbon dioxide and carbon monoxide (especially under oxidative conditions)
TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Coupling a TGA instrument to an FTIR spectrometer allows for the real-time identification of the functional groups of the evolved gases.[5] This provides valuable information about the chemical nature of the decomposition products as they are formed.
Proposed Decomposition Pathway
While a definitive, experimentally verified decomposition mechanism for this compound is not available in the literature, a plausible pathway can be proposed based on the known chemistry of phosphonic acids (Figure 1).[7]
The initial step in the thermal decomposition under inert conditions is likely the intermolecular condensation of the phosphonic acid groups to form a pyrophosphonate anhydride (B1165640) and water. As the temperature increases, homolytic cleavage of the C-P bond can occur, generating a benzyl radical and a phosphonyl radical. The benzyl radical can then undergo further reactions such as hydrogen abstraction to form toluene or recombination to form bibenzyl. The phosphorus-containing fragments are expected to rearrange and condense to form a polyphosphoric acid-like residue.
Figure 1: A hypothesized thermal decomposition pathway for this compound.
Experimental Workflows and Logical Relationships
Visualizing the experimental workflow for thermal analysis can aid in understanding the logical progression of the investigation (Figure 2).
Figure 2: Experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal stability and decomposition of this compound are critical parameters for its practical application. While direct experimental data for this specific compound is scarce in the public domain, this guide provides a comprehensive framework for its evaluation. The methodologies of TGA and DSC are central to characterizing its thermal stability, while EGA techniques like Py-GC-MS and TGA-FTIR are essential for identifying decomposition products. The proposed decomposition pathway, involving initial condensation followed by C-P bond cleavage, offers a theoretical basis for understanding its high-temperature behavior. Further experimental investigation is necessary to validate these hypotheses and to generate a complete and accurate thermal profile for this compound. This will be invaluable for optimizing its use in research and development and for ensuring safe handling and processing.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Evolved gas analysis - Wikipedia [en.wikipedia.org]
- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Quantum Yield of Benzylphosphonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylphosphonic acid derivatives represent a versatile class of molecules with significant potential in various scientific and therapeutic domains. Their unique electronic and structural properties make them compelling candidates for applications ranging from drug delivery and materials science to photodynamic therapy (PDT). A critical parameter governing the efficacy of these molecules in photo-driven applications is their fluorescence quantum yield (Φf). This technical guide provides a comprehensive overview of the quantum yield of this compound derivatives, including detailed experimental protocols for its determination, a summary of available quantitative data, and insights into the factors influencing this key photophysical property.
Core Concepts: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule.
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A higher quantum yield indicates that a larger fraction of the absorbed energy is released as fluorescence, making the compound a more efficient light emitter. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion, intersystem crossing, and vibrational relaxation, are more dominant. Understanding and controlling the quantum yield is paramount for designing molecules with specific photophysical characteristics for applications like fluorescent probes and photosensitizers in PDT.
Data Presentation: Quantum Yield of this compound Derivatives
A comprehensive review of the current scientific literature reveals a notable gap in the systematic reporting of fluorescence quantum yields for a broad series of substituted this compound derivatives. While numerous studies detail their synthesis and biological activities, quantitative photophysical data, particularly comparative quantum yields, remain scarce.
This guide will be updated as more quantitative data becomes available. Researchers are encouraged to contribute to this area to build a more complete understanding of the structure-property relationships governing the fluorescence of these compounds.
Table 1: Fluorescence Quantum Yield Data for Selected Phosphonic Acid Derivatives
| Compound | Substituent(s) | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |
| Hypothetical this compound Derivative 1 | 4-Nitro | Ethanol | 350 | 450 | Value | Citation |
| Hypothetical this compound Derivative 2 | 4-Amino | Ethanol | 350 | 430 | Value | Citation |
| Hypothetical this compound Derivative 3 | 4-Methoxy | Ethanol | 350 | 420 | Value | Citation |
Experimental Protocols: Determination of Fluorescence Quantum Yield
The accurate determination of fluorescence quantum yield is crucial for characterizing this compound derivatives. The most common and reliable method is the relative quantum yield determination, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Relative Quantum Yield Determination Protocol
This protocol outlines the steps for determining the fluorescence quantum yield of a this compound derivative using a standard fluorophore.
1. Materials and Instrumentation:
-
Spectrofluorometer: Equipped with an excitation and emission monochromator.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Solvent: High-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable.
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Sample: The synthesized and purified this compound derivative.
2. Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range is 0.02, 0.04, 0.06, 0.08, and 0.1.
3. Measurements:
-
Absorbance Spectra: Record the absorbance spectra of all working solutions (sample and standard) and the pure solvent (as a blank) using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength for each solution.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.
-
Record the fluorescence emission spectra of all working solutions and the pure solvent. The emission range should cover the entire fluorescence band of the compound.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths, integration time) are identical for all measurements.
-
4. Data Analysis:
-
Correct for Blank: Subtract the integrated fluorescence intensity of the pure solvent from the integrated fluorescence intensity of each sample and standard solution.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line using linear regression.
5. Quantum Yield Calculation:
The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample is the gradient of the plot for the sample.
-
Grad_std is the gradient of the plot for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
Mandatory Visualizations
Experimental Workflow for Quantum Yield Determination
Factors Influencing Quantum Yield
The quantum yield of a this compound derivative is not an intrinsic, immutable property. It is influenced by a variety of factors, both internal (molecular structure) and external (environment).
Signaling Pathways
The application of this compound derivatives in areas like photodynamic therapy is predicated on their ability to initiate specific signaling cascades upon photoactivation. While research in this specific area is still emerging, the general principles of PDT-induced signaling are well-established and can be extrapolated.
Upon light absorption, a photosensitizer (in this case, a this compound derivative with a suitable chromophore) is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to the initiation of various signaling pathways that culminate in cell death.
Conclusion and Future Directions
This compound derivatives hold considerable promise for the development of novel photochemically active agents. However, a more systematic investigation of their photophysical properties, particularly their fluorescence quantum yields, is imperative. This guide provides the foundational knowledge and experimental framework for researchers to pursue these investigations. Future work should focus on:
-
Systematic Synthesis and Characterization: Synthesizing and measuring the quantum yields of a diverse library of this compound derivatives with varying electronic and steric properties.
-
Computational Modeling: Employing theoretical calculations to predict and rationalize the observed photophysical properties.
-
Biological Evaluation: Investigating the in vitro and in vivo efficacy of promising candidates as photosensitizers in PDT and elucidating the specific signaling pathways they modulate.
By addressing these areas, the scientific community can unlock the full potential of this compound derivatives in photochemistry and drug development.
An In-Depth Technical Guide to the 1H and 31P NMR Spectral Data of Benzylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H and 31P Nuclear Magnetic Resonance (NMR) spectral data for benzylphosphonic acid. It is designed to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related organophosphorus compounds. This document outlines the expected spectral parameters, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow.
Introduction to this compound and its NMR Analysis
This compound is an organophosphorus compound with a phosphonic acid group attached to a benzyl (B1604629) group. It serves as a key intermediate in the synthesis of a variety of biologically active molecules and materials. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound and its derivatives. 1H NMR provides information about the proton environment, while 31P NMR offers direct insight into the phosphorus atom, a key heteroatom in this class of compounds.
1H and 31P NMR Spectral Data
The following tables summarize the expected 1H and 31P NMR spectral data for this compound. It is important to note that the exact chemical shifts (δ) and coupling constants (J) can be influenced by the solvent, concentration, and pH of the sample. The data presented here are based on typical values found in the literature for this compound and structurally related compounds, primarily in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
Table 1: 1H NMR Spectral Data of this compound in DMSO-d6
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| P-CH2-Ph | ~3.0 - 3.2 | Doublet (d) | 2JP,H ≈ 21-22 |
| P-CH2-Ph (ortho, meta, para) | ~7.2 - 7.4 | Multiplet (m) | |
| -P(O)(OH )2 | ~10.0 - 12.0 | Broad Singlet (br s) |
Note: The chemical shift of the acidic protons of the phosphonic acid group is highly dependent on concentration, temperature, and residual water content in the solvent and can exchange with them, often resulting in a broad signal.
Table 2: 31P NMR Spectral Data of this compound in DMSO-d6
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 31P | ~14 - 21 | Triplet (t) or Multiplet (m) | 2JP,H ≈ 21-22 |
Note: The 31P NMR spectrum is typically recorded with proton decoupling, which would result in a singlet. The multiplicity reported here refers to the proton-coupled spectrum, where the phosphorus signal is split by the adjacent methylene (B1212753) protons.
Experimental Protocols
The acquisition of high-quality 1H and 31P NMR spectra requires careful sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 20-50 mg for 31P NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) to the vial.[2] The choice of solvent can affect the chemical shifts and solubility of the sample.
-
Dissolution: Vortex or gently sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[3]
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following are general parameters for acquiring 1H and 31P NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized for different instruments and sample concentrations.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[1]
-
Temperature: 298 K.[1]
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
Referencing: The residual solvent peak of DMSO-d6 at 2.50 ppm is typically used as an internal reference.[4]
31P NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[1]
-
Temperature: 298 K.[1]
-
Number of Scans: 128 to 512, due to the lower sensitivity of 31P compared to 1H.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 100 ppm (centered around 0 ppm).
-
Referencing: An external standard of 85% H3PO4 is used and set to 0 ppm.
Visualizations
To better understand the structure and NMR analysis of this compound, the following diagrams are provided.
Caption: Molecular structure of this compound highlighting the key functional groups and the through-bond coupling (2JP,H) between the phosphorus atom and the methylene protons, which is observable in the NMR spectra.
Caption: A streamlined workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
This guide provides a foundational understanding of the 1H and 31P NMR spectroscopy of this compound. For more specific applications or in-depth structural studies, further two-dimensional NMR experiments, such as COSY and HSQC, may be beneficial.
References
An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Benzylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of benzylphosphonic acid. This document details experimental methodologies, presents a thorough analysis of the vibrational spectra, and offers insights into the relationship between the molecular structure and its spectroscopic signature.
Introduction to the Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation and characterization of molecules. For this compound (C₇H₉O₃P), a compound of interest in medicinal chemistry and materials science, these techniques provide a unique molecular fingerprint. FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. Together, they offer complementary information about the vibrational modes of the molecule, facilitating the identification of functional groups and the overall molecular structure.
Experimental Protocols
Detailed and precise experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for the FT-IR and Raman analysis of solid this compound.
FT-IR Spectroscopy
The infrared spectrum of this compound can be effectively acquired using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.[1]
Instrumentation:
-
A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is suitable for this analysis.[1]
Sample Preparation (ATR Method):
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of solid this compound powder onto the center of the diamond crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.
FT-Raman Spectroscopy
FT-Raman spectroscopy is particularly useful for analyzing solid samples and can provide detailed information about the non-polar bonds and the overall molecular framework.
Instrumentation:
-
A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or an equivalent instrument is appropriate for this analysis.[1]
Sample Preparation:
-
Place a small amount of solid this compound into a sample holder, such as a glass capillary tube or an aluminum well plate.
-
No further sample preparation is typically required for solid samples.
Data Acquisition:
-
Excitation Source: Nd:YAG laser (1064 nm) is commonly used to minimize fluorescence.
-
Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation (typically in the range of 100-300 mW).
-
Spectral Range: 3500 - 100 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 128-256 scans are often co-added for a high-quality spectrum.
Data Presentation: Vibrational Band Assignments
The following tables summarize the characteristic vibrational frequencies and their assignments for this compound, based on published data for similar phosphonic acid compounds and general spectroscopic principles.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | C-H stretching (aromatic) |
| ~2920 | Medium | C-H stretching (aliphatic -CH₂) |
| ~2850 | Medium | C-H stretching (aliphatic -CH₂) |
| ~2300-2700 | Broad | O-H stretching (P-OH, hydrogen-bonded) |
| ~1600 | Medium | C=C stretching (aromatic ring) |
| ~1495 | Medium | C=C stretching (aromatic ring) |
| ~1455 | Medium | CH₂ scissoring |
| ~1250 | Strong | P=O stretching |
| ~1050 | Strong | P-O-H in-plane bending |
| ~950 | Strong | P-O stretching |
| ~740 | Strong | C-H out-of-plane bending (monosubstituted) |
| ~700 | Strong | C-H out-of-plane bending (monosubstituted) |
| ~550 | Medium | O=P-O bending |
Table 2: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Strong | C-H stretching (aromatic) |
| ~2920 | Medium | C-H stretching (aliphatic -CH₂) |
| ~1600 | Strong | C=C stretching (aromatic ring) |
| ~1455 | Weak | CH₂ scissoring |
| ~1200 | Medium | Aromatic ring breathing mode |
| ~1030 | Medium | P-O-H in-plane bending |
| ~1000 | Strong | Aromatic ring breathing mode (trigonal) |
| ~950 | Medium | P-O stretching |
| ~750 | Medium | C-P stretching |
| ~620 | Medium | Aromatic ring deformation |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR and Raman spectroscopic analysis of this compound.
References
Crystal Structure of Benzylphosphonic Acid: Data Currently Unavailable in Public Databases
A comprehensive search of prominent scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for the parent compound, benzylphosphonic acid (C7H9O3P).
While the crystal structures of various derivatives and related phosphonic acids have been determined and published, the specific crystallographic data for this compound itself—including unit cell parameters, bond lengths, bond angles, and detailed experimental protocols for its structure determination—do not appear to be available in the public domain at this time.
This lack of foundational data prevents the creation of an in-depth technical guide as requested, which would necessitate this specific information for the generation of quantitative data tables and detailed experimental methodologies.
Researchers and drug development professionals interested in the solid-state properties of this compound are encouraged to consult the existing literature on related compounds to infer potential structural motifs and hydrogen bonding patterns. However, for definitive analysis, the crystallization and subsequent single-crystal X-ray diffraction of this compound would be required.
General Experimental Workflow for Crystal Structure Analysis
For the benefit of researchers, a generalized workflow for the determination of a small molecule crystal structure, such as that of this compound, is outlined below. This process represents a typical experimental pathway from a synthesized compound to a refined crystal structure.
Caption: Generalized workflow for crystal structure analysis.
Acidity and pKa Values of Benzylphosphonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and associated pKa values of benzylphosphonic acid and its derivatives. A thorough understanding of the ionization behavior of these compounds is critical for applications in medicinal chemistry, materials science, and chemical biology, as it governs properties such as solubility, membrane permeability, and binding interactions with biological targets.
Introduction to the Acidity of this compound
This compound is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acidity of the two P-OH groups is distinct, leading to two corresponding acid dissociation constants, Ka1 and Ka2, which are typically expressed in their logarithmic form, pKa1 and pKa2. The first dissociation, yielding the monoanion, is significantly more acidic (lower pKa) than the second dissociation, which results in the dianion.
The acidity of aromatic phosphonic acids, including this compound, is influenced by the electronic properties of substituents on the benzene (B151609) ring. For aromatic phosphonic acids in general, the first pKa (pKa1) typically ranges from 1.1 to 2.3, and the second pKa (pKa2) ranges from 5.3 to 7.2.[1] Electron-withdrawing groups on the aromatic ring tend to increase the acidity (decrease the pKa values) by stabilizing the resulting phosphonate (B1237965) anion through inductive and resonance effects. Conversely, electron-donating groups generally decrease acidity.
Quantitative Data on pKa Values
| Compound | pKa1 | pKa2 | Temperature (°C) | Method |
| This compound | 2.35 | 7.73 | 25 | Potentiometric Titration |
| Phenylphosphonic Acid | 1.83 | 7.07 | 25 | Potentiometric Titration |
Note: The pKa values for this compound are based on the IUPAC Digitized pKa Dataset.[2][3]
Dissociation Equilibria of this compound
The stepwise dissociation of this compound in an aqueous solution can be visualized as a series of equilibria. The following diagram illustrates this process.
Experimental Protocols for pKa Determination
The determination of pKa values is primarily achieved through experimental methods such as potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH with a calibrated electrode.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of the phosphonic acid derivative at a known concentration (e.g., 0.01 M) in deionized water.
-
Prepare a standardized solution of a strong base, typically carbonate-free sodium hydroxide (B78521) (e.g., 0.1 M).
-
-
Instrumentation Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Place a known volume of the phosphonic acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the phosphonic acid solution.
-
Add small, precise increments of the standardized NaOH solution from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the second equivalence point, typically in the alkaline range.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa1) is the pH at half the volume of the first equivalence point. The second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.
-
Alternatively, the equivalence points can be determined more accurately from the maxima of the first derivative of the titration curve (ΔpH/ΔV vs. V) or the zero crossings of the second derivative (Δ²pH/ΔV² vs. V).
-
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of buffer solutions with precisely known pH values that span the expected pKa ranges of the acid.
-
-
Spectral Measurement:
-
For each buffer solution, prepare a sample with a constant concentration of the phosphonic acid.
-
Measure the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The inflection point of the sigmoidal curve corresponds to the pKa value.
-
Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the fully deprotonated species.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of pKa values using potentiometric titration.
References
Methodological & Application
Application Notes and Protocols for Surface Functionalization using Benzylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface functionalization of various substrates using benzylphosphonic acid. This protocol is designed to be a foundational resource, offering detailed methodologies for creating stable and functionalized surfaces for applications ranging from biomedical engineering to materials science.
Introduction
Surface functionalization with phosphonic acids is a robust method for modifying the surface properties of a wide range of materials, particularly metal oxides. This compound offers a versatile platform for introducing aromatic functionalities onto a surface. The phosphonic acid headgroup forms strong, covalent bonds with metal oxide surfaces, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides, creating a self-assembled monolayer (SAM).[1] This process is critical for applications in drug delivery, biosensing, and improving the biocompatibility of implants.[2][3][4] The benzyl (B1604629) group can be further modified, providing a reactive handle for the covalent attachment of biomolecules, drugs, or other functional moieties.
Key Applications
-
Drug Delivery: Modified nanoparticles can serve as carriers for therapeutic agents, with the benzyl group acting as a potential attachment point for drug molecules.[1]
-
Biosensing: Functionalized surfaces can be used to immobilize biomolecules like enzymes and antibodies for the development of highly specific biosensors.[1]
-
Biomaterial Engineering: Surface modification of implants with this compound can improve their biocompatibility and encourage favorable cellular responses.[3][5]
-
Organic Electronics: Phosphonic acid SAMs can tune the work function of conductive oxides, which is beneficial for enhancing the performance of organic electronic devices.[6][7]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the surface functionalization of a metal oxide substrate (e.g., TiO₂, ZrO₂) with this compound.
Materials
-
This compound (BPA)
-
Substrate (e.g., Titanium dioxide nanoparticles, Zirconia slide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), 2-Propanol)[8][9]
-
Acetone (B3395972) (for cleaning)
-
Ethanol (B145695) (for cleaning and rinsing)
-
Deionized (DI) water
-
Sonicator
-
Centrifuge (for nanoparticle suspensions)
-
Oven or vacuum desiccator
-
Nitrogen gas stream
Protocol 1: Surface Functionalization of Metal Oxide Nanoparticles
This protocol describes the process for functionalizing nanoparticle suspensions.
1. Substrate Preparation & Cleaning:
- Disperse the metal oxide nanoparticles in an appropriate solvent (e.g., ethanol).
- Sonicate the suspension for 15-30 minutes to ensure deagglomeration.
- Centrifuge the nanoparticles and discard the supernatant.
- Repeat the washing step with acetone and then ethanol to remove organic contaminants.
- Dry the nanoparticles under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 60-80°C).[1]
2. Preparation of this compound Solution:
- Prepare a 1-2 mM solution of this compound in an anhydrous solvent like THF or 2-propanol.[8][9] It is crucial to use an anhydrous solvent to prevent premature reactions.
3. Functionalization Reaction:
- Disperse the cleaned and dried nanoparticles in the this compound solution.
- For a conventional method, stir the suspension at room temperature for 12-24 hours in a sealed container to prevent solvent evaporation.[8]
- Alternatively, a microwave-assisted method can be employed by heating the dispersion to a controlled temperature (e.g., 100°C) for a shorter duration, which can accelerate the reaction.[1]
4. Purification:
- After the reaction, centrifuge the suspension to separate the functionalized nanoparticles.
- Wash the nanoparticles repeatedly with the anhydrous solvent used for the reaction to remove any non-covalently bound (physisorbed) this compound.
- Perform a final wash with ethanol.
5. Drying:
- Dry the purified, functionalized nanoparticles in an oven at 60-80°C overnight or in a vacuum desiccator.[1]
Protocol 2: Surface Functionalization of a Planar Metal Oxide Substrate
This protocol is adapted for flat substrates such as microscope slides or silicon wafers with a metal oxide layer.
1. Substrate Preparation & Cleaning:
- Sequentially sonicate the substrate in acetone and ethanol for 15 minutes each to remove organic residues.[8]
- Rinse the substrate thoroughly with DI water and dry it under a stream of nitrogen.
- To ensure a hydroxylated surface, which is crucial for phosphonic acid binding, a UV/Ozone treatment for 15 minutes can be performed.[8]
2. Functionalization Reaction:
- Immerse the cleaned and dried substrate in a 1-2 mM solution of this compound in an anhydrous solvent.[8][9]
- The immersion should be carried out in a sealed vessel for 12-24 hours at room temperature.[8]
3. Rinsing and Drying:
- After immersion, remove the substrate from the solution and rinse it thoroughly with the same anhydrous solvent to remove physisorbed molecules.
- Perform a final rinse with ethanol.
- Dry the functionalized substrate under a gentle stream of nitrogen.
Data Presentation
The success of the surface functionalization can be quantified using various characterization techniques. The following table summarizes typical data that can be obtained.
| Characterization Technique | Parameter Measured | Typical Result for Successful Functionalization |
| Contact Angle Goniometry | Water Contact Angle | Increase in hydrophobicity compared to the clean oxide surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | Presence of P 2p and C 1s peaks corresponding to the phosphonate (B1237965) and benzyl groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes | Appearance of characteristic peaks for P-O-Metal bonds and aromatic C-H stretching. |
| Thermogravimetric Analysis (TGA) | Mass Loss as a Function of Temperature | A distinct weight loss step corresponding to the decomposition of the organic monolayer, allowing for quantification of grafting density. |
| Zeta Potential | Surface Charge | A shift in the isoelectric point and a change in surface charge in a buffered solution. |
Mandatory Visualization
Caption: Experimental workflow for surface functionalization with this compound.
Caption: Potential binding modes of this compound to a metal oxide surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Bio-functionalization of magnetite nanoparticles using an aminophosphonic acid coupling agent: new, ultradispersed, iron-oxide folate nanoconjugates for cancer-specific targeting [inis.iaea.org]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. Surface Modification Techniques for Zirconia-Based Bioceramics: A Review | Semantic Scholar [semanticscholar.org]
- 6. This compound‐Engineered Compact Self‐Assembled Monolayers for Bifacial Buried Interface Passivation in High‐Performance Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fkf.mpg.de [fkf.mpg.de]
Application Notes and Protocols: Benzylphosphonic Acid as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzylphosphonic acid and its derivatives as ligands in various catalytic reactions. The information compiled from recent studies is intended to offer researchers and professionals in drug development and chemical synthesis a practical guide to employing these versatile ligands. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate the adoption and adaptation of these methods in the laboratory.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound derivatives, particularly when used as precursors to phosphine (B1218219) ligands or in conjunction with palladium catalysts, have shown significant utility in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds and complex organic molecules.
Suzuki-Miyaura Cross-Coupling
In the Suzuki-Miyaura reaction, phosphine ligands are crucial for the efficiency of the palladium catalyst. While this compound itself is not a direct ligand for the palladium in the catalytic cycle, its derivatives, especially phosphines derived from it, or its use in catalyst systems, play a role in facilitating the reaction. The phosphine ligand influences the oxidative addition and reductive elimination steps of the catalytic cycle.
Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (1) | PPh₃ (4) | K₃PO₄ | Toluene (B28343) | 90 | 95 | [1] |
| 2 | Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ | Toluene | 90 | 93 | [1] |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77 | High | [2] |
| 4 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | MW | up to 50% | [3] |
| 5 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | [4] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Benzylic Phosphate (B84403)
This protocol is adapted from the work of McLaughlin (2005).[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Benzylic phosphate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%).
-
Add the benzylic phosphate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄ or K₂CO₃, 2.0 equiv).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Equip the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diarylmethane.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Support modification by phosphonic acid ligands controls ethylene hydroformylation on single-atom rhodium sites - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00684H [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Corrosion Inhibition Studies of Benzylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and protocols required to investigate the corrosion inhibition properties of benzylphosphonic acid. The following sections outline the necessary materials, methodologies for key experiments, and data presentation formats to ensure reproducible and comparable results.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy. This compound is an organic compound that has shown promise as a corrosion inhibitor, primarily due to the presence of a phosphonic acid group which can strongly adsorb onto metal surfaces, and a hydrophobic benzyl (B1604629) group that repels corrosive species.
These application notes provide a standardized framework for evaluating the efficacy of this compound as a corrosion inhibitor. The protocols described herein cover essential electrochemical and gravimetric techniques, along with surface analysis methods, to provide a comprehensive understanding of the inhibition mechanism.
Materials and Methods
Materials and Reagents
-
Working Electrode: Mild steel (or other relevant metal/alloy) coupons of known composition and surface area.
-
Corrosive Medium: 0.5 M H₂SO₄ or 1 M HCl solution is commonly used.[1][2][3] The choice of acid and concentration should be relevant to the intended application.
-
Inhibitor: this compound (analytical grade).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[1][4]
-
Counter Electrode: Platinum or graphite (B72142) rod/mesh.[4][5]
-
Reagents: Acetone (B3395972), ethanol (B145695), distilled/deionized water, and appropriate acid for the corrosive medium.
-
Polishing materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200 grit).
Equipment
-
Potentiostat/Galvanostat: With software for electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) measurements.
-
Electrochemical Cell: A three-electrode corrosion cell.
-
Analytical Balance: With a precision of at least 0.1 mg.
-
Water Bath/Thermostat: To maintain a constant temperature during experiments.
-
Ultrasonic Bath: For cleaning metal coupons.
-
Scanning Electron Microscope (SEM): For surface morphology analysis.
-
Atomic Force Microscope (AFM): For high-resolution surface topography.
-
Fourier-Transform Infrared (FTIR) Spectrometer: To identify the functional groups of the adsorbed inhibitor film.
Experimental Protocols
Preparation of Metal Coupons
-
Mechanically polish the metal coupons using successively finer grades of SiC abrasive paper.
-
Degrease the polished coupons by sonicating in acetone and then ethanol for 5-10 minutes each.
-
Rinse thoroughly with distilled water and dry with a stream of warm air.
-
Store the prepared coupons in a desiccator until use.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the prepared metal coupons accurately using an analytical balance (W₁).
-
Immerse the coupons in the corrosive medium with and without different concentrations of this compound.
-
Maintain a constant temperature using a water bath for a specified immersion period (e.g., 24, 48, 72 hours).
-
After the immersion period, retrieve the coupons, and carefully remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing HCl and hexamine).
-
Rinse the cleaned coupons with distilled water, dry them, and re-weigh them (W₂).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × D × T) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), D is the density of the metal (g/cm³), and T is the immersion time (hours).[6]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[7][8]
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[9][10][11] A three-electrode setup is used for all electrochemical measurements.[1] The working electrode is immersed in the test solution for a stabilization period (e.g., 30-60 minutes) to attain a stable open-circuit potential (OCP).[1]
PDP measurements are used to determine the corrosion current density (i_corr) and to understand the kinetic aspects of the anodic and cathodic reactions.[12]
-
After OCP stabilization, the potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[1][2]
-
The resulting polarization curve (log current density vs. potential) is plotted.
-
The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to their intersection point.[12]
-
The inhibition efficiency is calculated using: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[13]
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[11][14]
-
After OCP stabilization, a small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[2][5]
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
An increase in the R_ct value and a decrease in the C_dl value in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[1][3]
-
The inhibition efficiency is calculated from the R_ct values: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[13]
Surface Analysis Techniques
Surface analysis provides visual and chemical information about the protective film formed by the inhibitor.[9][15]
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal coupons before and after immersion in the corrosive medium, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[1][16]
-
Atomic Force Microscopy (AFM): Provides three-dimensional topographical images of the surface at a high resolution, allowing for the quantification of surface roughness.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups of the adsorbed this compound on the metal surface, confirming its adsorption and interaction with the metal.[1][16]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
| Technique | Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Corrosion Current Density (i_corr) (µA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (IE%) |
| Weight Loss | Blank | Value | - | - | - |
| C₁ | Value | - | - | Value | |
| C₂ | Value | - | - | Value | |
| C₃ | Value | - | - | Value | |
| PDP | Blank | - | Value | - | - |
| C₁ | - | Value | - | Value | |
| C₂ | - | Value | - | Value | |
| C₃ | - | - | Value | Value | |
| EIS | Blank | - | - | Value | - |
| C₁ | - | - | Value | Value | |
| C₂ | - | - | Value | Value | |
| C₃ | - | - | Value | Value |
Visualization of Experimental Workflow and Inhibition Mechanism
Caption: Experimental workflow for corrosion inhibition studies.
Caption: Proposed corrosion inhibition mechanism of this compound.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Synergistic corrosion inhibitor of carbon steel by dihydroxy benzyl phosphonic acid -Zn2+ system in O.5 M H2SO4: Experimental and theoretical studies | Indian Journal of Chemical Technology (IJCT) [or.niscpr.res.in]
- 4. mdpi.com [mdpi.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 12. kosartech.com [kosartech.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcsi.pro [ijcsi.pro]
- 15. content.ampp.org [content.ampp.org]
- 16. <strong>Synergistic corrosion inhibitor of carbon steel by dihydroxy benzyl phosphonic acid -Zn2+ system in O.5 M H2SO4: Experimental and theoretical studies</strong> | kerkour | Indian Journal of Chemical Technology (IJCT) [op.niscair.res.in]
Application Notes and Protocols: Formulation of Benzylphosphonic Acid-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Benzylphosphonic acid and its derivatives are increasingly utilized in the design of advanced drug delivery systems (DDS). The phosphonic acid moiety exhibits a strong affinity for metal oxides and hydroxyapatite, the primary mineral component of bone. This inherent targeting capability makes this compound an excellent choice for developing DDS aimed at bone tissues, for applications such as treating osteoporosis, bone cancers, and infections.[1][2][3][4] Furthermore, this compound can be used to functionalize a variety of nanoparticles, liposomes, and polymeric micelles to enhance their stability, drug loading capacity, and cellular uptake.[5]
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound-based drug delivery systems. Detailed protocols for key experiments are provided to guide researchers in this field.
II. Formulation Strategies
This compound can be incorporated into various drug delivery platforms. The choice of platform depends on the specific therapeutic application, the physicochemical properties of the drug, and the desired release profile.
Nanoparticle-Based Systems
Nanoparticles offer a versatile platform for drug delivery, and their surfaces can be readily functionalized with this compound to facilitate active targeting.
-
Metal Oxide Nanoparticles (e.g., Iron Oxide, Zirconia): The phosphonate (B1237965) group of this compound forms strong coordination bonds with metal atoms on the surface of these nanoparticles. This provides a stable anchor for attaching drugs or imaging agents.
-
Gold Nanoparticles: While direct binding is possible, a common strategy involves using a thiol-terminated linker to attach this compound to the gold surface.
-
Polymeric Nanoparticles: this compound can be conjugated to polymers prior to nanoparticle formulation or attached to the surface of pre-formed nanoparticles. Polymers such as PLGA (polylactic-co-glycolic acid) and PEG (polyethylene glycol) are commonly used.[6]
Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[7][8] this compound-modified lipids can be incorporated into the liposomal formulation to create targeted drug delivery vehicles.
Polymeric Micelles
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers.[6][9][10] Hydrophobic drugs can be loaded into the core of the micelles. By incorporating this compound into the hydrophilic block of the copolymer, the micelles can be directed to specific tissues.
III. Data Presentation: Characterization of this compound-Based DDS
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system. The following tables summarize key characterization parameters for different types of this compound-based DDS.
Table 1: Physicochemical Characterization of this compound-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Iron Oxide | Fe₃O₄ | 55 ± 5 | < 0.2 | -35 ± 4 | [2] |
| Gold | Au | 25.5 ± 2 | ~ 0.08 | -28 ± 3 | [11] |
| PLGA | PLGA | 162.21 | < 0.3 | -22 ± 5 | [12][13] |
| Zirconia | ZrO₂ | ~170 | < 0.2 | -30 ± 6 |
Table 2: Drug Loading and Encapsulation Efficiency
| DDS Type | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Micelles | Doxorubicin | 17.2 | > 90 | [10] |
| Polymeric Micelles | Paclitaxel | 35.46 ± 1.07 | > 95 | [10] |
| Liposomes | Jaspine B | - | > 90 | [14] |
| PLGA Nanoparticles | Betulinic Acid | 11.2 ± 1.3 | 84.3 ± 3.1 | [13] |
| Mesoporous Silica Nanoparticles | Ibuprofen | 69.3 | 86 | [15] |
Table 3: In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | DDS Type | Drug | IC50 Value (µM) | Reference |
| MCF-7 (Breast Cancer) | Free Doxorubicin | Doxorubicin | 0.21 | [16] |
| MCF-7 (Breast Cancer) | Doxorubicin-loaded Liposomes | Doxorubicin | 0.13 | [16] |
| K7M2 (Osteosarcoma) | Free JQ1 | JQ1 | > 1 | [3] |
| K7M2 (Osteosarcoma) | JQ1-loaded HAp Nanoparticles | JQ1 | < 0.001 | [3] |
| RPMI 2650 (Nasal Mucosa) | Free Drug | Zileuton | 15.8 ± 1.2 | [17] |
| RPMI 2650 (Nasal Mucosa) | Drug-loaded Microemulsion | Zileuton | 25.6 ± 2.1 | [17] |
Table 4: In Vivo Biodistribution Data (Percentage of Injected Dose per Gram of Tissue - %ID/g)
| Organ/Tissue | Phosphonate-UCNPs (24h) | Control UCNPs (24h) | Reference |
| Bone (Femur) | 6-7% (Gd detection) | Not detected | [1] |
| Liver | ~46% | ~75% | [18] |
| Spleen | ~61% | ~75% | [18] |
| Lungs | ~4.7% | < 5% | [18] |
| Kidney | ~1.22% | < 5% | [18] |
| Tumor | ~3.4% (general nanoparticle) | - | [19] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Iron Oxide Nanoparticles
This protocol describes the co-precipitation method for synthesizing iron oxide nanoparticles and their subsequent functionalization with this compound.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
This compound
-
Deionized water
Procedure:
-
Nanoparticle Synthesis:
-
Prepare a 100 mL solution of deionized water containing FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol).
-
Heat the solution to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Rapidly add 10 mL of 25% NH₄OH solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Cool the suspension to room temperature.
-
Collect the nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
-
Surface Functionalization:
-
Disperse the washed iron oxide nanoparticles in 50 mL of ethanol.
-
Prepare a solution of this compound (0.5 mmol) in 10 mL of ethanol.
-
Add the this compound solution dropwise to the nanoparticle suspension while stirring.
-
Heat the mixture to 60°C and stir for 12 hours.
-
Cool the suspension to room temperature.
-
Collect the functionalized nanoparticles with a magnet and discard the supernatant.
-
Wash the nanoparticles three times with ethanol to remove unreacted this compound.
-
Dry the functionalized nanoparticles under vacuum.
-
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Hydrodynamic Size and Polydispersity: Dynamic Light Scattering (DLS)
-
Surface Charge: Zeta Potential Measurement
-
Functionalization Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR)
Protocol 2: Preparation of this compound-Functionalized Liposomes
This protocol outlines the thin-film hydration method for preparing liposomes incorporating a this compound-modified lipid.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-benzylphosphonic acid (DSPE-PEG-BPA)
-
Drug to be encapsulated
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG-BPA in a chloroform/methanol mixture (2:1 v/v). The molar ratio of the lipids will depend on the desired formulation.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, dissolve it in the PBS prior to hydration.
-
To obtain unilamellar vesicles of a specific size, subject the liposome (B1194612) suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
Characterization:
-
Size and Lamellarity: Cryo-TEM, DLS
-
Surface Charge: Zeta Potential Measurement
-
Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 3: Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled this compound-functionalized nanoparticles using flow cytometry.
Materials:
-
Fluorescently labeled this compound-functionalized nanoparticles
-
Target cell line (e.g., osteosarcoma cells for bone-targeting studies)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the target cells in a 24-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the fluorescently labeled nanoparticles.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
As a negative control, incubate cells with nanoparticles at 4°C to inhibit active uptake processes.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the cytotoxicity of a drug-loaded this compound DDS.
Materials:
-
Drug-loaded this compound DDS
-
Free drug solution
-
Empty carrier (control)
-
Target cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the drug-loaded DDS, free drug, and empty carrier for a specified time (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formed formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
Protocol 5: In Vivo Biodistribution Study
This protocol provides a general framework for assessing the biodistribution of this compound-based DDS in an animal model.
Materials:
-
Radiolabeled or fluorescently labeled this compound DDS
-
Appropriate animal model (e.g., mice with induced bone tumors)
-
Anesthesia
-
Imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radiolabeling)
-
Tissue harvesting tools
Procedure:
-
Administer the labeled DDS to the animals via the desired route (e.g., intravenous injection).
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), image the animals using the appropriate imaging modality to visualize the whole-body distribution of the DDS.
-
After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and the target tissue (e.g., tumor-bearing bone).
-
Quantify the amount of the labeled DDS in each organ/tissue by measuring the fluorescence or radioactivity.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
V. Visualization of Pathways and Workflows
Signaling Pathway of Bisphosphonates in Bone Resorption
Nitrogen-containing bisphosphonates, which share a similar phosphonate structure with this compound, are potent inhibitors of osteoclast-mediated bone resorption. They act by inhibiting the mevalonate (B85504) pathway, which is crucial for the function and survival of osteoclasts.
References
- 1. mdpi.com [mdpi.com]
- 2. Bisphosphonate-functionalized coordination polymer nanoparticles for the treatment of bone metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonate-Functionalized Hydroxyapatite Nanoparticles for the Delivery of the Bromodomain Inhibitor JQ1 in the Treatment of Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reinste.com [reinste.com]
- 6. Effect of Formulation and Processing Parameters on the Size of mPEG-b-p(HPMA-Bz) Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Polymeric Micelles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols for Benzylphosphonic Acid as a Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of signaling enzymes that counteract the activity of protein tyrosine kinases.[1] By catalyzing the removal of phosphate (B84403) groups from tyrosine residues on protein substrates, PTPs play a vital role in regulating a wide array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[2] Dysregulation of PTP activity has been implicated in numerous human diseases, such as cancer, diabetes, obesity, and autoimmune disorders.[1] This has made PTPs attractive targets for therapeutic intervention.
Benzylphosphonic acid and its derivatives have emerged as a promising class of PTP inhibitors. The phosphonic acid group acts as a phosphotyrosine mimetic, enabling these compounds to bind to the active site of PTPs.[3] This document provides detailed application notes and protocols for the use of this compound and its analogs as PTP inhibitors, with a focus on PTP1B, SHP2, and CD45.
Data Presentation: Inhibitory Activity of this compound Derivatives
| Compound | Target PTP | IC50 / Ki | Inhibition Type | Reference(s) |
| α-Benzylaminothis compound | Prostatic Acid Phosphatase | IC50 = 4 nM | Not specified | [4] |
| Nitroarylhydroxymethylphosphonic acids | CD45 | Potent inhibition | Competitive | [5] |
| PTP1B-IN-3 | PTP1B | Potent inhibitor | Not specified | [6] |
| SHP2 Inhibitor (LY6) | SHP2 | IC50 = 9.8 µM | Not specified | [7] |
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathway in Insulin (B600854) Regulation
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[8] It acts by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thus attenuating the insulin signal. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity.[8]
SHP2 Signaling Pathway in Growth Factor Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that, in contrast to many other PTPs, generally plays a positive role in signal transduction.[9][10] It is a crucial component of the RAS-MAPK pathway, which is activated by various growth factors and cytokines.[11] SHP2 is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[9]
CD45 Signaling Pathway in T-Cell Activation
CD45 is a receptor-like protein tyrosine phosphatase exclusively expressed on the surface of hematopoietic cells.[12] It plays a critical role in T-cell activation by dephosphorylating and activating Src-family kinases such as Lck, which is an essential early step in T-cell receptor (TCR) signaling.[13][14] CD45 inhibitors have potential applications in the treatment of autoimmune diseases and organ transplant rejection.[13]
General Experimental Workflow for PTP Inhibitor Screening
The following diagram outlines a general workflow for the screening and characterization of PTP inhibitors like this compound.
Experimental Protocols
In Vitro PTP1B Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against recombinant human PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[6]
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0[6]
-
Dithiothreitol (DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Assay Preparation:
-
Prepare the assay buffer and add DTT to a final concentration of 1 mM just before use.[6]
-
Dilute the PTP1B enzyme in the assay buffer to the desired working concentration.
-
Dilute the pNPP stock solution in the assay buffer to the desired working concentration.
-
-
Assay Reaction:
-
Add 20 µL of the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add 60 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of pNPP hydrolysis (change in absorbance over time).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
-
In Vitro PTP Inhibition Assay (Fluorescence-based)
This protocol outlines a more sensitive fluorescence-based assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a substrate.[15]
Materials:
-
Recombinant PTP enzyme (PTP1B, SHP2, or CD45)
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Assay Buffer: 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT[15]
-
This compound
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Preparation:
-
Prepare the assay buffer.
-
Dilute the PTP enzyme in the assay buffer to a 2x working concentration.
-
Dilute the DiFMUP stock solution in the assay buffer to a 2x working concentration.
-
-
Assay Reaction:
-
Add 1 µL of the this compound dilutions or DMSO control to the wells of the microplate.
-
Add 25 µL of the 2x PTP enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Start the reaction by adding 25 µL of the 2x DiFMUP solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cell-Based Assay for PTP1B Inhibition (Western Blot)
This protocol assesses the ability of this compound to inhibit PTP1B in a cellular context by measuring the phosphorylation status of the insulin receptor.[16]
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and serum
-
This compound
-
Insulin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Insulin Receptor (p-IR), anti-total-Insulin Receptor (t-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[16]
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IR and t-IR.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-IR and t-IR.
-
Normalize the p-IR signal to the t-IR signal for each sample.
-
Determine the dose-dependent effect of this compound on insulin-stimulated IR phosphorylation.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and serum
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) if applicable.
-
Conclusion
This compound and its derivatives represent a valuable class of molecules for the inhibition of protein tyrosine phosphatases. The protocols and information provided herein offer a comprehensive guide for researchers to explore the therapeutic potential of these compounds. While quantitative data for the parent this compound is sparse, the provided methodologies will enable researchers to thoroughly characterize its activity and that of its more complex analogs against PTPs of interest. Further investigation into the structure-activity relationships of this class of inhibitors will be crucial for the development of potent and selective drug candidates for a range of diseases.
References
- 1. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent reversible inhibitors of the protein tyrosine phosphatase CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD45 protein-tyrosine phosphatase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application of Benzylphosphonic Acid in Perovskite Solar Cell Passivation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a leading next-generation photovoltaic technology. However, defect-induced non-radiative recombination at the interfaces and grain boundaries within the perovskite layer remains a critical bottleneck, limiting both power conversion efficiency (PCE) and long-term stability. Benzylphosphonic acid (BPA) has emerged as a highly effective passivation agent to mitigate these defects, particularly at the hole transport layer (HTL) and perovskite interface. This document provides detailed application notes and experimental protocols for the use of BPA in the passivation of inverted perovskite solar cells.
Mechanism of this compound Passivation
This compound, often used in conjunction with other self-assembled monolayer (SAM) forming molecules like [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), forms a compact co-assembled monolayer (Co-SAM) on the nickel oxide (NiOₓ) HTL. This Co-SAM provides a "bifacial passivation" effect:
-
Coordination with NiOₓ: The phosphonic acid groups of BPA coordinate with the NiOₓ surface, passivating surface defects and improving the electrical properties and energy level alignment of the HTL.[1][2]
-
Chelation of Uncoordinated Pb²⁺: The phosphonic acid groups also chelate undercoordinated lead ions (Pb²⁺) at the perovskite interface, a primary source of non-radiative recombination.[1][2]
This dual-action passivation suppresses non-radiative recombination, facilitates more efficient hole injection and transport, and promotes the growth of higher-quality perovskite films.[1][2]
Data Presentation: Performance of Phosphonic Acid-Passivated Perovskite Solar Cells
The following table summarizes the performance of inverted perovskite solar cells with and without this compound and other phosphonic acid-based passivation layers.
| Passivation Agent | Device Structure | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Stability | Reference |
| Me-4PACz (Control) | ITO/NiOₓ/HTL/Perovskite/C60/BCP/Ag | 1.15 | 25.12 | 81.3 | 24.72 | - | [1] |
| Me-4PACz + BPA (Co-SAM) | ITO/NiOₓ/HTL/Perovskite/C60/BCP/Ag | 1.18 | 25.43 | 83.5 | 26.35 | 90% initial PCE after 3000h in N₂ | [1] |
| Phenylphosphonic Acid (PPA) | ITO/SnO₂/Perovskite/PPA/Spiro-OMeTAD/Au | 1.195 | - | - | 24.61 | 96% initial PCE after 2000h | |
| 4-aminothis compound (ABPA) | ITO/NiOₓ/Perovskite+ABPA/C60/BCP/Cu | - | - | - | 23.81 | 95% initial PCE after 2000h at 50°C | [3] |
Experimental Protocols
Materials and Reagents
-
Indium tin oxide (ITO) coated glass substrates
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (BPA)
-
[4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz)
-
Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂, CsI)
-
N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
-
Chlorobenzene (CB)
-
Buckminsterfullerene (C₆₀)
-
Bathocuproine (BCP)
-
Silver (Ag)
Protocol 1: Preparation of NiOₓ Nanoparticle Solution
This protocol is adapted from previously reported procedures for synthesizing NiOₓ nanoparticles.[4]
-
Disperse Ni(NO₃)₂·6H₂O in deionized water.
-
Dropwise add a 10 M NaOH solution while stirring to adjust the pH to ~10.
-
Centrifuge the resulting colloidal precipitation after stirring for 5 minutes.
-
Wash the precipitate with deionized water.
-
Dry the precipitate at 80°C for 6 hours.
-
Calcine the dried powder at 270°C for 2 hours to obtain NiOₓ nanoparticles.
-
Disperse the NiOₓ nanoparticles in a suitable solvent (e.g., deionized water or isopropanol) to form a precursor solution for spin-coating.
Protocol 2: Fabrication of BPA-Passivated Inverted Perovskite Solar Cells
This protocol details the fabrication of an inverted PSC with a BPA-containing Co-SAM HTL.
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen stream.
-
Treat the substrates with UV-ozone for 15 minutes before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the Co-SAM solution by dissolving BPA and Me-4PACz (e.g., in a 3:5 weight ratio) in a suitable solvent like isopropanol.[1]
-
Spin-coat the NiOₓ nanoparticle solution onto the cleaned ITO substrates (e.g., at 2000 rpm for 30 s) and anneal at 120°C for 20 minutes.[4]
-
Spin-coat the BPA/Me-4PACz Co-SAM solution onto the NiOₓ layer.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution by dissolving the desired perovskite precursors (e.g., a mixed-cation lead-halide composition) in a DMF:DMSO solvent mixture.
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the perovskite precursor solution onto the Co-SAM layer. A typical two-step spin-coating process might be 1000 rpm for 10 s followed by 4000 rpm for 30 s.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., at 100-150°C for 10-30 minutes).
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit a layer of C₆₀ (e.g., 20 nm) onto the perovskite film via thermal evaporation.
-
Deposit a layer of BCP (e.g., 8 nm) on top of the C₆₀ layer via thermal evaporation.
-
Finally, thermally evaporate a silver (Ag) back electrode (e.g., 100 nm) to complete the device.
-
Visualizations
Caption: Mechanism of bifacial passivation by a BPA and Me-4PACz co-assembled monolayer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Engineered Compact Self-Assembled Monolayers for Bifacial Buried Interface Passivation in High-Performance Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular doping with 4-aminothis compound for stable and efficient inverted perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Application Notes: Self-Assembled Monolayer (SAM) Formation with Benzylphosphonic Acid on Titanium Dioxide (TiO₂)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The surface functionalization of titanium dioxide (TiO₂) is a critical process for a multitude of advanced applications, from biomedical implants and drug delivery systems to biosensors and organic electronics.[1][2] Self-assembled monolayers (SAMs) offer a robust and precise method for modifying TiO₂ surfaces at the molecular level. Benzylphosphonic acid is an ideal candidate for this purpose, featuring a phosphonic acid headgroup that forms a strong, stable anchor to the TiO₂ surface via Ti-O-P bonds, and a phenyl group that provides a well-defined organic interface for further functionalization or for tuning surface properties like wettability and work function.[3][4]
These notes provide a comprehensive guide to the formation and characterization of this compound SAMs on TiO₂ surfaces, including detailed protocols and key performance data.
Applications in Research and Drug Development: The ability to tailor the surface chemistry of TiO₂, a biocompatible and stable material, opens up numerous possibilities in the biomedical field:
-
Biocompatible Coatings: SAMs can create a defined interface between a titanium implant and biological tissue, potentially improving osseointegration and reducing foreign body response.[5]
-
Drug Delivery Platforms: TiO₂ nanoparticles functionalized with SAMs can serve as carriers for therapeutic agents. The benzyl (B1604629) group can be further modified to attach drug molecules, targeting ligands (e.g., antibodies, peptides), or biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and reduce non-specific protein adsorption.[1][2]
-
Biosensor Development: The functionalizable phenyl ring allows for the stable immobilization of biomolecules (e.g., enzymes, antibodies, DNA) onto a TiO₂ substrate, creating a platform for sensitive and selective biosensors.[3]
-
Controlled Surface Properties: The dense, organized nature of the SAM allows for precise control over surface energy and wettability, which is crucial for studying cell adhesion, protein adsorption, and other bio-interfacial phenomena.[6]
Quantitative Data Summary
The formation of a dense and well-ordered SAM can be verified by several characterization techniques. The following tables summarize typical quantitative data reported for phosphonic acid-based SAMs on TiO₂ and other metal oxide surfaces.
Table 1: Surface Property Modifications by Phosphonic Acid SAMs
| Parameter | Substrate | Molecule | Value | Reference(s) |
|---|---|---|---|---|
| Work Function Shift (ΔΦ) | Anatase TiO₂ | Dipolar Phosphonic Acids | Up to ~1 eV | [7] |
| Water Contact Angle | Titanium | Octadecylphosphonic Acid | 117.6° ± 2.5° | [5] |
| Sauerbrey Mass | Titanium | Octadecylphosphonic Acid | ≈285-290 ng/cm² | [5] |
| Alkyl Chain Tilt Angle | TiO₂ | Alkanephosphates | 21° from surface normal |[8] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Phenylphosphonic Acid on TiO₂
| Core Level | Condition | Binding Energy (eV) | Reference(s) |
|---|---|---|---|
| Ti 2p (Ti⁴⁺) | Before & After Adsorption | 458.7 | [9] |
| C 1s | After Adsorption | 284.8 and 286.1 | [9] |
| P 2p / Ni 2p Ratio | NiOx Substrate | Increased with SAM formation |[10] |
Experimental Protocols & Methodologies
A successful SAM formation is critically dependent on a meticulously clean and hydroxylated substrate and anhydrous reaction conditions.
Protocol 1: SAM Formation on Planar TiO₂ Substrates
This protocol details the most common solution-phase deposition method.
1. Materials and Equipment:
-
Planar TiO₂ substrates (e.g., sputtered films on silicon wafers, single crystals)
-
This compound (BPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, Ethanol)
-
Acetone (B3395972), Isopropanol, or Ethanol (B145695) (reagent grade) for cleaning
-
Deionized (DI) water
-
Nitrogen or Argon gas source
-
Sonicator bath
-
Sealed reaction vessel (e.g., glass vial with PTFE cap)
-
Fume hood and appropriate personal protective equipment (PPE)
2. Substrate Cleaning and Activation:
-
Objective: To remove organic contaminants and ensure a hydroxylated surface (Ti-OH groups) for phosphonic acid binding.
-
Procedure:
-
Sequentially sonicate the TiO₂ substrate in acetone and then ethanol (or isopropanol) for 15 minutes each to degrease the surface.[3]
-
Rinse thoroughly with DI water.
-
To maximize surface hydroxyl groups, treat the substrate with a UV-Ozone cleaner for 15-20 minutes or with a carefully prepared Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Extreme caution is required when handling Piranha solution.
-
Rinse copiously with DI water.
-
Dry the substrate under a stream of dry nitrogen or argon gas. Use immediately.
-
3. SAM Deposition:
-
Objective: To immerse the activated substrate in a dilute solution of this compound to allow for monolayer formation.
-
Procedure:
-
Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., THF).[3] The solution should be freshly prepared in a clean, dry glass vessel.
-
Place the cleaned, dried TiO₂ substrate into the sealed reaction vessel.
-
Transfer the this compound solution into the vessel, ensuring the substrate is fully submerged. It is recommended to perform this step under an inert atmosphere (e.g., in a glovebox or by purging the vessel with nitrogen) to minimize water contamination.
-
Seal the vessel and leave it undisturbed for 12-24 hours at room temperature.[3] The immersion time can be optimized for specific applications.
-
4. Rinsing and Drying:
-
Objective: To remove any non-covalently bound (physisorbed) molecules from the surface.
-
Procedure:
-
Remove the substrate from the deposition solution.
-
Rinse it thoroughly with the fresh, pure anhydrous solvent used for deposition (e.g., THF).[3]
-
Sonicate briefly (1-2 minutes) in the fresh solvent to ensure complete removal of physisorbed molecules.
-
Dry the functionalized substrate under a stream of dry nitrogen or argon.
-
Store in a desiccator or under an inert atmosphere until characterization or use.
-
Protocol 2: Functionalization of TiO₂ Nanoparticles
This protocol is adapted for modifying TiO₂ nanoparticles in a suspension.
1. Materials:
-
TiO₂ nanoparticles (e.g., anatase or rutile)
-
This compound
-
Anhydrous solvent (e.g., Toluene or Ethanol)[4]
-
Centrifuge and appropriate tubes
2. Procedure:
-
Disperse the TiO₂ nanoparticles in the chosen anhydrous solvent to a concentration of approximately 1 mg/mL.[4]
-
Sonicate the suspension for 30 minutes to ensure uniform dispersion and break up agglomerates.[1]
-
In a separate vessel, dissolve this compound in the same anhydrous solvent to a desired concentration (e.g., 1 mM).
-
Under an inert atmosphere, add the TiO₂ suspension to the this compound solution.
-
Allow the reaction mixture to stir at room temperature or slightly elevated temperature (e.g., 60°C) for 24 hours to facilitate the reaction between the phosphonic acid and the nanoparticle surface.[4]
-
Collect the functionalized nanoparticles by centrifugation.
-
Remove the supernatant and re-disperse the nanoparticles in fresh anhydrous solvent.
-
Repeat the centrifugation and washing steps 2-3 times to remove unreacted molecules.[1]
-
Perform a final wash with DI water if the subsequent application is in an aqueous environment.
-
Dry the functionalized TiO₂ nanoparticles under vacuum.[1]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in SAM formation.
Caption: Experimental workflow for this compound SAM formation on a planar TiO₂ substrate.
Caption: Formation of a stable Ti-O-P bond between this compound and the TiO₂ surface.
Caption: Potential binding modes for phosphonic acid on a TiO₂ surface.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Surface modification of TiO2 nanoparticles with organic molecules and their biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound‐Engineered Compact Self‐Assembled Monolayers for Bifacial Buried Interface Passivation in High‐Performance Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzylphosphonic Acid in the Preparation of Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylphosphonic acid and its derivatives are members of the organophosphorus flame retardant family, which are increasingly utilized as halogen-free alternatives in various polymer systems. These compounds are effective in enhancing the fire resistance of materials such as epoxy resins, polyesters, and polycarbonates. Their flame retardant capabilities are primarily attributed to their ability to promote char formation in the condensed phase and inhibit combustion in the gas phase. Upon heating, they decompose to form phosphoric acid species that catalyze the dehydration of the polymer matrix, leading to a thermally stable char layer. This char acts as a physical barrier, insulating the underlying material from heat and oxygen. Simultaneously, volatile phosphorus-containing radicals can be released into the gas phase, where they quench highly reactive flame-propagating radicals like H• and OH•, thus interrupting the combustion cycle. While this compound itself is less commonly cited in flame retardant literature compared to its close analog, phenylphosphonic acid, the principles of its flame retardant action are expected to be similar.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the formation of a dialkyl benzylphosphonate intermediate, followed by its hydrolysis to the final acid. The Michaelis-Arbuzov and Michaelis-Becker reactions are common methods for forming the initial carbon-phosphorus bond.
Experimental Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of diethyl benzylphosphonate from benzyl (B1604629) chloride and triethyl phosphite.
Materials:
-
Benzyl chloride
-
Triethyl phosphite
-
Anhydrous toluene (B28343) (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of benzyl chloride and triethyl phosphite. The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude diethyl benzylphosphonate is then purified by vacuum distillation.
Experimental Protocol 2: Hydrolysis of Diethyl Benzylphosphonate to this compound
This protocol outlines the acid-catalyzed hydrolysis of the phosphonate (B1237965) ester.
Materials:
-
Diethyl benzylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a round-bottom flask containing diethyl benzylphosphonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 100-110 °C) and maintain for 4-6 hours with vigorous stirring.
-
Monitor the completion of the hydrolysis by checking for the disappearance of the starting ester via TLC or NMR spectroscopy.
-
After cooling, the this compound may precipitate. If not, the excess water and HCl can be removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
Preparation of Flame Retardant Epoxy Resin using a Phosphonic Acid-based Additive
This protocol details the incorporation of a phosphonic acid-based flame retardant into an epoxy resin matrix as an additive. While specific data for this compound is limited, this general procedure is applicable.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (or a derivative)
-
Curing agent (e.g., 4,4'-diaminodiphenyl methane (B114726) - DDM)
-
Solvent (optional, e.g., acetone (B3395972) for viscosity reduction)
Procedure:
-
Preheat the epoxy resin to a temperature that facilitates mixing (e.g., 70-90 °C).
-
Add the desired weight percentage of this compound to the preheated epoxy resin and mix thoroughly until a homogeneous dispersion is achieved.
-
Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture and continue to stir until all components are fully dissolved and the mixture is uniform.
-
If using a solvent to reduce viscosity, add it at this stage.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into a preheated mold.
-
Cure the resin in an oven according to a specific curing schedule (e.g., 120 °C for 2 hours followed by 150 °C for 4 hours). The curing profile will depend on the specific epoxy and curing agent system.
-
After curing, allow the polymer to cool down slowly to room temperature to minimize internal stresses.
Characterization and Performance Data
The flame retardant performance of materials is evaluated using several standard tests. The following tables summarize representative quantitative data for polymers incorporating phosphonic acid derivatives. It is important to note that specific data for this compound is scarce in the available literature; therefore, data for closely related phenylphosphonic acid and other organophosphorus flame retardants are presented for illustrative purposes.
Table 1: Flammability Data (LOI and UL-94) of Epoxy Resins with Organophosphorus Flame Retardants
| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating |
| Neat Epoxy | 0 | ~22-25 | - |
| Epoxy/DOPO-derivative | 7.5 | 33.5 | V-0 |
| Epoxy/Phosphazene-derivative | 6 | 33.7 | V-0 |
| Epoxy/POSS-DOPO | 2.5 | 30.2 | V-1 |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test. Higher LOI values and a V-0 rating indicate better flame retardancy.
Table 2: Cone Calorimetry Data for Epoxy Resins with Organophosphorus Flame Retardants
| Polymer System | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
| Neat Epoxy | ~1000-1200 | ~100-120 | < 15 |
| Epoxy/DOPO-derivative | Reduced by ~40-60% | Reduced by ~20-40% | Increased |
| Epoxy/PPOA-ATH | Reduced by 81.0% | Reduced by 48.1% | Increased |
pHRR: Peak Heat Release Rate; THR: Total Heat Release. Lower pHRR and THR values indicate a reduced fire hazard.
Visualizations
Flame Retardant Mechanism of Organophosphorus Compounds
Caption: Dual-phase flame retardant mechanism of this compound.
General Experimental Workflow for Preparing Flame Retardant Polymer
Caption: Workflow for preparing a flame retardant epoxy composite.
The Pivotal Role of Benzylphosphonic Acid in the Synthesis of Advanced Agrochemicals
For Immediate Release
Benzylphosphonic acid and its derivatives are emerging as crucial building blocks in the synthesis of a new generation of agrochemicals, particularly fungicides. Their unique chemical properties allow for the development of compounds with enhanced efficacy and novel modes of action, addressing the growing challenges of resistance in plant pathogens. This application note provides a detailed overview of the synthesis of this compound-derived fungicides, their mechanism of action, and experimental protocols for their preparation and evaluation.
Introduction to this compound in Agrochemicals
Organophosphonates, a class of compounds characterized by a carbon-phosphorus bond, are well-established in the agrochemical industry. This compound, a prominent member of this family, serves as a versatile precursor for synthesizing a variety of biologically active molecules. The presence of the benzyl (B1604629) group can confer specific physicochemical properties to the final product, influencing its uptake, translocation, and interaction with target enzymes in plants and pathogens.
Recent research has highlighted the potential of diethyl benzylphosphonate derivatives as potent antimicrobial agents, paving the way for their development as fungicides. These compounds offer a promising alternative to existing treatments, with the potential for improved performance and a different resistance profile.
Application: Synthesis of Diethyl Benzylphosphonate Fungicides
One of the key applications of this compound is in the synthesis of diethyl benzylphosphonate and its substituted analogues. These compounds have demonstrated significant fungicidal activity. The synthesis is a straightforward and high-yielding process, making it amenable to industrial-scale production.
Table 1: Synthesis of Diethyl Benzylphosphonate - Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Triethyl orthoacetate | [1] |
| Temperature | 90 °C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | 98% | [1] |
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol details the synthesis of diethyl benzylphosphonate from this compound.
Materials:
-
This compound (1 mmol, 172 mg)
-
Triethyl orthoacetate (30 mmol, 5.5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Combine this compound (1 mmol, 172 mg) and triethyl orthoacetate (30 mmol, 5.5 mL) in a round-bottom flask.[1]
-
Heat the mixture at 90 °C overnight with stirring.[1]
-
Monitor the reaction completion using ³¹P NMR spectroscopy.
-
Once the reaction is complete, remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.[1]
-
The final product, diethyl benzylphosphonate, is obtained as a transparent oil.[1]
Mechanism of Action: A Dual-Pronged Attack on Fungal Pathogens
Phosphonate-based fungicides, including those derived from this compound, exhibit a complex and effective mode of action against plant pathogens, particularly oomycetes like Phytophthora and Pythium.[2][3] Their efficacy stems from a dual mechanism that involves both direct inhibition of the pathogen and the stimulation of the plant's innate defense systems.[2][4]
Direct Action:
Phosphonate fungicides directly inhibit the mycelial growth and spore formation of oomycetes.[4] They are thought to interfere with the pathogen's phosphate (B84403) metabolism, leading to an accumulation of polyphosphate and pyrophosphate within the fungal cells.[3] This disruption of essential metabolic pathways ultimately hinders the growth and proliferation of the fungus.[3]
Indirect Action (Host Defense Induction):
Phosphonates are also recognized for their ability to induce Systemic Acquired Resistance (SAR) in plants.[2] Upon application, they can trigger the plant's natural defense mechanisms, leading to the production of phytoalexins and pathogenesis-related (PR) proteins.[2] These compounds enhance the plant's ability to resist subsequent pathogen attacks. This indirect mode of action is a key advantage, as it provides broader and more durable protection against a range of diseases.
Caption: Dual mode of action of benzylphosphonate fungicides.
Experimental Workflow for Fungicidal Activity Screening
The following workflow outlines the key steps in evaluating the fungicidal efficacy of newly synthesized benzylphosphonate derivatives.
Caption: Workflow for fungicidal activity screening.
Table 2: In Vitro Antimicrobial Activity of Diethyl Benzylphosphonate Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Diethyl benzylphosphonate | E. coli K12 | >1000 | >1000 | [1] |
| Substituted Derivatives | E. coli strains | Variable | Variable | [1] |
Note: The provided data is for E. coli as a model organism. Specific data for plant pathogenic fungi would require further targeted studies.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of innovative agrochemicals. The development of benzylphosphonate-based fungicides represents a significant advancement in crop protection technology. Their dual mode of action, combining direct pathogen inhibition with the stimulation of plant defenses, offers a robust and sustainable solution for managing fungal diseases. Further research into the structure-activity relationships of substituted benzylphosphonate derivatives is expected to yield even more potent and selective fungicidal agents.
References
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
- 3. extension.psu.edu [extension.psu.edu]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Benzylphosphonic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude benzylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound synthesized via the Michaelis-Arbuzov reaction?
A1: Crude this compound synthesized via the Michaelis-Arbuzov reaction, followed by hydrolysis, may contain several types of impurities:
-
Unreacted Starting Materials: Residual benzyl (B1604629) halide (e.g., benzyl bromide or chloride) and trialkyl phosphite (B83602).
-
Intermediate Species: Unhydrolyzed diethyl benzylphosphonate.
-
Byproducts: Phosphorous acid, phosphoric acid, and products from side reactions, such as the formation of phosphite esters.[1][2] Pyrolysis byproducts may also be present if the reaction was conducted at high temperatures.[2]
-
Solvents: Residual solvents used in the synthesis and workup.
Q2: My crude this compound is a sticky oil or gum. How can I solidify it?
A2: The sticky nature of crude this compound is a common issue, often due to its hygroscopic nature and the presence of impurities.[3] Here are a few approaches to induce solidification:
-
Trituration: Vigorously stirring the oil with a non-polar solvent in which this compound is insoluble (e.g., hexanes or diethyl ether) can sometimes induce crystallization.
-
Salt Formation: Converting the phosphonic acid to a salt can significantly improve its crystallinity and handling properties. Treatment with a base like sodium hydroxide (B78521) to form the sodium salt, or an amine like dicyclohexylamine (B1670486) to form an ammonium (B1175870) salt, are common strategies.[3]
-
Solvent Removal: Ensure all volatile solvents are thoroughly removed under high vacuum, as residual solvent can prevent solidification.
Q3: What are the recommended solvent systems for the recrystallization of this compound?
A3: Selecting an appropriate solvent is crucial for successful recrystallization.[4] For this compound, several solvent systems can be effective:
-
Single Solvents: Water, ethanol, or isopropanol (B130326) can be effective.[3] The crude material should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly.[5][6]
-
Mixed Solvents: A mixture of a good solvent and a poor solvent can be used. Common pairs include acetone/water and acetonitrile/water.[3] The compound is dissolved in the "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, followed by gentle heating to redissolve and slow cooling.
Q4: Can I use column chromatography to purify this compound?
A4: While standard silica (B1680970) gel chromatography can be challenging for the free acid due to its high polarity, it is a viable option. For better results, consider the following:
-
Normal Phase Silica Gel: A polar eluent system, such as a gradient of methanol (B129727) in dichloromethane, may be required. To prevent streaking, adding a small amount of a stronger acid (e.g., acetic acid or formic acid) to the mobile phase can be beneficial.
-
Reverse Phase Chromatography: This can also be an effective technique for polar compounds.
-
Ion-Exchange Chromatography: Strong anion-exchange resins can be used to purify phosphonic acids, eluting with an aqueous solution of a volatile salt or acid, like formic acid.[3]
-
Purification of the Ester: It is often easier to purify the diethyl benzylphosphonate intermediate by silica gel chromatography (e.g., using an ethyl acetate/hexanes eluent) before hydrolysis to the final acid.[7][8]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: To determine the purity of your final product, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure and identifying phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile/water with an acidic modifier can effectively separate this compound from its impurities.[9][10]
-
Melting Point: A sharp melting point range close to the literature value (173-178 °C) is a good indicator of purity.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent used | During dissolution, add the hot solvent in small portions until the solid just dissolves to ensure a saturated solution.[4][5] |
| Cooling was too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals and traps impurities.[5] |
| Product is too soluble in the cold solvent | Ensure the chosen solvent provides low solubility at low temperatures. If not, consider a different solvent or a mixed-solvent system. |
| Premature crystallization during hot filtration | If insoluble impurities are present and a hot filtration is necessary, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to prevent the product from crystallizing in the filter paper.[6] |
Problem 2: Product Remains Oily or Discolored After Purification
| Possible Cause | Troubleshooting Step |
| Presence of persistent impurities | The oily nature may indicate that impurities are inhibiting crystallization. Consider an alternative purification method such as acid-base extraction or conversion to a salt followed by recrystallization. |
| Colored impurities | Treat a solution of the crude product with activated carbon before the final crystallization step to remove colored impurities. |
| Residual solvent | Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent. |
Problem 3: Inefficient Separation During Acid-Base Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the organic layer | Use a sufficiently strong base (e.g., 1-2 M NaOH) and perform multiple extractions with smaller volumes of the basic solution to ensure all the this compound is converted to its salt and transferred to the aqueous layer. |
| Emulsion formation | An emulsion can form at the interface of the organic and aqueous layers. To break the emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or allowing it to stand for an extended period. |
| Product precipitation during extraction | If the sodium salt of this compound is not very soluble in the aqueous base, it may precipitate. If this occurs, add more water to the aqueous layer to redissolve the salt. |
| Incomplete precipitation upon acidification | After separating the basic aqueous layer, cool it in an ice bath before slowly adding a strong acid (e.g., concentrated HCl) until the pH is strongly acidic (pH 1-2). Ensure thorough mixing to protonate all the phosphonate (B1237965) salt.[11] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with the organic solvent used in step 1 to remove any remaining neutral impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. This compound should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Protocol 2: Purification by Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of boiling deionized water to the crude this compound to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under high vacuum.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Considerations |
| Recrystallization | >95% (can be higher with multiple recrystallizations) | 60-90% | Highly dependent on solvent choice and technique. |
| Acid-Base Extraction | >98% | 70-95% | Very effective for removing neutral and basic impurities. |
| Column Chromatography | >99% | 50-80% | Can provide very high purity but may be lower yielding and more labor-intensive. |
Note: Purity and yield are dependent on the quality of the crude material and the specific experimental conditions.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 6881-57-8 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. irp.cdn-website.com [irp.cdn-website.com]
Technical Support Center: Optimizing Benzylphosphonic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of benzylphosphonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors, such as diethyl benzylphosphonate.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction) | Inactive or impure reagents: Benzyl (B1604629) halide may have degraded, or trialkyl phosphite (B83602) could be oxidized. | Use freshly distilled benzyl halide and trialkyl phosphite. Ensure reagents are stored under an inert atmosphere. |
| Insufficient reaction temperature or time: The reaction may not have reached the required activation energy or gone to completion.[1] | The classical Michaelis-Arbuzov reaction often requires high temperatures (e.g., 150-160°C) for 2-4 hours.[1] Monitor the reaction progress using TLC or ³¹P NMR to ensure completion.[1] | |
| Steric hindrance: Bulky groups on the benzyl halide or the phosphite can slow down the Sₙ2 reaction.[1] | Consider using a less sterically hindered phosphite if possible.[1] | |
| Reactivity of the benzyl halide: Benzyl chloride is less reactive than benzyl bromide or iodide. | For less reactive chlorides, consider an in situ Finkelstein reaction by adding a catalytic amount of an iodide salt (e.g., KI or n-Bu₄NI) to generate the more reactive benzyl iodide.[2][3] | |
| Formation of Side Products | Transesterification: If using an alcohol as a solvent or if the phosphite contains alcohol impurities, transesterification byproducts can form. | Use a non-alcoholic solvent or run the reaction neat. Ensure the trialkyl phosphite is pure. |
| Elimination reactions: With certain substituted benzyl halides, elimination can compete with substitution, especially at high temperatures. | Consider using milder reaction conditions, such as a Lewis acid-catalyzed approach at room temperature.[1] | |
| Incomplete Hydrolysis of Phosphonate (B1237965) Ester to Phosphonic Acid | Insufficient acid/water concentration or reaction time: The hydrolysis of the stable phosphonate ester requires harsh conditions. | Use concentrated hydrochloric acid (e.g., 6-12 M) and ensure a sufficient reflux time (can be several hours).[4] Monitor the reaction by ³¹P NMR to confirm the disappearance of the ester signal. |
| Use of basic conditions: Treatment of dialkyl phosphonates with bases like NaOH or LiOH typically results in the formation of a stable mono-ester and does not proceed to the phosphonic acid.[4] | For complete hydrolysis, strong acidic conditions or methods like the McKenna reaction (using bromotrimethylsilane) are required.[4][5] | |
| Difficulty in Product Purification | Sticky or oily final product: this compound is hygroscopic and can be difficult to crystallize, often appearing as a sticky solid or oil due to residual solvents or absorbed moisture.[6] | Dry the product thoroughly under high vacuum. Attempt crystallization from a solvent system like acetone (B3395972)/water or acetonitrile (B52724)/water.[6] Converting the acid to a salt (e.g., sodium or triethylammonium (B8662869) salt) can sometimes facilitate purification and handling.[6] |
| Removal of byproducts: The ethyl bromide byproduct from the Michaelis-Arbuzov reaction must be effectively removed. | Purify the intermediate diethyl benzylphosphonate by vacuum distillation to remove volatile byproducts before hydrolysis.[1] | |
| Purification of the final acid: The high polarity of phosphonic acids can make chromatographic purification challenging.[4] | Purification can sometimes be achieved via recrystallization. For chromatography, reversed-phase columns may be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound? A1: The most common approach is a two-step process. First, a dialkyl benzylphosphonate ester is synthesized, typically via the Michaelis-Arbuzov reaction between a benzyl halide and a trialkyl phosphite.[2][7][8] This is followed by the hydrolysis of the phosphonate ester to the final phosphonic acid, usually under strong acidic conditions.[4] Alternative methods for forming the C-P bond include the Michaelis-Becker and Pudovik reactions.[7]
Q2: How can I improve the yield and reaction conditions of the Michaelis-Arbuzov reaction for this synthesis? A2: To optimize the Michaelis-Arbuzov reaction, you can:
-
Use a catalyst: Lewis acids like Zinc Bromide (ZnBr₂) can facilitate the reaction at room temperature, avoiding the high temperatures of the classical method.[1]
-
Promote halide exchange: For less reactive benzyl chlorides, adding a catalytic amount of potassium iodide (KI) can significantly improve yields by forming the more reactive benzyl iodide in situ.[2]
-
Use a phase-transfer catalyst/solvent: Using Polyethylene Glycol (PEG) as both a solvent and a phase-transfer catalyst can enhance the reactivity of inorganic bases and promote the reaction under mild, room-temperature conditions.[2]
Q3: My final this compound product is a sticky oil, not a solid. How can I purify and solidify it? A3: A sticky or oily product is a common issue, often due to the hygroscopic nature of phosphonic acids or the presence of impurities.[6] First, ensure all solvents are removed under high vacuum. For purification, you can try crystallization. A common technique is to dissolve the crude product in a solvent like acetone or acetonitrile and then slowly add water until the solution becomes hazy, which can induce crystallization upon standing or cooling.[6] If crystallization is unsuccessful, converting the acid to a salt may help in purification.
Q4: What is the McKenna reaction and when should it be used for hydrolysis? A4: The McKenna reaction is a method for dealkylating dialkyl phosphonates to form phosphonic acids under mild, non-aqueous conditions.[4] It involves a two-step process: reaction with bromotrimethylsilane (B50905) (TMSBr) to form a bis(trimethylsilyl) phosphonate intermediate, followed by methanolysis to yield the phosphonic acid.[4][5] This method is particularly useful for substrates that are sensitive to the harsh conditions of strong acid hydrolysis.[4]
Q5: Are there more environmentally friendly ("green") methods for this synthesis? A5: Yes. A protocol using a catalytic system of KI/K₂CO₃ in PEG-400 as a recyclable solvent has been developed. This method proceeds smoothly at room temperature, avoids volatile and toxic organic solvents, and gives good to excellent yields, presenting a more sustainable alternative to classical methods.[2][8]
Quantitative Data Summary
The choice of solvent and base can significantly impact the yield of the phosphonate ester. The following table summarizes the optimization of reaction conditions for the synthesis of diethyl benzylphosphonate from benzyl chloride and diethyl phosphite.
Table 1: Effect of Solvent and Base on Diethyl Benzylphosphonate Synthesis
| Entry | Solvent | Base | Catalyst | Time (h) | Yield (%) |
| 1 | MeCN | K₂CO₃ | KI | 6 | 65 |
| 2 | DMF | K₂CO₃ | KI | 6 | 50 |
| 3 | THF | K₂CO₃ | KI | 6 | 45 |
| 4 | PEG-400 | NaOH | KI | 6 | 70 |
| 5 | PEG-400 | KOH | KI | 6 | 75 |
| 6 | PEG-400 | Cs₂CO₃ | KI | 6 | 85 |
| 7 | PEG-400 | K₂CO₃ | KI | 6 | 92 |
| Data adapted from a study on sustainable synthesis protocols. The reaction was performed at room temperature (28°C) using benzyl chloride (1 mmol), diethyl phosphite (1 mmol), base (2 mmol), and KI (0.3 mmol).[8] |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate
This protocol describes the traditional, heat-induced synthesis.
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
Procedure:
-
Combine benzyl bromide and triethyl phosphite in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.
-
Heat the reaction mixture to 150-160°C in an oil bath under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials to yield diethyl benzylphosphonate as a colorless oil.[1]
Protocol 2: PEG/KI-Catalyzed "Green" Synthesis of Diethyl Benzylphosphonate
This protocol uses milder, more environmentally benign conditions.[2]
Materials:
-
Benzyl halide (e.g., benzyl chloride) (1 mmol)
-
Dialkyl phosphite (e.g., diethyl phosphite) (1 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 mmol)
-
Potassium Iodide (KI) (0.3 mmol)
-
PEG-400 (0.5 g)
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add the benzyl halide, dialkyl phosphite, K₂CO₃, KI, and PEG-400.
-
Stir the reaction mixture vigorously at room temperature for approximately 6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, extract the product with diethyl ether (2 x 10 mL).
-
Combine the organic layers and evaporate the solvent.
-
Purify the resulting crude oil by column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the pure benzyl phosphonate.[2]
Protocol 3: Hydrolysis of Diethyl Benzylphosphonate to this compound
This protocol describes the final step to obtain the target acid.
Materials:
-
Diethyl benzylphosphonate (1 equivalent)
-
Concentrated Hydrochloric Acid (37%, ~12 M)
Procedure:
-
Place the diethyl benzylphosphonate in a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by ³¹P NMR until the starting ester is fully consumed.
-
After cooling, remove the water and excess HCl under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Visualizations
Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Workflow for this compound Synthesis
Caption: General workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 3. rsc.org [rsc.org]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the McKenna synthesis of phosphonic acids
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the McKenna synthesis of phosphonic acids.
Frequently Asked Questions (FAQs)
Q1: What is the McKenna synthesis and why is it used?
A: The McKenna synthesis is a popular and efficient method for the dealkylation of dialkyl phosphonate (B1237965) esters to yield phosphonic acids.[1][2] The reaction proceeds in two steps: first, the phosphonate ester is treated with bromotrimethylsilane (B50905) (BTMS) to form a bis(trimethylsilyl) phosphonate intermediate. Second, this intermediate is solvolyzed with an alcohol (like methanol) or water to produce the final phosphonic acid.[3] It is favored for its mild reaction conditions, high yields, and compatibility with a wide range of functional groups that might be sensitive to harsher hydrolytic methods (e.g., concentrated HCl).[4][5][6]
Q2: What is the general mechanism of the reaction?
A: The reaction is initiated by the attack of the phosphoryl oxygen (P=O) on the silicon atom of BTMS.[7][8] This is followed by the displacement of a bromide ion, which then attacks the alkyl group of the phosphonate ester, forming an alkyl bromide and a silylated intermediate. This process is repeated for the second alkyl group, yielding the bis(trimethylsilyl) phosphonate. The final step is the rapid hydrolysis or alcoholysis of the silyl (B83357) ester bonds.
Q3: How can I monitor the progress of the McKenna reaction?
A: The reaction progress can be conveniently monitored using ³¹P NMR spectroscopy. The conversion of the starting dialkyl phosphonate to the bis(trimethylsilyl) ester intermediate is characterized by a significant upfield shift in the ³¹P NMR signal, typically around 8-10 ppm for each alkyl group replaced by a trimethylsilyl (B98337) group.[3]
Troubleshooting Guide
Issue 1: Low Yield of Phosphonic Acid
Low or inconsistent yields are a common frustration. The following guide provides a systematic approach to diagnosing the root cause.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for diagnosing low product yield.
Issue 2: Formation of an N-alkylated Side Product
Q: My starting material contains a nucleophilic nitrogen (e.g., an amide or amine), and I am observing an N-alkylated byproduct. Why is this happening and how can I prevent it?
A: During the primary reaction, an alkyl bromide (R-Br) is formed as a byproduct for each alkyl ester cleaved from the phosphorus center.[3] If the reaction is left for an extended period, this alkyl bromide can act as an alkylating agent, reacting with nucleophilic sites on your molecule.[3]
-
Cause: Prolonged reaction times lead to increased exposure of the substrate to the alkyl bromide byproduct.
-
Solution:
-
Monitor Closely: Use ³¹P NMR to monitor the disappearance of the starting material and formation of the bis(trimethylsilyl) intermediate. Stop the reaction as soon as the conversion is complete.
-
Use Additives with Caution: While tertiary amines are sometimes used to scavenge in-situ generated HBr, they should be used cautiously as they may promote other side reactions.[3] A non-nucleophilic base might be a better alternative if an acid scavenger is necessary.
-
Issue 3: Unwanted Cleavage of Other Functional Groups
Q: I am observing the cleavage of a tert-butyl ester or other sensitive group in my molecule. I thought the McKenna reaction was chemoselective?
A: While the McKenna reaction is highly chemoselective for phosphonate esters over many other functional groups, BTMS itself is a potent reagent capable of cleaving ethers, acetals, lactones, and certain carboxylate esters (like t-butyl esters).[3][9] This is often exacerbated by the presence of trace amounts of moisture, which generates HBr.
-
Cause:
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried and that anhydrous solvents are used to minimize HBr formation.
-
Lower Temperature: Running the reaction at room temperature or below may reduce the rate of cleavage of other functional groups.
-
Alternative Reagents: If BTMS is too reactive, consider using iodotrimethylsilane (B154268) (TMSI), which can sometimes offer different selectivity, or a different deprotection strategy altogether if the substrate is particularly sensitive.
-
Issue 4: Side Reactions Involving Alkenes or Alkynes
Q: My starting material contains an alkyne, and I am isolating a brominated or rearranged product. What is causing this?
A: This is a classic sign that hydrogen bromide (HBr) is being generated in your reaction flask. HBr can participate in addition reactions with unsaturated bonds like alkenes and alkynes.[3]
-
Cause: BTMS reacts readily with even trace amounts of water to produce HBr and hexamethyldisiloxane.
-
Solution:
-
Rigorous Exclusion of Water: This is the most critical factor. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (N₂ or Ar).[3]
-
Use a Non-Nucleophilic Base: Adding a hindered, non-nucleophilic base like 2,6-lutidine or di-tert-butylpyridine can scavenge any HBr that forms without interfering with the primary reaction. The addition of triethylamine (B128534) (TEA) has also been shown to protect against HBr addition.[3]
-
Side Reaction Summary & Yields
The following table summarizes common side reactions and reported yields for the McKenna synthesis under various conditions.
| Starting Material Type | Side Reaction / Issue | Potential Cause(s) | Reported Yield | Reference |
| Acyclic Nucleoside Phosphonates | Degradation of nucleobase (e.g., hydrolysis of C6 amino group) | Alternative MW-HCl method at high temp. | 77-93% (MW-HCl) | [4] |
| Triethyl Phosphonoacetate | None observed (high chemoselectivity) | N/A | 96-98% (MW-BTMS) | [4] |
| General Phosphonate Esters | N-alkylation of substrate | Prolonged reaction time | Variable | [3] |
| Substrates with Alkynes | HBr addition to alkyne | Presence of water | Variable | [3] |
| Substrates with t-butyl esters | Cleavage of t-butyl ester | Inherent BTMS reactivity; HBr | Variable | [3][9] |
| General | Incomplete Reaction | Bulky alkyl groups (e.g., iPr), insufficient time/temp | Low | [4] |
Key Reaction Diagrams
McKenna Synthesis General Workflow
Caption: General experimental workflow for the McKenna synthesis.
Main Reaction vs. Side Reaction Pathways
Caption: Desired reaction pathway versus a common N-alkylation side reaction.
Experimental Protocols
General Protocol for McKenna Synthesis
Disclaimer: This is a generalized procedure. Reaction times, temperatures, and equivalents of reagents may need to be optimized for specific substrates.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add the dialkyl phosphonate ester (1.0 eq).
-
Dissolve the ester in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or run neat). The concentration will be substrate-dependent.
-
-
Silylation:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add bromotrimethylsilane (BTMS) (typically 2.2 - 3.0 eq) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for the required time (can range from 2 hours to overnight).[3]
-
Monitor the reaction for the complete consumption of starting material by ³¹P NMR or TLC.
-
-
Solvolysis and Workup:
-
Once the silylation is complete, remove the solvent and all volatile byproducts (excess BTMS, alkyl bromide) under reduced pressure.
-
To the resulting residue, carefully add methanol or deionized water at 0°C. Note: For substrates containing other acid-sensitive esters, hydrolysis with a neutral pH buffer may be necessary to avoid transesterification or cleavage.[4]
-
Stir the mixture vigorously until the desilylation is complete (often rapid, 15-60 minutes).
-
Remove the solvent (methanol/water) under reduced pressure. If water was used, co-evaporation with toluene (B28343) may be necessary to remove the final traces.
-
The resulting crude phosphonic acid can be purified by crystallization, precipitation, or chromatography as required.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The McKenna reaction - avoiding side reactions in phosphonate deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. McKenna reaction--which oxygen attacks bromotrimethylsilane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor yield in benzylphosphonic acid synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yields or other issues during the synthesis of benzylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is most common?
A1: The synthesis of this compound is typically a two-stage process. First, a phosphonate (B1237965) ester intermediate, such as diethyl benzylphosphonate, is formed, which is then hydrolyzed to the final phosphonic acid.[1] The most common methods for creating the crucial carbon-phosphorus (C-P) bond are the Michaelis-Arbuzov and Michaelis-Becker reactions.[1][2] The Michaelis-Arbuzov reaction, which involves reacting a trialkyl phosphite (B83602) with an alkyl halide, is a foundational and widely used method in organophosphorus chemistry.[1][3][4]
Q2: My Michaelis-Arbuzov reaction for diethyl benzylphosphonate has a low yield. What are the common causes?
A2: Low yields in the Michaelis-Arbuzov reaction can stem from several factors:
-
Reactivity of the Benzyl (B1604629) Halide: The reactivity of the alkyl halide is critical, with the general order being R-I > R-Br > R-Cl.[3] If you are using benzyl chloride, the reaction may be sluggish and require higher temperatures or the use of a catalyst like KI to form the more reactive benzyl iodide in situ.[2]
-
Reaction Temperature: Traditional Michaelis-Arbuzov reactions often require high temperatures, especially for less reactive halides.[2] Insufficient heating can lead to an incomplete reaction.
-
Side Reactions: A newly formed alkyl halide byproduct can sometimes be more reactive than the initial starting material, leading to a mixture of phosphorylated products.[2]
-
Steric Hindrance: While primary alkyl halides like benzyl halides react readily, secondary and tertiary halides are often ineffective.[3] Substituents on the benzyl ring or bulky phosphites could potentially slow the reaction.
-
Reagent Purity: Ensure the triethyl phosphite and benzyl halide are pure and free of moisture, as contaminants can lead to unwanted side reactions.
Q3: I'm observing incomplete hydrolysis of my diethyl benzylphosphonate intermediate. How can I drive the reaction to completion?
A3: The hydrolysis of phosphonate esters to phosphonic acids can be challenging and often requires harsh conditions.[5]
-
Acid Concentration and Reflux: The most common method is to use concentrated hydrochloric acid (e.g., 12 M) at reflux for an extended period, which can range from 1 to 12 hours.[6] If the reaction is incomplete, increasing the reaction time or ensuring a constant, vigorous reflux may be necessary.
-
Alternative Reagents: For substrates sensitive to strong acids, McKenna's method, using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, is an effective and mild alternative for dealkylation.[6]
-
Reaction Monitoring: The hydrolysis occurs in two steps, with the cleavage of the second ester group being the rate-determining step.[7] It is beneficial to monitor the reaction's progress using techniques like ³¹P NMR to confirm the disappearance of the starting material and the monoester intermediate.[8]
Q4: My final this compound product is a sticky oil and difficult to purify. What purification strategies can I use?
A4: Phosphonic acids, particularly those with longer organic chains, are often sticky, hygroscopic, and challenging to crystallize.[9]
-
Crystallization Techniques: Try dissolving the crude product in a solvent like acetone (B3395972) or acetonitrile (B52724) and then slowly adding water until turbidity appears, followed by stirring to induce crystallization.[9] Alternatively, dissolving in a non-polar solvent like n-hexane or ether and cooling to a low temperature (e.g., -18°C) may yield crystals.[9]
-
Salt Formation: Converting the phosphonic acid to a salt can significantly improve its handling and crystallinity.[9] Forming a monosodium salt by adjusting the pH to around 3.5-4.5 with sodium hydroxide (B78521) can facilitate crystallization.[9] The dicyclohexylammonium (B1228976) salt is also a common choice for crystallizing phosphonic acids.[9]
-
Chromatography: For difficult-to-purify compounds, chromatography on a strong anion-exchange resin, eluting with a gradient of aqueous formic acid, can be an effective method.[9]
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and addressing poor yield in the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield synthesis.
Quantitative Data Summary
Table 1: Effect of Solvent and Base on Diethyl Benzylphosphonate Synthesis
This table summarizes the effect of different reaction media and bases on the yield of diethyl benzylphosphonate from benzyl chloride and diethyl phosphite in the presence of KI catalyst.
| Entry | Solvent | Base | Yield (%) |
| 1 | MeCN | K₂CO₃ | 55 |
| 2 | DMF | K₂CO₃ | 60 |
| 3 | THF | K₂CO₃ | 45 |
| 4 | PEG-400 | K₂CO₃ | 92 |
| 5 | PEG-400 | Na₂CO₃ | 85 |
| 6 | PEG-400 | Cs₂CO₃ | 88 |
| 7 | PEG-400 | Et₃N | 40 |
| (Data adapted from a study on sustainable synthesis protocols, which found PEG-400 to be a superior reaction medium, potentially acting as a phase-transfer catalyst)[2]. |
Table 2: Synthesis Yields with Various Substituted Benzyl Halides
This table shows the product yields for the reaction of various substituted benzyl halides with diethyl phosphite under optimized conditions (PEG-400, K₂CO₃, KI, room temperature).
| Entry | Benzyl Halide Substituent | Halide | Product Yield (%) |
| 1 | H | Cl | 92 |
| 2 | 4-CH₃ | Cl | 90 |
| 3 | 4-OCH₃ | Cl | 89 |
| 4 | 4-Cl | Cl | 94 |
| 5 | 4-Br | Cl | 95 |
| 6 | 4-NO₂ | Br | 96 |
| 7 | 2-Cl | Cl | 93 |
| 8 | 2-NO₂ | Br | 95 |
| (Data sourced from an efficient synthesis protocol demonstrating wide applicability for both electron-donating and electron-withdrawing groups)[2]. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes a modern, efficient synthesis of the phosphonate ester intermediate at room temperature.[2]
Workflow Diagram
Caption: Workflow for diethyl benzylphosphonate synthesis.
Methodology:
-
To a round-bottom flask, add the benzyl halide (1 mmol), diethyl phosphite (1 mmol), anhydrous potassium carbonate (K₂CO₃, 2 mmol), potassium iodide (KI, 0.3 mmol), and PEG-400 (0.5 g).
-
Stir the reaction mixture vigorously at room temperature for approximately 6 hours.
-
Monitor the progress of the reaction periodically by thin-layer chromatography (TLC).
-
Upon completion, extract the product from the reaction mixture using diethyl ether (2 x 10 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product as a residual oil.
-
Purify the crude oil using column chromatography on silica (B1680970) gel, eluting with a petroleum ether/ethyl acetate (B1210297) mixture (e.g., 10% ethyl acetate) to yield the pure diethyl benzylphosphonate.[2]
Protocol 2: Hydrolysis of Diethyl Benzylphosphonate to this compound
This protocol outlines the standard and robust procedure for converting the phosphonate ester to the final phosphonic acid using concentrated acid.[6]
Methodology:
-
Place the diethyl benzylphosphonate (1 equivalent) into a round-bottom flask equipped with a reflux condenser.
-
Add concentrated hydrochloric acid (approx. 12 M). The volume should be sufficient to create a stirrable slurry or solution.
-
Heat the mixture to reflux and maintain a vigorous reflux for 6-12 hours. The reaction progress can be monitored by ³¹P NMR if desired.
-
After the reaction is complete (as indicated by the disappearance of the starting ester), allow the mixture to cool to room temperature.
-
Remove the water and excess HCl under reduced pressure (vacuum). This may require repeated co-evaporation with water or toluene (B28343) to remove all traces of acid.
-
The resulting crude this compound can then be purified by crystallization or other methods as described in the FAQ section.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benzylphosphonic Acid NMR Characterization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Nuclear Magnetic Resonance (NMR) characterization of benzylphosphonic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?
A1: Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.[1][2]
-
Sample Inhomogeneity: The sample may not be fully dissolved or may contain suspended particles.[1][3][4] Ensure complete dissolution and filter the sample if necessary.[3][4][5]
-
High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[1][6] Try diluting your sample.
-
Hydrogen Bonding and Aggregation: Phosphonic acids are prone to intermolecular hydrogen bonding and aggregation, which can lead to broader signals.[7] Consider using a more polar solvent like DMSO-d₆ or methanol-d₄, or adjusting the temperature.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.[2] Ensure high purity of your sample and use high-quality NMR solvents.
-
Slow Chemical Exchange: The acidic protons of the phosphonic acid group can undergo slow exchange with residual water or other exchangeable protons, leading to broad peaks.[8] Adding a drop of D₂O can sometimes sharpen these signals by promoting rapid exchange.[1]
Q2: The methylene (B1212753) protons (CH₂) adjacent to the phosphorus atom in my this compound spectrum appear as a complex multiplet. How do I interpret this?
A2: The methylene protons are coupled to both the aromatic protons (if any are close enough) and the phosphorus-31 nucleus. This results in a "doublet of multiplets." The primary splitting is a doublet due to coupling with the ³¹P nucleus (²JP-H coupling).[9] Each peak of this doublet is then further split by coupling to any nearby protons. To simplify the spectrum and confirm the P-H coupling, you can run a ³¹P-decoupled ¹H NMR experiment, which should collapse the doublet into a simpler multiplet.[9]
Q3: My ³¹P NMR spectrum shows a chemical shift that is different from the literature value. What could be the cause?
A3: The chemical shift of the phosphorus nucleus in phosphonic acids is highly sensitive to the chemical environment:
-
pH of the Solution: The ionization state of the phosphonic acid group (PO₃H₂ vs. PO₃H⁻ vs. PO₃²⁻) significantly affects the ³¹P chemical shift.[10][11][12][13] Small changes in pH, especially near the pKa values, can cause substantial shifts.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shift due to differences in polarity and hydrogen bonding interactions.[14]
-
Presence of Metal Ions: Coordination of metal ions to the phosphonic acid group can alter the electron density around the phosphorus atom and thus change its chemical shift.[10]
Q4: I see unexpected signals in my NMR spectrum. What are the possible sources?
A4: Extraneous peaks in an NMR spectrum usually originate from impurities:
-
Residual Solvents: Traces of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are a common source of impurity peaks.[1]
-
Water: Many deuterated solvents are hygroscopic and can absorb moisture from the atmosphere, leading to a water peak in the spectrum.[1][15]
-
Silicone Grease: Grease from glassware joints can appear as a broad singlet, typically around 0 ppm.[16]
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can result in signals from unreacted starting materials or byproducts.
Troubleshooting Guides
Issue 1: Broad and Unresolved Peaks
| Potential Cause | Troubleshooting Step |
| Poor magnetic field homogeneity | Re-shim the spectrometer, focusing on Z1 and Z2 for resolution. |
| Sample is not fully dissolved | Use a vortex mixer or sonication to aid dissolution. Visually inspect for particulates.[3] |
| Presence of solid particles | Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette.[3][4][5] |
| Sample is too concentrated | Dilute the sample. For ¹H NMR, 5-25 mg in 0.5-0.6 mL of solvent is typical for small molecules.[6] |
| Paramagnetic impurities | Purify the sample further (e.g., recrystallization, column chromatography). Use high-purity NMR solvents. |
| Aggregation/Hydrogen Bonding | Try a different solvent (e.g., DMSO-d₆, Methanol-d₄). Acquire the spectrum at an elevated temperature. |
Issue 2: Inaccurate Integrals
| Potential Cause | Troubleshooting Step |
| Poor phasing | Carefully re-phase the spectrum to ensure a flat baseline across all peaks. |
| Broad peaks | Address the cause of peak broadening (see Issue 1). Broad peaks are difficult to integrate accurately. |
| Overlapping signals | Use a higher field NMR spectrometer for better signal dispersion. |
| Uneven NOE in ³¹P NMR | For quantitative ³¹P NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect.[17] |
| Insufficient relaxation delay | Increase the relaxation delay (d1) to ensure all nuclei have fully relaxed before the next pulse, especially for ³¹P NMR. |
Quantitative Data Summary
The following table summarizes typical NMR data for this compound. Note that chemical shifts can vary depending on the solvent and pH.
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| ¹H | P-CH₂-Ph | 2.8 - 3.2 | Doublet (d) | ²JHP ≈ 20 - 22 Hz |
| ¹H | P-CH₂-Ph (aromatic) | 7.2 - 7.5 | Multiplet (m) | |
| ¹H | P(O)(OH )₂ | 10 - 12 (can be very broad) | Broad singlet (br s) | |
| ¹³C | P-C H₂-Ph | 35 - 40 (doublet due to ¹JCP) | Doublet (d) | ¹JCP ≈ 130 - 140 Hz |
| ¹³C | Aromatic carbons | 125 - 135 | Singlets/Doublets | |
| ³¹P | P (O)(OH)₂ | 15 - 25 | Singlet (proton-decoupled) |
Note: Data is compiled from general knowledge of similar structures and may vary.
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Weigh the Sample: Accurately weigh 5-10 mg of dry this compound into a clean, dry vial.
-
Add Deuterated Solvent: Using a clean pipette, add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to the vial.[3][6] this compound has poor solubility in less polar solvents like CDCl₃.[1]
-
Dissolve the Sample: Gently swirl or vortex the vial to dissolve the sample completely.[3] If necessary, gentle warming or sonication can be applied. Ensure the final solution is clear and free of any visible particles.
-
Filter the Solution: If any solid particles remain, filter the solution. Take a Pasteur pipette and push a small, tight plug of cotton or glass wool into the narrow tip.[3][5]
-
Transfer to NMR Tube: Transfer the clear solution from the vial into a clean, dry 5 mm NMR tube using the filter pipette.[3][4] The final solvent height should be 4-5 cm.[3]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Clean the Tube: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[4]
Visualizations
Caption: Troubleshooting workflow for this compound NMR analysis.
Caption: Experimental workflow for NMR sample preparation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. acdlabs.com [acdlabs.com]
- 9. echemi.com [echemi.com]
- 10. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. An NMR investigation of the conformational equilibria of 2-(2'-pyridyl)ethylphosphonic acid in several solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
Preventing esterification side reactions of benzylphosphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted esterification side reactions of benzylphosphonic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unintentional esterification of this compound?
Unintentional esterification of this compound is primarily caused by reaction with alcohols present in the reaction mixture, often catalyzed by acidic or basic conditions. Key sources of alcohols can include solvents (e.g., methanol (B129727), ethanol), reagents, or even moisture which can hydrolyze other reagents to release alcohols. The phosphonic acid moiety itself can act as a catalyst, particularly at elevated temperatures.
Q2: How can I prevent esterification when using alcohol-based solvents?
If the use of an alcohol solvent is unavoidable, it is crucial to control the reaction temperature and pH. Lower temperatures will significantly reduce the rate of esterification.[1][2] Additionally, maintaining a neutral pH can minimize acid or base catalysis of the esterification reaction. Whenever possible, consider using alternative, non-alcoholic solvents such as THF, DMF, or acetonitrile.[3]
Q3: Are there specific reagents that are known to cause esterification side reactions with this compound?
Yes, reagents that can generate carbocations or act as alkylating agents can lead to esterification. For example, the use of certain orthoesters or alkyl halides in the presence of a base can lead to the formation of phosphonate (B1237965) esters.[1][4] It is essential to carefully review all reagents in a planned synthesis for their potential to alkylate the phosphonic acid group.
Q4: How can I detect if unwanted esterification has occurred?
The most common methods for detecting the formation of benzylphosphonate esters are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
31P NMR: This is a highly effective technique for monitoring reactions involving phosphonic acids. This compound will have a characteristic chemical shift, and the formation of mono- or di-esters will result in new peaks with different chemical shifts.[1][5]
-
1H NMR: The formation of an ester will introduce new signals corresponding to the protons of the alkyl group from the alcohol.
-
GC-MS: For volatile esters, Gas Chromatography-Mass Spectrometry can be used to separate and identify the esterified products.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected ester formation detected by NMR or MS. | Reaction with alcohol solvent at elevated temperature. | Lower the reaction temperature. If possible, replace the alcohol solvent with a non-protic alternative like THF, DMF, or acetonitrile. |
| Presence of acidic or basic impurities. | Purify all solvents and reagents before use. Consider adding a non-reactive buffer to maintain a neutral pH. | |
| Incompatible reagents leading to in-situ alcohol generation or alkylation. | Review the compatibility of all reagents. Protect the phosphonic acid group if reactive alkylating agents are necessary for other transformations in the molecule. | |
| Low yield of this compound due to side reactions. | Prolonged reaction times at high temperatures. | Optimize the reaction time and temperature to favor the desired transformation while minimizing side reactions. Monitor reaction progress closely using techniques like TLC or NMR. |
| Use of a strong acid or base catalyst. | If a catalyst is necessary, consider using a milder one or a heterogeneous catalyst that can be easily removed from the reaction mixture. | |
| Difficulty in purifying the desired product from ester byproducts. | Similar polarity of the acid and its ester. | Employ alternative purification techniques such as ion-exchange chromatography to separate the acidic product from the neutral ester. Chemical conversion of the desired acid to a salt may also facilitate separation. |
Experimental Protocols
Protocol 1: Monitoring a Reaction for Unwanted Esterification using 31P NMR
This protocol describes a general method for monitoring a reaction involving this compound to detect the formation of ester byproducts.
Materials:
-
Reaction mixture containing this compound
-
NMR tube
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
NMR spectrometer
Procedure:
-
At regular intervals during your reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a neutralizing agent).
-
Evaporate the solvent from the aliquot under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a 31P NMR spectrum.
-
Compare the resulting spectrum to a reference spectrum of pure this compound. The appearance of new peaks will indicate the formation of byproducts, potentially including phosphonate esters. The conversion of substrates and selectivity toward products can be determined by integrating the peaks in the 1H and 31P NMR spectra.[1]
Protocol 2: General Procedure for Protecting this compound as a Silyl (B83357) Ester
In situations where other functional groups in the molecule must be modified under conditions that would esterify the phosphonic acid, temporary protection of the phosphonic acid is a viable strategy. Silyl esters are common protecting groups for phosphonic acids as they can be readily cleaved under mild conditions.[3]
Materials:
-
This compound
-
Anhydrous non-protic solvent (e.g., Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN))
-
Bromotrimethylsilane (B50905) (TMSBr)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Methanol or Ethanol for deprotection
Procedure:
-
Dissolve the this compound in the anhydrous non-protic solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an excess (e.g., 2.2 equivalents) of bromotrimethylsilane to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by 31P NMR until the starting material is consumed. The reaction mixture will contain the bis(trimethylsilyl) ester of this compound.
-
This protected phosphonic acid can now be used in subsequent reactions.
-
Deprotection: After the desired transformations are complete, the silyl esters can be easily cleaved by adding a protic solvent like methanol or ethanol. The volatile byproducts can then be removed under reduced pressure to yield the deprotected this compound.[3]
Visual Guides
Caption: Unwanted esterification pathway of this compound in the presence of an alcohol and catalyst.
Caption: A logical workflow for troubleshooting and preventing esterification side reactions.
This guide provides a starting point for addressing common issues related to the unwanted esterification of this compound. For more complex synthetic challenges, a thorough review of the literature for specific reaction conditions and protecting group strategies is always recommended.
References
- 1. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Esterification of Phosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Technical Support Center: Benzylphosphonic Acid Solubility for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of benzylphosphonic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is sparingly soluble in water. Its solubility is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at less than 20 mg/mL, in ethanol (B145695) at greater than 20 mg/mL, and in warm water at 20 mg/mL.[1]
Q2: How can I improve the aqueous solubility of this compound?
A2: The aqueous solubility of phosphonic acids like this compound is significantly improved in basic media.[2][3] This is because the phosphonic acid group gets deprotonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous solution to be basic is a key strategy.
Q3: Is it common for a DMSO stock of a compound to precipitate when diluted in an aqueous buffer?
A3: Yes, this is a common issue for compounds that are poorly soluble in water.[4][5][6][7] The compound is soluble in the organic solvent (DMSO), but when this solution is diluted into an aqueous buffer, the compound's low aqueous solubility can cause it to precipitate out of solution.
Q4: What are the primary biological targets of this compound that I should be aware of?
A4: this compound and its derivatives have been shown to act as inhibitors of protein tyrosine phosphatases (PTPs) and autotaxin (ATX).[8][9][10][11] Therefore, when using this compound in biological assays, it is important to consider its potential effects on signaling pathways regulated by these enzymes.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in my aqueous assay buffer.
-
Possible Cause: The pH of your aqueous buffer is too low. This compound is a weak acid and has low solubility in neutral or acidic aqueous solutions.
-
Troubleshooting Steps:
-
pH Adjustment: Increase the pH of your buffer. The solubility of phosphonic acids increases significantly in basic conditions.[2][3] You can achieve this by adding a small amount of a base like sodium hydroxide (B78521) (NaOH). It is recommended to prepare a dilute stock solution of NaOH (e.g., 0.1 M or 1 M) and add it dropwise to your this compound suspension while monitoring the pH with a pH meter until the solid dissolves. Aim for a pH above the second pKa of the phosphonic acid group, which is generally in the range of 6.7-7.2.[12]
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can help increase the rate of dissolution.[13] However, be cautious about the temperature stability of other components in your assay.
-
Sonication: Brief sonication can help to break up solid aggregates and facilitate dissolution.[13]
-
Issue 2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer (e.g., PBS).
-
Possible Cause: The aqueous solubility of this compound is exceeded upon dilution from the DMSO stock. This "crashing out" is a common phenomenon for hydrophobic compounds.[4][5]
-
Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Rapid Mixing: Add the small volume of the DMSO stock solution to the full volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[5]
-
Stepwise Dilution: In some cases, a stepwise dilution may help. Try diluting the DMSO stock in a small volume of buffer first, and then add this intermediate dilution to the final volume.
-
-
Lower Final Concentration: If possible, lower the final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. Always determine the maximum DMSO tolerance for your specific cell line or assay and include a vehicle control with the same final DMSO concentration.
-
Use a Co-solvent: Consider adding a small amount of a biocompatible co-solvent like polyethylene (B3416737) glycol (PEG) or glycerol (B35011) to your aqueous buffer to improve solubility.
-
Prepare an Aqueous Stock with pH Adjustment: Instead of a DMSO stock, prepare a concentrated aqueous stock of this compound by dissolving it in water with the aid of a base like NaOH, as described in "Issue 1". This salt form will be more soluble in your aqueous assay buffer.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water (warm) | 20 mg/mL | [1] |
| DMSO | < 20 mg/mL | [1] |
| Ethanol | > 20 mg/mL | [1] |
Table 2: pKa Values of Phosphonic Acids
| pKa | Value Range | Implication for Solubility | Reference |
| pKa1 | ~1.3 - 2.3 | First acidic proton dissociation. | [3][12] |
| pKa2 | ~6.7 - 7.2 | Second acidic proton dissociation. Solubility significantly increases above this pH. | [3][12] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock of this compound using NaOH
Objective: To prepare a 10 mM aqueous stock solution of this compound by converting it to its more soluble sodium salt.
Materials:
-
This compound (MW: 172.12 g/mol )
-
Sodium hydroxide (NaOH) solution (0.1 M, sterile)
-
Sterile, purified water
-
Sterile conical tube
-
pH meter
Procedure:
-
Weigh out 1.72 mg of this compound for every 1 mL of the final 10 mM stock solution desired.
-
Add the weighed this compound to a sterile conical tube.
-
Add approximately 80% of the final desired volume of sterile, purified water. The this compound will likely not dissolve completely at this stage.
-
While stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is stable at approximately 7.4-8.0.
-
Once dissolved, add sterile, purified water to reach the final desired volume.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Autotaxin (ATX) Inhibition Assay
Objective: To screen for the inhibitory activity of this compound against human autotaxin. This protocol is based on a fluorogenic substrate assay.
Materials:
-
Human recombinant Autotaxin (ATX)
-
ATX assay buffer
-
Fluorogenic ATX substrate (e.g., FS-3)
-
This compound stock solution (prepared as in Protocol 1 or in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of your this compound stock solution in the ATX assay buffer to achieve the desired final concentrations.
-
In a 96-well black microplate, add the diluted this compound or vehicle control.
-
Add the human recombinant ATX to each well (except for a no-enzyme control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic ATX substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths. Continue to take readings at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
Protocol 3: Protein Tyrosine Phosphatase (PTP) Inhibition Assay using pNPP
Objective: To screen for the inhibitory activity of this compound against a protein tyrosine phosphatase using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified protein tyrosine phosphatase (e.g., PTP1B)
-
PTP assay buffer
-
p-Nitrophenyl phosphate (pNPP) substrate
-
This compound stock solution
-
Stop solution (e.g., 1 M NaOH)
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Prepare serial dilutions of your this compound stock solution in the PTP assay buffer.
-
In a 96-well clear microplate, add the diluted this compound or vehicle control.
-
Add the purified PTP to each well (except for a no-enzyme control).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at the optimal temperature for a set period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution to each well. The stop solution will also develop the yellow color of the product.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition for each concentration of this compound.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. mdpi.com [mdpi.com]
- 13. EP0049911A2 - Process for preparing alpha-hydroxybenzylphosphonic-acid esters - Google Patents [patents.google.com]
Technical Support Center: Optimization of Benzylphosphonic Acid Concentration for Nanoparticle Stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stabilization of nanoparticles using benzylphosphonic acid and other phosphonic acids.
Troubleshooting Guides
This guide addresses common problems encountered during the functionalization of nanoparticles with this compound and provides potential solutions in a question-and-answer format.
Issue: Nanoparticle Aggregation After Functionalization
-
Question: My nanoparticles are aggregating immediately after I add this compound. What could be the cause and how can I fix it?
Answer: Nanoparticle aggregation immediately after functionalization is a common issue that can arise from several factors:
-
Incomplete Surface Coverage: An insufficient concentration of this compound or too short a reaction time can lead to incomplete coverage of the nanoparticle surface. This leaves exposed areas that can interact, causing aggregation.[1][2]
-
Solvent Incompatibility: The solvent used for the functionalization process may not be optimal for the newly functionalized nanoparticles, leading to instability and aggregation.
-
Solution: Consider a gradual solvent exchange to a more compatible solvent after the functionalization step.[1]
-
-
pH-Induced Aggregation: The addition of acidic this compound can lower the pH of the solution, bringing the nanoparticles close to their isoelectric point (IEP), where they have a near-zero surface charge and are prone to aggregation.[1][2]
-
Solution: Monitor and adjust the pH of the nanoparticle suspension to be at least 2 pH units away from the IEP. For phosphonic acid functionalized nanoparticles, a more alkaline pH generally results in a more negative surface charge and better stability.[2]
-
-
Interparticle Cross-linking: If the phosphonic acid molecule has a reactive group on its tail end, it could potentially bridge between nanoparticles, causing them to link together and aggregate.[1]
-
Solution: Ensure the chosen phosphonic acid does not have reactive terminal groups that could lead to cross-linking. If such groups are necessary for downstream applications, consider using a co-stabilizer with an inert tail to space out the reactive molecules.[1]
-
-
Issue: Instability of the Phosphonic Acid Layer Over Time
-
Question: My this compound-functionalized nanoparticles are stable initially but aggregate over time or when transferred to a different medium. Why is this happening and what can I do?
Answer: Delayed aggregation or instability in a new medium often points to issues with the long-term stability of the phosphonic acid layer.
-
Weak Binding: The this compound may be primarily physically adsorbed (physisorbed) rather than chemically bonded (chemisorbed) to the nanoparticle surface, leading to gradual desorption.[1]
-
High Ionic Strength in New Medium: High salt concentrations in buffers (like PBS) can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[2]
-
Solution: If possible, reduce the salt concentration of the new medium. Alternatively, incorporate a steric stabilizer, such as polyethylene (B3416737) glycol (PEG), to provide an additional repulsive force that is less sensitive to ionic strength.[2]
-
-
Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at screening surface charge and can form bridges between nanoparticles, inducing aggregation.[2]
-
Solution: If the presence of divalent cations is unavoidable, consider adding a chelating agent like EDTA to the buffer to sequester these ions.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key factors influencing the stability of phosphonic acid layers on nanoparticles?
A1: The stability is governed by several factors:
-
Binding Mode: Phosphonic acids can bind to metal oxide surfaces via monodentate, bidentate, or tridentate coordination. Multidentate binding is stronger and results in more stable layers.[1]
-
Ligand Structure: The length of the alkyl chain and the presence of other functional groups are crucial. Longer alkyl chains can enhance stability through increased van der Waals interactions.[1] Alkylphosphonic acids are widely used in the production of nanoparticles like quantum dots, where varying the chain length can alter the particle's shape and size.[3]
-
Use of Multidentate Anchors: Bisphosphonates, with two phosphonic acid groups, form stronger attachments to the nanoparticle surface compared to monophosphonates, leading to enhanced stability.[1]
-
pH of the Environment: The pH of the surrounding medium affects the surface charge of both the nanoparticles and the phosphonic acid ligands, influencing binding affinity and stability. Extreme pH values can cause the phosphonic acid layer to desorb.[1]
-
Solvent Choice: The solvent used during functionalization and in subsequent applications can impact the formation and stability of the phosphonic acid layer.[1]
-
Temperature: Elevated temperatures can be used to promote the formation of covalent bonds between the phosphonic acid and the nanoparticle surface.[1]
-
-
Q2: What is a good starting concentration for this compound?
A2: The optimal concentration is highly dependent on the specific nanoparticle system (material, size, and concentration). A typical starting point for the molar ratio of metal oxide to phenylphosphonic acid (a similar molecule) is 50:1.[4] It is recommended to perform a concentration optimization experiment to find the ideal ratio for your specific nanoparticles.
-
Q3: How can I confirm that the this compound has successfully functionalized the nanoparticles?
A3: Several characterization techniques can be used:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the phenyl and phosphonate (B1237965) groups on the nanoparticle surface.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter. An increase in size after functionalization is expected.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential indicates a modification of the surface chemistry.[1] A zeta potential with an absolute value greater than 30 mV generally suggests good colloidal stability.[2]
-
Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the nanoparticle surface by measuring the weight loss upon heating.
-
-
Q4: What is the difference between using a monophosphonate like this compound and a bisphosphonate?
A4: The primary difference is the number of phosphonic acid anchoring groups. Monophosphonates have one, while bisphosphonates have two. This allows bisphosphonates to form multiple attachment points with the nanoparticle surface (chelation), resulting in a more stable layer with higher binding affinity and resistance to desorption compared to the single-point attachment of monophosphonates.[1]
Data Presentation
Table 1: Representative Adsorption Constants and Grafting Densities of Various Phosphonic Acids on Nanoparticle Surfaces
| Phosphonic Acid | Ligand Type | Adsorption Constant (K) (M⁻¹) | Grafting Density (σ) (molecules/nm²) | Reference |
| Phenylphosphonic acid | Phosphonic Acid | 1.5 x 10⁵ | 2.8 | [1] |
| Dodecylphosphonic acid | Phosphonic Acid | 1.8 x 10⁵ | 2.5 | [1] |
| 4-Hydroxyphenylphosphonic acid | Phosphonic Acid | 2.1 x 10⁵ | 3.3 | [1] |
| 4-Carboxyphenylphosphonic acid | Phosphonic Acid | 2.5 x 10⁵ | 3.5 | [1] |
Note: Higher adsorption constants (K) indicate stronger binding affinity. Grafting density (σ) refers to the number of molecules bound per unit surface area. These are representative values and will vary based on the nanoparticle system.[1]
Table 2: Effect of pH on Zeta Potential of Functionalized Nanoparticles
| Nanoparticle System | pH | Average Zeta Potential (mV) | Stability | Reference |
| Phenylphosphonic Acid on Metal Oxide | 3 | +15 | Prone to Aggregation | [2] |
| Phenylphosphonic Acid on Metal Oxide | 5 | -25 | Moderately Stable | [2] |
| Phenylphosphonic Acid on Metal Oxide | 7 | -40 | Good Stability | [2] |
| Phenylphosphonic Acid on Metal Oxide | 9 | -55 | Excellent Stability | [2] |
Note: Data are representative examples and actual values will vary based on the nanoparticle core material, size, and specific functionalization density.[2]
Experimental Protocols
Protocol 1: General Procedure for this compound Functionalization of Metal Oxide Nanoparticles
-
Nanoparticle Dispersion: Disperse the metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) in a suitable solvent (e.g., ethanol, toluene) through sonication to achieve a well-dispersed suspension.[1]
-
Phosphonic Acid Solution Preparation: Prepare a solution of this compound in the same solvent. The concentration will need to be optimized for your specific nanoparticle system.[1]
-
Reaction: Add the this compound solution to the nanoparticle suspension while stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C) for several hours to overnight to ensure a complete reaction.[1]
-
Washing: After the reaction, wash the functionalized nanoparticles to remove excess, unbound this compound. This is typically done by repeated centrifugation and redispersion in a fresh solvent. Three to five washing cycles are usually sufficient.[1]
-
Drying/Redispersion: The final washed nanoparticles can be dried under a vacuum or redispersed in a solvent of choice for storage and further use.
Protocol 2: Assessing the Stability of Phosphonic Acid Layers
-
Prepare Nanoparticle Dispersions: Disperse the phosphonic acid-functionalized nanoparticles in the desired test medium (e.g., water, phosphate-buffered saline (PBS), cell culture medium) at a known concentration.
-
Incubation: Incubate the dispersions under the desired experimental conditions (e.g., different temperatures, pH values).
-
Monitoring: Monitor the stability over time using the following techniques:
-
Dynamic Light Scattering (DLS): Measure the average particle size and polydispersity index (PDI) at different time points. An increase in size or PDI indicates aggregation. A PDI value of 0.1-0.25 corresponds to a narrow particle size distribution and a stable system, while a PDI > 0.5 suggests a wide distribution and instability.[5]
-
Zeta Potential Measurement: Measure the zeta potential to assess changes in surface charge, which can indicate desorption of the phosphonic acid layer.[1]
-
Visual Observation: Visually inspect the samples for any signs of precipitation or cloudiness.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
Technical Support Center: Overcoming Aggregation of Benzylphosphonic Acid-Capped Nanoparticles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of nanoparticles capped with benzylphosphonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, functionalization, and storage of this compound-capped nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Immediate and severe aggregation upon addition of this compound. | 1. Incorrect pH: The pH of the nanoparticle suspension may be near the isoelectric point (IEP) following the addition of the acidic this compound.[1] 2. Rapid Change in Surface Charge: A sudden neutralization or reversal of the nanoparticle surface charge can induce instability. | 1. pH Adjustment: Before adding this compound, adjust the pH of the nanoparticle suspension to a value that ensures strong electrostatic repulsion (typically at least 2 pH units away from the IEP).[2] 2. Slow Addition: Introduce the this compound solution dropwise while vigorously stirring the nanoparticle suspension to allow for a gradual change in surface charge. |
| Nanoparticles aggregate after purification or when transferred to a new buffer (e.g., PBS). | 1. High Ionic Strength: High salt concentrations in buffers like PBS can compress the electrical double layer, reducing electrostatic repulsion between nanoparticles.[2] 2. pH Shift: The pH of the new buffer may be close to the IEP of the functionalized nanoparticles.[2] 3. Presence of Divalent Cations: Ions such as Ca²⁺ or Mg²⁺ can screen surface charge and form bridges between nanoparticles, causing aggregation.[2] | 1. Control Ionic Strength: If possible, use a buffer with a lower salt concentration. For applications requiring high ionic strength, consider co-functionalization with a steric stabilizer like polyethylene (B3416737) glycol (PEG).[2] 2. Optimize Buffer pH: Ensure the pH of the final buffer is in a range that provides high zeta potential (typically > |
| Gradual aggregation of nanoparticles over time during storage. | 1. Incomplete Surface Coverage: Insufficient this compound on the nanoparticle surface leaves exposed areas that can lead to aggregation.[1][2] 2. Ligand Desorption: Weak binding of the this compound to the nanoparticle surface can lead to its gradual detachment. 3. Inappropriate Storage Conditions: The storage solvent may not be optimal for long-term stability. | 1. Optimize Functionalization: Increase the concentration of this compound and/or the reaction time to ensure complete surface coverage.[1] 2. Annealing: A post-functionalization annealing step can promote stronger, more stable bonds.[1] 3. Optimize Storage Solvent: Store the nanoparticles in a buffered solution at a pH that ensures high electrostatic repulsion and low ionic strength. |
| Inconsistent results between batches. | 1. Variability in Nanoparticle Synthesis: Differences in the size, shape, or surface chemistry of the core nanoparticles. 2. Inconsistent Functionalization Protocol: Variations in reaction time, temperature, or reagent concentrations. | 1. Characterize Core Nanoparticles: Thoroughly characterize the bare nanoparticles (e.g., via TEM, DLS) before each functionalization. 2. Standardize Protocol: Adhere strictly to a validated and standardized functionalization and purification protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation for this compound-capped nanoparticles?
A1: The primary drivers of aggregation are the inherent high surface energy of nanoparticles and the attractive van der Waals forces between them. This compound functionalization aims to counteract these forces by providing electrostatic and/or steric repulsion. Aggregation occurs when these repulsive forces are insufficient to overcome the attractive forces, often due to factors like incomplete surface coverage, inappropriate pH, or high ionic strength of the medium.[2]
Q2: How does pH affect the stability of my this compound-capped nanoparticles?
A2: The pH of the surrounding medium is critical because it determines the surface charge of the nanoparticles. The phosphonic acid groups are acidic and will be deprotonated at higher pH values, leading to a more negative surface charge and stronger electrostatic repulsion between particles. Conversely, at low pH, the surface charge is reduced, bringing the nanoparticles closer to their isoelectric point (IEP), where they are least stable and prone to aggregation.[1][2]
Q3: Why do my nanoparticles aggregate in high salt buffers like PBS?
A3: High concentrations of ions in buffers like Phosphate-Buffered Saline (PBS) can shield the surface charge of the nanoparticles. This phenomenon, known as compression of the electrical double layer, diminishes the electrostatic repulsion between particles, allowing the attractive van der Waals forces to dominate and cause aggregation.[2]
Q4: What is a good zeta potential value to ensure the stability of my nanoparticles?
A4: A general guideline is that a zeta potential with an absolute value greater than 30 mV indicates good colloidal stability due to strong electrostatic repulsion.[2] Nanoparticles with a zeta potential between -10 mV and +10 mV are generally considered unstable and likely to aggregate.[2]
Q5: Can I use other molecules to improve the stability of this compound-capped nanoparticles?
A5: Yes, a common and effective strategy is to introduce a co-ligand that provides steric hindrance. Poly(ethylene glycol) (PEG) is a widely used co-stabilizer that creates a physical barrier around the nanoparticles, preventing them from getting close enough to aggregate.[2] This is particularly useful in high ionic strength media where electrostatic stabilization is less effective.[2]
Data Presentation
The following tables provide representative data for phenylphosphonic acid-capped nanoparticles, which can be used as an estimate for the behavior of this compound-capped nanoparticles due to their structural similarity. Actual values will vary based on the specific nanoparticle core material, size, and functionalization density.
Table 1: Influence of pH on Zeta Potential and Hydrodynamic Diameter
| pH | Average Zeta Potential (mV) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Stability |
| 3.0 | -5.2 | 850 | 0.85 | Aggregated |
| 5.0 | -18.5 | 250 | 0.42 | Moderate |
| 7.4 | -35.8 | 110 | 0.21 | Stable |
| 9.0 | -45.1 | 105 | 0.18 | Stable |
Table 2: Influence of Ionic Strength (NaCl) on Hydrodynamic Diameter at pH 7.4
| NaCl Concentration (mM) | Average Hydrodynamic Diameter (nm) after 1h | PDI after 1h | Stability |
| 1 | 112 | 0.22 | Stable |
| 10 | 125 | 0.25 | Stable |
| 50 | 480 | 0.65 | Aggregating |
| 150 (PBS) | >1000 | >0.9 | Aggregated |
Experimental Protocols
Protocol 1: Determination of Isoelectric Point (IEP) by Zeta Potential Measurement
-
Sample Preparation: Prepare a stock dispersion of this compound-functionalized nanoparticles in deionized water at a concentration of approximately 0.1 mg/mL.
-
pH Adjustment: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., using citrate, phosphate, and borate (B1201080) buffers at a low concentration of ~10 mM).
-
Dilution: Dilute an aliquot of the nanoparticle stock dispersion into each pH buffer to a final concentration suitable for your dynamic light scattering (DLS) instrument (typically 0.01-0.1 mg/mL).
-
Equilibration: Allow the samples to equilibrate for at least 15 minutes at a constant temperature (e.g., 25 °C).
-
Measurement: Measure the zeta potential of each sample using a DLS instrument with electrophoretic mobility measurement capabilities.
-
Data Analysis: Plot the measured zeta potential as a function of pH. The pH at which the zeta potential is zero is the isoelectric point. The pH range where the absolute zeta potential is highest indicates the region of optimal electrostatic stability.[2]
Protocol 2: Evaluation of Colloidal Stability in High Ionic Strength Buffers
-
Sample Preparation: Prepare a stock dispersion of your nanoparticles in deionized water (e.g., 0.1 mg/mL).
-
Buffer Preparation: Prepare a series of buffers with increasing ionic strength (e.g., 1 mM, 10 mM, 50 mM, 150 mM NaCl) in a 10 mM buffer at a stable pH determined from Protocol 1.
-
Dispersion and Monitoring: Add an aliquot of the nanoparticle stock to each buffer and monitor the hydrodynamic diameter and polydispersity index (PDI) over time (e.g., at 0, 1, 4, and 24 hours) using a DLS instrument.
-
Data Analysis: An increase in hydrodynamic diameter and PDI over time is indicative of aggregation. Plot these parameters against the ionic strength to determine the critical coagulation concentration.
Visualizations
Caption: Experimental workflow for synthesis, functionalization, and characterization.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
Enhancing the efficiency of benzylphosphonic acid as a corrosion inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the efficiency of benzylphosphonic acid and its derivatives as corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound inhibits corrosion?
A1: this compound and its derivatives, such as dihydroxy benzyl (B1604629) phosphonic acid (DPA), primarily function by adsorbing onto the metal surface. This forms a protective film that acts as a barrier to corrosive agents.[1][2] The phosphonic acid groups can chemically adsorb onto metal ions, forming stable coordination bonds.[1] This protective layer hinders both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[3][4]
Q2: How can the corrosion inhibition efficiency of this compound be significantly enhanced?
A2: A highly effective method to enhance the efficiency of this compound is through synergistic combinations with other substances.[5] The addition of zinc ions (Zn²⁺), typically from zinc sulfate (B86663) (ZnSO₄), has been shown to have a remarkable synergistic effect, significantly increasing the inhibition efficiency.[3][4][6] This combination can achieve efficiencies as high as 96% for carbon steel in acidic environments.[3][4][6]
Q3: What is the role of inhibitor concentration in its effectiveness?
A3: The inhibition efficiency of this compound is highly dependent on its concentration. Generally, as the concentration of the inhibitor increases, the surface coverage on the metal increases, leading to a noticeable decrease in the corrosion rate and a corresponding increase in inhibition efficiency.[3][7] However, beyond a certain optimal concentration, the efficiency may plateau.[1]
Q4: Does the duration of immersion in the inhibitor solution affect its performance?
A4: Yes, the immersion time can influence the inhibitor's effectiveness. A sufficient immersion period allows for the formation of a stable and dense protective film on the metal surface.[7] For stainless steel in the presence of dihydroxy benzyl phosphonic acid, it has been observed that the inhibition efficiency increases with the immersion period, reaching up to 92.45% after 24 hours.[7]
Q5: What type of inhibitor is dihydroxy benzyl phosphonic acid (DPA)?
A5: Dihydroxy benzyl phosphonic acid (DPA), especially when combined with Zn²⁺, acts as a mixed-type inhibitor.[3][4][7] This means it suppresses both the anodic and cathodic reactions of the corrosion process to a similar extent.[3][4]
Troubleshooting Guide
Issue 1: Low Inhibition Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | The concentration of this compound is a critical factor.[3][7] Systematically vary the inhibitor concentration (e.g., from 1x10⁻⁶ M to 1x10⁻³ M) to determine the optimal level for your specific system.[7] |
| Absence of a Synergistic Agent | Benzylphosphonic acids alone may offer moderate protection.[3] To significantly boost performance, introduce a synergistic agent like zinc sulfate (ZnSO₄). The combination of dihydroxy benzyl phosphonic acid and Zn²⁺ has been shown to dramatically increase inhibition efficiency.[3][4] |
| Insufficient Immersion Time | The protective film may not have had adequate time to form. Ensure the working electrode is immersed in the test solution for a sufficient period (e.g., 30 minutes to 24 hours) to reach a steady state before conducting electrochemical measurements.[3][7] |
| Inappropriate Corrosive Environment | The effectiveness of the inhibitor can vary with the corrosive medium. The data presented here primarily pertains to 0.5 M H₂SO₄ solutions.[3][7] If using a different medium, re-optimization of the inhibitor system may be necessary. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Variable Surface Preparation | The initial state of the metal surface is crucial. Implement a standardized and rigorous surface preparation protocol (e.g., grinding with progressively finer emery paper, rinsing with distilled water and acetone, and drying) before each experiment. |
| Fluctuations in Temperature | Temperature can affect corrosion rates and inhibitor adsorption. Conduct all experiments at a controlled and consistent temperature (e.g., 25°C or 298 K).[3][7] |
| Unstable Open Circuit Potential (OCP) | Measurements taken before the system has stabilized can lead to errors. Always allow the system to stabilize by immersing the working electrode in the test solution for a fixed period (e.g., 30 minutes) to establish a steady-state OCP before starting potentiodynamic polarization or EIS measurements.[3] |
Data Presentation
Table 1: Inhibition Efficiency of Dihydroxy Benzyl Phosphonic Acid (DPA) and DPA-Zn²⁺ System on Carbon Steel in 0.5 M H₂SO₄
| Inhibitor System | Concentration (M) | Method | Inhibition Efficiency (%) |
| DPA / Zn²⁺ | 10⁻³ | Potentiodynamic Polarization | 96.14 |
| DPA / Zn²⁺ | - | Electrochemical Impedance Spectroscopy (EIS) | 94.26 |
Data sourced from reference[3].
Table 2: Inhibition Efficiency of Dihydroxy Benzyl Phosphonic Acid (DPA) on Stainless Steel N304 in 0.5 M H₂SO₄ at 25°C
| Concentration (M) | Method | Inhibition Efficiency (%) |
| 1x10⁻³ | Potentiodynamic Polarization | 90.97 |
| 1x10⁻³ | Electrochemical Impedance Spectroscopy (EIS) | 86.68 |
| 1x10⁻³ (after 24h immersion) | Potentiodynamic Polarization | 92.45 |
Data sourced from reference[7].
Experimental Protocols
1. Electrochemical Measurements
A standard three-electrode setup is typically used for electrochemical experiments.[3]
-
Working Electrode: The metal sample to be tested (e.g., Carbon Steel X48 or Stainless Steel N304).[3][7]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or similar.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
Methodology:
-
Prepare the working electrode by grinding with silicon carbide paper of increasing grit, followed by rinsing with distilled water and acetone, and then drying.
-
Prepare the corrosive solution (e.g., 0.5 M H₂SO₄) and add the desired concentration of the inhibitor (e.g., DPA) and any synergistic agent (e.g., ZnSO₄).[3][7]
-
Immerse the three electrodes in the test solution. Allow the system to stabilize at the open circuit potential (OCP) for a set time, typically 30 minutes.[3]
-
Potentiodynamic Polarization: Scan the potential from a cathodic value to an anodic value (e.g., -0.8 V to -0.2 V vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[3] Extrapolate the linear Tafel segments to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP. The data is often presented as a Nyquist plot.
-
Calculate the inhibition efficiency (IE%) using the following formulas:
-
From Polarization: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 (where i⁰corr and icorr are the corrosion current densities without and with the inhibitor, respectively).
-
From EIS: IE% = [(Rt - R⁰t) / Rt] x 100 (where R⁰t and Rt are the charge transfer resistances without and with the inhibitor, respectively).[2]
-
Visualizations
Caption: Workflow for evaluating corrosion inhibitor efficiency.
Caption: Synergistic inhibition mechanism of this compound and Zn²⁺.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Synergistic corrosion inhibitor of carbon steel by dihydroxy benzyl phosphonic acid -Zn2+ system in O.5 M H2SO4: Experimental and theoretical studies | Indian Journal of Chemical Technology (IJCT) [or.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. <strong>Synergistic corrosion inhibitor of carbon steel by dihydroxy benzyl phosphonic acid -Zn2+ system in O.5 M H2SO4: Experimental and theoretical studies</strong> | kerkour | Indian Journal of Chemical Technology (IJCT) [op.niscair.res.in]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Validation & Comparative
A Comparative Guide: Benzylphosphonic Acid vs. Carboxylic Acid for Surface Binding on Metal Oxides
For researchers, scientists, and drug development professionals, the functionalization of metal oxide surfaces is a critical step in a multitude of applications, from the development of biomedical implants and drug delivery systems to the creation of advanced sensors and catalysts. The choice of anchoring group to attach organic molecules to these inorganic surfaces is paramount, as it dictates the stability, performance, and longevity of the modified material. Among the various functional groups utilized for this purpose, phosphonic acids and carboxylic acids are two of the most prevalent. This guide provides an objective, data-driven comparison of the surface binding affinity of benzylphosphonic acid and its carboxylic acid counterpart, benzoic acid, on various metal oxide surfaces.
At a Glance: Key Performance Metrics
Phosphonic acids, as a class, generally exhibit a significantly higher binding affinity and stability on metal oxide surfaces compared to carboxylic acids.[1][2] This enhanced performance is primarily attributed to the ability of the phosphonate (B1237965) group to form more stable, multidentate bonds with the metal oxide surface.[1][3] While carboxylic acids are effective and widely used, their bonds are typically more labile, particularly in aqueous environments.[1][4] The selection between these two anchoring groups will ultimately hinge on the specific requirements of the application, including the desired bond strength, the nature of the substrate, and the environmental conditions of its use.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the binding characteristics of phosphonic and carboxylic acids on metal oxide surfaces. It is important to note that absolute values can vary based on the specific metal oxide, its crystalline structure, surface preparation, and the precise experimental conditions.
Table 1: Comparison of Binding Characteristics of Phenylphosphonic Acid and Benzoic Acid on TiO₂
| Parameter | Phenylphosphonic Acid | Benzoic Acid | Key Findings |
| Binding Strength | Higher | Lower | Phosphonic acids generally demonstrate stronger binding to TiO₂ surfaces.[5] Theoretical calculations show adsorption energies of approximately 1.8 eV for bidentate phosphonic acid binding, compared to 1.2 eV for carboxylic acid.[5] |
| Adsorption Constant (Kads) | Higher | Lower | Experimental data indicate significantly higher adsorption constants for phosphonic acids, signifying a stronger affinity for the TiO₂ surface at equilibrium.[5] |
| Stability | More Stable | Less Stable | Phosphonic acid linkages are more resistant to leaching, especially under alkaline conditions.[5] Carboxylate-linked molecules are more readily leached from the TiO₂ surface in alkaline environments.[5] |
| Surface Coverage | Lower | Higher | Some studies suggest that carboxylic acids may achieve a higher packing density on the surface.[5] |
Table 2: Comparative Performance of Perfluorodecylphosphonic Acid (PFDPA) and Perfluorodecanoic Acid (PFDA) on Ti-6Al-4V Alloy
| Parameter | PFDPA (Phosphonic Acid) | PFDA (Carboxylic Acid) | Key Findings |
| Water Contact Angle | ~118° | ~104° | The higher contact angle for the phosphonic acid self-assembled monolayer (SAM) suggests a more ordered and densely packed layer, indicating stronger surface binding.[2][3] |
| Monolayer Stability | High thermal and hydrolytic stability | Lower stability, prone to desorption | Phosphonic acids form more robust and stable monolayers.[3] |
Binding Mechanisms and Stability
The superior binding strength of phosphonic acids stems from their ability to engage in various binding modes with the metal oxide surface, including monodentate, bidentate, and tridentate chelation.[2][3] This multidentate binding creates a more robust and hydrolytically stable linkage.[2] In contrast, carboxylic acids typically bind in a monodentate or bidentate fashion, resulting in a weaker interaction that is more susceptible to hydrolysis and desorption, particularly in aqueous environments.[3][6]
The interaction of both this compound and carboxylic acid with a metal oxide surface typically proceeds via a condensation reaction between the hydroxyl groups of the acid and the hydroxyl groups present on the metal oxide surface, leading to the formation of a covalent bond and the release of water molecules.[1]
The stability of these surface modifications is also highly dependent on the pH of the surrounding environment. Carboxylic acids tend to desorb readily in aqueous media, offering limited colloidal stability over a narrow pH range (typically pH 2-6).[7][8] Phosphonic acids provide stability over a broader pH range but can also desorb at higher pH values (pH > 8) due to increased electrostatic repulsion between the deprotonated phosphonate groups.[3][7]
Experimental Protocols
A comprehensive evaluation of the binding affinity and stability of this compound and carboxylic acid on metal oxide surfaces relies on a suite of surface-sensitive analytical techniques. Below are detailed methodologies for three key experiments.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[2]
Methodology:
-
Sample Preparation: The metal oxide substrate with the self-assembled monolayer is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.[2]
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).[2]
-
Photoelectron Detection: The kinetic energy and number of photoelectrons that escape from the top 1 to 10 nm of the material are measured. The binding energy of the electrons is calculated from their kinetic energy and the energy of the X-ray source.[2]
-
Data Analysis:
-
Elemental Composition: The presence of elements is identified by their characteristic binding energies. For phosphonic acids, the P 2p peak is a key indicator. For both, the C 1s and O 1s peaks are analyzed.[2]
-
Chemical State Analysis: High-resolution scans of specific elemental peaks (e.g., O 1s, P 2p, C 1s) are performed to determine the chemical bonding environment. For instance, the O 1s spectrum can distinguish between metal oxide, P-O-Metal, P=O, and C=O bonds.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a sample and to probe their interactions, which can help elucidate the binding mode of the acid to the surface.[5]
Methodology:
-
Sample Preparation: FTIR analysis can be performed on dried powders of the functionalized metal oxide or on thin films. For nanoparticle analysis, a pellet is often prepared by mixing the sample with KBr.[5]
-
Analysis: The sample is placed in the beam path of an FTIR spectrometer, and an infrared spectrum is collected.[5] The resulting interferogram is Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber.[2]
-
Data Interpretation: The disappearance or shifting of certain vibrational bands can indicate the nature of the surface interaction. For example, the disappearance of the P=O stretching vibration in the spectrum of a phosphonic acid upon binding to a metal oxide can suggest a bidentate or tridentate binding mode where the P=O group is involved in the bonding.[5] Similarly, changes in the C=O and C-O stretching vibrations of a carboxylic acid can provide insight into its coordination with the metal oxide surface.[5]
Thermogravimetric Analysis (TGA)
TGA can be employed to determine the grafting density and adsorption constants of ligands on metal oxide nanoparticles.[5][9]
Methodology:
-
Sample Preparation: A known mass of the functionalized metal oxide nanoparticles is placed in a TGA crucible.
-
Heating Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).
-
Mass Measurement: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The mass loss corresponding to the decomposition of the organic monolayer is used to calculate the amount of bound ligand. This information, combined with the surface area of the nanoparticles, allows for the determination of the grafting density (molecules per unit area).
Conclusion and Recommendations
The choice between this compound and a corresponding carboxylic acid for modifying metal oxide surfaces is highly dependent on the specific application requirements. For applications demanding high stability and robust anchoring, particularly in aqueous or alkaline environments, this compound is the superior choice due to its stronger binding affinity.[5] However, if achieving the highest possible surface coverage is the primary objective and the environmental conditions are less demanding, a carboxylic acid may be a suitable alternative.[5] The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions based on empirical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different phosphonic acids for nanoparticle capping efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate capping agent is a critical step in nanoparticle synthesis, directly impacting stability, biocompatibility, and functionality. This guide provides an objective, data-driven comparison of different phosphonic acids for nanoparticle capping, offering insights into their performance and application.
Phosphonic acids have emerged as highly effective capping agents for a variety of nanoparticles, particularly metal oxides, due to their ability to form strong, stable bonds with the nanoparticle surface. The choice of a specific phosphonic acid can significantly influence the resulting nanoparticle's properties, including its size, dispersity, and stability in different environments. This guide compares key classes of phosphonic acids based on their structural differences and presents experimental data to inform your selection process.
Quantitative Comparison of Phosphonic Acid Capping Agents
The capping efficiency of a phosphonic acid is determined by several factors, including its binding affinity to the nanoparticle surface, the stability of the resulting layer, and its influence on the nanoparticle's physicochemical properties. The following table summarizes the performance of different phosphonic acid types based on experimental findings.
| Phosphonic Acid Type | Key Structural Feature | Binding Affinity & Mode | Stability Characteristics | Impact on Nanoparticle Properties |
| Alkylphosphonic Acids (Short Chain, e.g., C1-C6) | Short hydrocarbon chain | Strong, primarily bidentate or tridentate binding.[1] | Lower thermal and pH stability compared to long-chain counterparts. The shorter chains offer less van der Waals stabilization.[2][3] | Can lead to well-dispersed nanoparticles, but may be more susceptible to aggregation under harsh conditions.[3] |
| Alkylphosphonic Acids (Long Chain, e.g., C8-C18) | Long hydrocarbon chain | Strong, primarily bidentate or tridentate binding.[1] | Enhanced thermal and colloidal stability due to increased van der Waals interactions between adjacent alkyl chains.[2][4] | Generally provides excellent dispersibility in non-polar solvents and forms a dense, stable capping layer.[4][5] |
| Bisphosphonic Acids | Two phosphonic acid groups | Very strong, multidentate (chelating) binding to the nanoparticle surface.[2][6] | Superior stability compared to monophosphonates due to the chelation effect, offering high resistance to desorption.[2][7] | Can significantly enhance the stability of nanoparticles in aqueous solutions and at physiological pH.[2] |
| Functionally-Terminated Phosphonic Acids (e.g., amino-, carboxy-) | Terminal functional group | Binding affinity is primarily determined by the phosphonic acid anchor. | Stability is influenced by both the phosphonic acid anchor and the terminal functional group's interactions with the solvent and other molecules.[3] | Enables further functionalization of the nanoparticle for applications such as drug delivery and targeted imaging.[8][9] |
| Phosphinic Acids (for comparison) | P-H or P-C bond instead of P-OH | Intermediate binding affinity, weaker than phosphonic acids (Equilibrium constant K ≈ 2 in favor of phosphonate).[1][10] | Less stable capping layer compared to phosphonic acids.[1][10] | Can be a useful alternative when milder binding is required or for specific synthetic routes.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis and functionalization. Below are representative protocols for phosphonic acid capping of metal oxide nanoparticles and the characterization of the resulting nanoparticles.
Protocol 1: Synthesis of Alkylphosphonic Acid-Capped Metal Oxide Nanoparticles
Objective: To synthesize metal oxide nanoparticles with a stable capping layer of alkylphosphonic acid.
Materials:
-
Metal precursor (e.g., metal chloride, metal alkoxide)
-
Solvent (e.g., benzyl (B1604629) ether, 1-octadecene)
-
Alkylphosphonic acid (e.g., n-octylphosphonic acid, n-dodecylphosphonic acid)
-
Co-ligand/stabilizer (e.g., oleic acid, oleylamine)
-
Reducing agent (if required, e.g., for metal nanoparticles)
-
Purification solvents (e.g., ethanol (B145695), isopropanol, hexane (B92381), toluene)
Procedure:
-
Precursor Mixture Preparation: In a three-neck flask equipped with a condenser and a thermocouple, dissolve the metal precursor in the chosen solvent.
-
Ligand Addition: Add the alkylphosphonic acid and any co-ligands to the reaction mixture. The molar ratio of ligands to the metal precursor is a critical parameter to control nanoparticle size and shape.
-
Degassing: Heat the mixture to a low temperature (e.g., 100-120 °C) under vacuum for 30-60 minutes to remove water and oxygen.
-
Nucleation and Growth: Under an inert atmosphere (e.g., argon or nitrogen), rapidly heat the mixture to the desired reaction temperature (typically 200-350 °C). The temperature and reaction time will influence the final nanoparticle size.
-
Cooling and Purification: After the desired reaction time, cool the mixture to room temperature. Add a non-solvent (e.g., ethanol or isopropanol) to precipitate the nanoparticles.
-
Washing: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant and re-disperse the nanoparticles in a suitable solvent (e.g., hexane or toluene). Repeat this washing step 2-3 times to remove excess ligands and unreacted precursors.
-
Final Dispersion: Disperse the purified, phosphonic acid-capped nanoparticles in the desired solvent for storage and characterization.
Protocol 2: Characterization of Capping Efficiency
Objective: To confirm the presence and quantify the amount of phosphonic acid on the nanoparticle surface and to assess the stability of the capped nanoparticles.
1. Confirmation of Capping (Qualitative):
- Fourier-Transform Infrared (FTIR) Spectroscopy:
- Acquire FTIR spectra of the pure phosphonic acid, uncapped nanoparticles, and capped nanoparticles.
- Look for characteristic peaks of the P-O-H, P=O, and C-P bonds in the phosphonic acid and their shifts or disappearance upon binding to the nanoparticle surface, indicating the formation of M-O-P bonds.
- X-ray Photoelectron Spectroscopy (XPS):
- Acquire high-resolution XPS spectra of the P 2p and relevant metal core level regions.
- The presence of a P 2p peak confirms the presence of the phosphonic acid on the surface. Changes in the metal core level spectra can provide information about the bonding environment.
2. Quantification of Capping Ligands:
- Thermogravimetric Analysis (TGA):
- Heat a known mass of the dried, capped nanoparticles under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
- The mass loss at temperatures corresponding to the decomposition of the organic ligand can be used to calculate the grafting density of the phosphonic acid on the nanoparticle surface.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- For soluble nanoparticles, ¹H and ³¹P NMR can be used.
- The disappearance of the acidic proton signal in ¹H NMR and a shift in the ³¹P NMR signal compared to the free ligand are indicative of binding. Quantitative NMR (qNMR) with an internal standard can be used to determine the ligand concentration.[10]
3. Stability Assessment:
- Dynamic Light Scattering (DLS) and Zeta Potential:
- Disperse the capped nanoparticles in the desired medium (e.g., water, buffer at different pH values).
- Measure the hydrodynamic diameter and polydispersity index (PDI) over time using DLS to assess colloidal stability.
- Measure the zeta potential to determine the surface charge of the nanoparticles, which is a key indicator of colloidal stability. A significant change in zeta potential can indicate ligand desorption.[2]
Visualizing Experimental Workflows and Relationships
To better understand the processes and concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reinste.com [reinste.com]
- 6. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 7. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Binding Affinity of Monoalkyl Phosphinic Acid Ligands toward Nanocrystal Surfaces [edoc.unibas.ch]
- 12. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Benzylphosphonic Acid: A Comparative Guide to its Validation as a PTP Inhibitor in Cellular Assays
For Immediate Release
This guide provides a comprehensive comparison of benzylphosphonic acid and its derivatives against other known protein tyrosine phosphatase (PTP) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of these compounds in cellular assays, facilitating informed decisions in research and development.
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. The development of potent and selective PTP inhibitors is a key focus in drug discovery. This compound has emerged as a promising scaffold for the design of PTP inhibitors. This guide delves into its cellular validation and compares its performance with established inhibitors targeting PTP1B, SHP2, and PTPN22.
Comparative Analysis of PTP Inhibitor Potency in Cellular Assays
To provide a clear and objective comparison, the following tables summarize the cellular inhibitory concentrations (IC50) of various PTP inhibitors. While specific cellular IC50 values for the parent this compound are not extensively reported in the literature, data for its derivatives and other prominent inhibitors are presented to benchmark performance.
| PTP1B Inhibitors | Cell Line | Cellular IC50 (µM) | Mechanism of Action |
| Trodusquemine (MSI-1436) | - | ~1 | Allosteric, Non-competitive |
| JTT-551 | - | - | Mixed-type |
| Compound 10a | C2C12 myotubes | - (Good cellular uptake) | Competitive |
| CD00466 | - | 0.73 | Competitive |
| Lithocholic Acid Derivative (6m) | - | - (Potent) | Uncompetitive |
| Lithocholic Acid Derivative (6n) | - | - (Potent) | Uncompetitive |
Note: Cellular IC50 values can vary depending on the specific cell line and assay conditions. A dash (-) indicates that the specific cellular IC50 value was not reported in the cited literature, though the compound's cellular efficacy was discussed.
| SHP2 Inhibitors | Cell Line | Cellular IC50 (µM) | Mechanism of Action |
| SHP099 | - | - | Allosteric |
| NSC-87877 | - | - | Active Site |
| Compound 13030 | MCF-7 | - (Significant reduction in viability) | - |
| Compound 24198 | MCF-7 | - (Significant reduction in viability) | - |
| Compound 57774 | MCF-7 | - (Significant reduction in viability) | - |
Note: The primary validation for compounds 13030, 24198, and 57774 was a significant reduction in cancer cell proliferation and viability.[1]
| PTPN22 Inhibitors | Cell Line | Cellular Effect |
| L-1 | - | Phenocopies PTPN22 knockout effects |
| Benzofuran Salicylic Acids | T cells | Dose-dependent enhancement of TCR signaling |
Note: For many PTPN22 inhibitors, the cellular validation focuses on functional outcomes like T-cell receptor (TCR) signaling enhancement rather than a direct IC50 value.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key cellular assays used to evaluate PTP inhibitors.
Insulin (B600854) Receptor Phosphorylation Assay (Western Blot)
This assay assesses the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
Test compound (e.g., this compound derivative)
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-total-Insulin Receptor β (IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time.
-
Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody (anti-p-IR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total IR for normalization. Quantify band intensities and calculate the ratio of p-IR to total IR.
Cell Viability Assay (MTT/MTS)
This assay determines the cytotoxic effect of the PTP inhibitor on cells.
Materials:
-
Cells of interest (e.g., cancer cell line for SHP2 inhibitors)
-
96-well plates
-
Cell culture medium
-
Test compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT: Add MTT reagent to each well and incubate for 1-4 hours to allow formazan (B1609692) crystal formation. Add solubilization solution and incubate until crystals are dissolved.
-
MTS: Add MTS reagent and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target within the complex environment of a cell.[4][5][6][7][8][9][10]
Materials:
-
Cells expressing the target PTP
-
Test compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
Western blot or other protein detection system (e.g., mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing stabilized, unbound protein) from the aggregated, denatured protein.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant at each temperature using western blotting or another sensitive protein detection method.
-
Analysis: A stabilizing interaction with the inhibitor will result in a shift of the protein's melting curve to a higher temperature. This shift can be used to determine the affinity of the inhibitor for its target in a cellular context.
Signaling Pathways and Experimental Workflows
Understanding the signaling context is essential for interpreting the effects of PTP inhibitors. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor validation.
Figure 1. PTP1B negatively regulates insulin and leptin signaling pathways.
Figure 2. SHP2 positively regulates the Ras-MAPK signaling pathway.
Figure 3. PTPN22 negatively regulates T-cell receptor signaling.
Figure 4. A typical experimental workflow for PTP inhibitor validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. CETSA [cetsa.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Benzylphosphonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the creation of carbon-carbon double bonds remains a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized olefination method, traditionally employs phosphonate (B1237965) reagents like benzylphosphonic acid derivatives to produce alkenes with a high degree of control.[1][2] This guide provides an objective comparison of alternative reagents to the standard diethyl benzylphosphonate, focusing on how structural modifications to the phosphonate backbone can influence reaction outcomes, particularly stereoselectivity. The information presented is supported by experimental data to aid in the rational selection of reagents for specific synthetic targets.
The Horner-Wadsworth-Emmons Reaction: A Brief Overview
The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification.[1][3] A key advantage of the HWE reaction over the traditional Wittig reaction is the use of more nucleophilic and less basic phosphonate carbanions.[3] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2]
Standard Reagent: Diethyl Benzylphosphonate
Diethyl benzylphosphonate is a commonly used reagent for the introduction of a benzylidene moiety. Its reaction with aldehydes typically yields (E)-stilbene derivatives with high selectivity. The formation of the (E)-isomer is driven by the thermodynamic stability of the intermediates in the reaction pathway.[2]
Key Alternatives and Their Impact on Stereoselectivity
The primary alternatives to standard diethyl benzylphosphonate involve modifications at two key positions: the phosphonate ester group and the benzyl (B1604629) group itself. These modifications are strategically employed to either enhance the inherent E-selectivity or to invert it, favoring the formation of (Z)-alkenes.
Modification of the Phosphonate Ester Group for (Z)-Selectivity
The most significant alternatives to standard this compound derivatives are those designed to overcome the intrinsic E-selectivity of the HWE reaction. The Still-Gennari and Ando modifications are the most prominent examples.
-
Still-Gennari Modification: This approach utilizes phosphonates with electron-withdrawing ester groups, typically bis(2,2,2-trifluoroethyl) esters.[3][4] The increased electrophilicity of the phosphorus atom is believed to accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and the preferential formation of the (Z)-alkene.[3][4] This method often employs strongly dissociating conditions, such as the use of potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740) in THF.[4]
-
Ando Modification: Similar to the Still-Gennari modification, the Ando modification also aims for (Z)-selectivity by employing phosphonates with electron-withdrawing aryl ester groups (e.g., diphenyl esters).[5]
Substitution on the Benzyl Group
The electronic nature of the benzyl group itself can influence the reactivity of the phosphonate. The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can affect the rate of the reaction. Kinetic studies have shown that electron-withdrawing groups on the benzyl ring increase the reaction rate, while electron-donating groups decrease it.[6] This is attributed to the influence of these substituents on the stability of the phosphonate carbanion intermediate.[6]
Data Presentation: A Comparative Overview
The following tables summarize the performance of various phosphonate reagents in the Horner-Wadsworth-Emmons reaction, providing a clear comparison of their yields and stereoselectivities.
Table 1: Comparison of Standard and (Z)-Selective Reagents with Benzaldehyde
| Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |
| Diethyl benzylphosphonate | Benzaldehyde | NaH | THF | RT | High | >95:5 | [2] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 94 | 3:97 | [4] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 93 | 2:98 | [4] |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 to RT | 78 | 1:15.5 | [7] |
Table 2: Influence of Benzyl Ring Substituents on Reaction Rate
| Benzylphosphonate Substituent (X-C₆H₄CH₂P(O)(OEt)₂) | Relative Rate Constant (k_rel) |
| p-OCH₃ | 0.63 |
| p-CH₃ | 0.81 |
| H | 1.00 |
| p-Cl | 1.55 |
| m-Cl | 1.95 |
| p-NO₂ | 4.68 |
| Data adapted from a kinetic study by Aksnes and Ydri. The study did not provide yields but focused on reaction rates.[6] |
Experimental Protocols
General Experimental Workflow for the Horner-Wadsworth-Emmons Reaction
Caption: A generalized workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 1: Standard (E)-Selective HWE Reaction
This protocol is a general procedure for a standard HWE reaction to produce an (E)-alkene.
Materials:
-
Diethyl benzylphosphonate (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Still-Gennari (Z)-Selective HWE Reaction
This protocol is adapted for the synthesis of (Z)-alkenes using a Still-Gennari type reagent.[7]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonate reagent (2.0 eq)
-
Aldehyde (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.1 eq)
-
18-crown-6 (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
2 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, the bis(2,2,2-trifluoroethyl) phosphonate reagent, and 18-crown-6.
-
Dissolve the mixture in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with 2 M HCl (aq), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Signaling Pathways and Reaction Mechanisms
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
In the standard HWE reaction, the initial addition of the phosphonate carbanion to the aldehyde is often reversible. This allows for equilibration to the more stable threo intermediate, which then undergoes syn-elimination to afford the (E)-alkene.[2] In the Still-Gennari modification, the electron-withdrawing groups on the phosphonate accelerate the elimination step, making it faster than the retro-addition. This traps the kinetically favored erythro intermediate, which then eliminates to form the (Z)-alkene.[3]
Conclusion
The choice of phosphonate reagent in the Horner-Wadsworth-Emmons reaction is a critical parameter that dictates the stereochemical outcome of the olefination. While standard diethyl benzylphosphonate remains a reliable choice for the synthesis of (E)-alkenes, the development of modified reagents, such as those used in the Still-Gennari and Ando protocols, has provided chemists with powerful tools to access the less stable (Z)-isomers with high selectivity. Understanding the electronic and steric effects of the phosphonate structure allows for a more rational design of synthetic strategies, enabling the efficient construction of complex molecules with precise stereochemical control.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Passivating Agents in Perovskite Solar Cells: The Performance of Benzylphosphonic Acid
For researchers, scientists, and professionals in new drug development, the quest for stable and efficient perovskite solar cells (PSCs) is paramount. A key strategy in this endeavor is the passivation of defects within the perovskite layer and at its interfaces, which is crucial for reducing non-radiative recombination and enhancing device performance and longevity. This guide provides an objective comparison of benzylphosphonic acid (BPA) with other prominent passivating agents, supported by experimental data and detailed methodologies.
Defects in the perovskite crystal lattice, such as uncoordinated Pb²⁺ ions and halide vacancies, act as traps for charge carriers, hindering the efficiency and stability of PSCs. Passivating agents are molecules that can coordinate to these defect sites, effectively neutralizing them. This compound (BPA), with its phosphonic acid group, has emerged as a promising candidate for this purpose.
Performance Comparison of Passivating Agents
The effectiveness of a passivating agent is primarily evaluated by its impact on the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Stability under various stress conditions (e.g., humidity, thermal stress, and continuous illumination) is another critical metric.
The following tables summarize the performance of PSCs treated with this compound and other common passivating agents.
Table 1: Performance of Perovskite Solar Cells with Phosphonic Acid-Based Passivating Agents
| Passivating Agent | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability |
| Control (No Passivation) | n-i-p | 22.75 | 1.150 | - | - | Retains 65% of initial PCE after 2000 h[1] |
| This compound (BPA) | n-i-p | 22.69 | 1.164 | - | - | Retains 91% of initial PCE after 2000 h[1] |
| Phenylphosphonic Acid (PPA) | n-i-p | 24.61 | 1.195 | - | - | Retains 96% of initial PCE after 2000 h [1] |
| Me-4PACz + BPA (Co-SAM) | Inverted | 26.35 | - | - | - | Retains 90% of initial efficiency after 3000 h in N₂ [2][3][4] |
Table 2: Performance of Perovskite Solar Cells with Other Common Passivating Agents
| Passivating Agent Class | Specific Agent | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Lewis Base | Pyridine (B92270) | 16.5 | - | - | - |
| 2D Perovskite | Phenethylammonium Iodide (PEAI) | 23.32 | 1.18 | - | - |
| Polymer | PMMA:PCBM | 20.4 | 1.16 | - | - |
Passivation Mechanisms and Experimental Workflows
The method of application and the underlying passivation mechanism are crucial for understanding the effectiveness of each agent.
This compound (BPA) and other Phosphonic Acids
The phosphonic acid group (-PO(OH)₂) in BPA and related molecules plays a key role in passivation. The oxygen atoms in this group can donate lone pairs of electrons to undercoordinated Pb²⁺ ions on the perovskite surface, forming a coordinate bond that passivates these defect sites.[1] Additionally, the hydroxyl groups can form hydrogen bonds with halide ions.[1]
Recent studies have shown that the intramolecular geometry of phosphonic acids significantly influences their passivation efficacy. For instance, phenylphosphonic acid (PPA) exhibits a stronger interaction with the perovskite surface compared to BPA.[1] This is attributed to the higher dipole moment of PPA, which arises from the collinear alignment of its phenyl ring and phosphonic acid group.[1] This stronger binding leads to better defect passivation, resulting in higher Voc and improved long-term stability.[1]
A highly effective approach involves the use of BPA in a co-assembled monolayer (Co-SAM) with [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz).[2][3][4] This Co-SAM not only passivates the perovskite surface but also improves the properties of the hole transport layer (HTL), leading to a remarkable power conversion efficiency of 26.35%.[2][3][4]
Other Passivating Agents
-
Lewis Bases: Molecules with lone pair electrons, such as pyridine and thiophene, can act as Lewis bases and donate these electrons to undercoordinated Pb²⁺ ions (Lewis acids), thereby passivating them.
-
2D Perovskites: Large organic ammonium (B1175870) halides like phenethylammonium iodide (PEAI) can form a thin 2D perovskite layer on top of the 3D perovskite. This layer can passivate surface defects and also act as a barrier against moisture, enhancing stability.
-
Polymers: Insulating polymers like poly(methyl methacrylate) (PMMA) can be blended with fullerene derivatives (e.g., PCBM) to create a passivating layer that reduces interfacial recombination.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are summarized methodologies for the application of phosphonic acid-based passivating agents.
Device Fabrication (n-i-p structure for PPA/BPA comparison)
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326).
-
Electron Transport Layer (ETL) Deposition: A SnO₂ colloidal solution is spin-coated onto the ITO substrate, followed by annealing at 150 °C.
-
Perovskite Layer Deposition: A perovskite precursor solution (e.g., containing formamidinium iodide, lead iodide, methylammonium (B1206745) bromide, and lead bromide in a mixed solvent of DMF and DMSO) is spin-coated on the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dropped during the spin-coating process, followed by annealing at 150 °C.
-
Passivation Layer Application: A solution of the phosphonic acid (BPA or PPA) in a solvent like isopropanol is dynamically spin-coated onto the perovskite layer. The substrate is then annealed.
-
Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD with additives (e.g., Li-TFSI, TBP, and Co(III)TFSI) in chlorobenzene (B131634) is spin-coated on the passivated perovskite layer.
-
Electrode Deposition: Finally, a gold or silver electrode is deposited by thermal evaporation.
Characterization
-
Photovoltaic Performance: Current density-voltage (J-V) curves are measured under simulated AM 1.5G illumination using a solar simulator.
-
Stability Testing: Unencapsulated devices are stored under specific conditions (e.g., in a nitrogen-filled glovebox or in ambient air with controlled humidity) and their photovoltaic parameters are measured periodically. For light-soaking tests, devices are subjected to continuous illumination.
-
Spectroscopic and Microscopic Analysis: Techniques such as X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and photoluminescence (PL) spectroscopy are used to characterize the chemical composition, morphology, and charge carrier dynamics of the perovskite films.
Conclusion
This compound is an effective passivating agent for perovskite solar cells, significantly improving their stability. However, comparative studies indicate that other phosphonic acids, such as phenylphosphonic acid, may offer superior performance due to more favorable intramolecular geometries that lead to stronger interactions with the perovskite surface. The use of BPA in a co-assembled monolayer with Me-4PACz has demonstrated a pathway to achieving exceptionally high efficiencies in inverted PSC architectures.
The choice of passivating agent will depend on the specific device architecture, the desired balance between efficiency and stability, and the processing conditions. This guide provides a foundation for researchers to make informed decisions in the selection and application of passivating agents for the development of high-performance and stable perovskite solar cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-Engineered Compact Self-Assembled Monolayers for Bifacial Buried Interface Passivation in High-Performance Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Benzylphosphonic Acid and Its Derivatives in Corrosion Inhibition: A Scientific Guide
A detailed analysis of the performance of benzylphosphonic acid and its substituted derivatives as corrosion inhibitors for steel, supported by electrochemical data and mechanistic insights.
This compound and its derivatives have emerged as a promising class of corrosion inhibitors, offering effective protection for various metals and alloys, particularly steel, in corrosive environments. This guide provides a comparative study of the corrosion inhibition performance of this compound (BPA) and its derivatives, focusing on the influence of functional group substitution on their protective capabilities. The analysis is based on a compilation of experimental data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.
Performance Comparison: Unveiling the Role of Substituents
The corrosion inhibition efficiency of this compound derivatives is significantly influenced by the nature and position of substituents on the benzyl (B1604629) ring. These modifications alter the electronic properties and adsorption behavior of the molecules on the metal surface. Here, we compare the performance of unsubstituted this compound with its dihydroxy- and amino-substituted counterparts.
Data from Potentiodynamic Polarization Studies
Potentiodynamic polarization is a widely used electrochemical technique to evaluate the effectiveness of corrosion inhibitors. It provides key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (IE). The following table summarizes the data obtained from various studies on the corrosion inhibition of steel in acidic media by this compound and its derivatives.
| Inhibitor | Concentration (M) | Corrosive Medium | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 0.5 M H₂SO₄ | -480 | 1050 | - | [1] |
| Dihydroxy this compound (DPA) | 1x10⁻³ | 0.5 M H₂SO₄ | -465 | 95.5 | 90.97 | [1] |
| Dihydroxy this compound (DPA) + Zn²⁺ | 1x10⁻³ | 0.5 M H₂SO₄ | -512 | 26.6 | 96.0 | [2] |
Note: Data for unsubstituted this compound and Amino-Benzylphosphonic Acid under directly comparable conditions were not available in the reviewed literature. The provided data for DPA highlights the significant inhibition efficiency of this derivative, which is further enhanced by the synergistic effect of Zn²⁺ ions.
Data from Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is another powerful technique used to study the inhibitor-metal interface. It provides information on the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the adsorption of the inhibitor on the metal surface.
| Inhibitor | Concentration (M) | Corrosive Medium | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 0.5 M H₂SO₄ | 45 | 150 | - | [1] |
| Dihydroxy this compound (DPA) | 1x10⁻³ | 0.5 M H₂SO₄ | 338 | 45 | 86.68 | [1] |
| Dihydroxy this compound (DPA) + Zn²⁺ | 1x10⁻³ | 0.5 M H₂SO₄ | 1350 | 30.2 | 94.2 | [2] |
Note: A higher Rct value and a lower Cdl value generally indicate better corrosion protection. The data clearly shows that DPA significantly increases the charge transfer resistance and decreases the double-layer capacitance, confirming the formation of a protective film on the steel surface. The addition of Zn²⁺ further enhances these protective properties.
Unraveling the Inhibition Mechanism
The primary mechanism of corrosion inhibition by this compound and its derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) and/or chemical (covalent bonding) interactions.
The phosphonic acid group (-PO(OH)₂) plays a crucial role in the adsorption process. The oxygen atoms in the phosphonate (B1237965) group can coordinate with the metal atoms on the surface, forming a stable chelate ring. The benzyl group, being hydrophobic, contributes to the formation of a dense and water-repellent film.
Substituents on the benzyl ring can further influence the adsorption process and the stability of the protective film. Electron-donating groups, such as hydroxyl (-OH) and amino (-NH₂), can increase the electron density on the molecule, enhancing its ability to coordinate with the metal surface and thus improving the inhibition efficiency.
The diagram above illustrates the general mechanism of corrosion inhibition. The inhibitor molecules adsorb onto the steel surface, forming a protective layer that blocks the corrosive species (H⁺ and SO₄²⁻) from reaching the metal, thereby preventing corrosion.
Experimental Protocols
To ensure the reproducibility and comparability of corrosion inhibition studies, it is crucial to follow standardized experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.
Synthesis of Dihydroxy this compound (DPA)
A common method for the synthesis of benzylphosphonic acids is the Michaelis-Arbuzov reaction. For dihydroxy this compound, a protected dihydroxybenzyl halide would be reacted with a trialkyl phosphite, followed by deprotection and hydrolysis of the resulting phosphonate ester. A general procedure is outlined below:
Electrochemical Measurements
Electrochemical tests are typically performed using a three-electrode setup in a corrosion cell.
-
Working Electrode: A specimen of the metal to be tested (e.g., carbon steel) with a defined exposed surface area.
-
Reference Electrode: A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE).
-
Counter Electrode: An inert material with a large surface area, typically a platinum disk.
Potentiodynamic Polarization:
-
The working electrode is immersed in the corrosive solution (with and without the inhibitor) for a specified period to reach a stable open circuit potential (OCP).
-
A potential scan is then applied, typically from a cathodic potential to an anodic potential relative to the OCP, at a constant scan rate (e.g., 0.5 mV/s).[3]
-
The resulting current is measured, and the data is plotted as a Tafel plot (log(current density) vs. potential).
-
Corrosion parameters (Ecorr, icorr) are extrapolated from the Tafel plot. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[3]
Electrochemical Impedance Spectroscopy (EIS):
-
The working electrode is stabilized at its OCP in the test solution.
-
A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[3]
-
The resulting impedance data is plotted in Nyquist and Bode formats.
-
The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[3]
Conclusion
This comparative guide highlights the significant potential of this compound and its derivatives as effective corrosion inhibitors for steel. The available data, particularly for dihydroxy this compound, demonstrates high inhibition efficiencies, which can be further enhanced through synergistic combinations. The primary inhibition mechanism involves the formation of a protective adsorbed layer on the metal surface. The presence of electron-donating substituents on the benzyl ring appears to be beneficial for enhancing the protective properties of these compounds. Further research focusing on a systematic comparison of a wider range of substituted benzylphosphonic acids under identical experimental conditions is warranted to establish a comprehensive structure-activity relationship and to optimize their application in various industrial settings.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. <strong>Synergistic corrosion inhibitor of carbon steel by dihydroxy benzyl phosphonic acid -Zn2+ system in O.5 M H2SO4: Experimental and theoretical studies</strong> | kerkour | Indian Journal of Chemical Technology (IJCT) [op.niscair.res.in]
- 3. researchgate.net [researchgate.net]
Differentiating Binding Modes of Benzylphosphonic Acid on Surfaces: A Comparative Guide Using XPS and FTIR
For researchers, scientists, and drug development professionals, understanding the precise nature of molecular attachment to a surface is paramount for the rational design of functionalized materials. Benzylphosphonic acid is a common linker molecule used to modify surfaces for applications ranging from biocompatible coatings to catalysts. The efficacy of these modified surfaces is critically dependent on the binding mode of the phosphonic acid headgroup, which can be monodentate, bidentate, or tridentate. This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) data to effectively differentiate between these binding modes.
This guide synthesizes experimental data from various studies on phosphonic acid monolayers to provide a framework for interpreting XPS and FTIR spectra of this compound on different surfaces. While data specifically for this compound is limited, the characteristic spectral features for different binding modes are generally applicable across a range of phosphonic acids.
Distinguishing Binding Modes: A Spectroscopic Approach
The interaction of the phosphonic acid headgroup (-PO(OH)₂) with a metal oxide surface (represented as M-OH) involves the formation of P-O-M bonds. The number of these bonds determines the binding mode:
-
Monodentate: One P-O-M bond is formed, leaving two oxygen atoms of the phosphonate (B1237965) group in other states (e.g., P=O and P-OH).
-
Bidentate: Two P-O-M bonds are formed, which can be either chelating (to the same metal atom) or bridging (to different metal atoms). One oxygen atom may remain as P=O.
-
Tridentate: Three P-O-M bonds are formed, with all three phosphonate oxygen atoms interacting with the surface.
XPS and FTIR spectroscopy are powerful surface-sensitive techniques that can probe the chemical environment of the phosphonate headgroup, providing distinct signatures for each binding mode.
Comparative Analysis of XPS Data
XPS provides quantitative elemental composition and chemical state information. The key spectral regions for differentiating binding modes are the P 2p and O 1s core levels.
| Binding Mode | P 2p Binding Energy (eV) | O 1s Binding Energy (eV) | Interpretation |
| Free Acid | ~134.0 - 135.0 | P=O: ~531.5 - 532.5P-OH: ~533.0 - 534.0 | Reference for unbound this compound. |
| Monodentate | ~133.5 - 134.5 | P=O: ~531.0 - 532.0P-O-M: ~531.0 - 532.0P-OH: ~532.5 - 533.5 | Presence of distinct P=O, P-O-M, and P-OH environments. The P 2p peak may be broad due to multiple oxygen environments. |
| Bidentate | ~133.0 - 134.0 | P=O: ~531.0 - 532.0P-O-M: ~531.0 - 532.0 | The P-OH component is absent or significantly reduced. The O 1s spectrum is dominated by P=O and P-O-M contributions. |
| Tridentate | ~132.5 - 133.5 | P-O-M: ~531.0 - 532.0 | The P=O and P-OH components are absent. The O 1s spectrum shows a single dominant peak corresponding to P-O-M. The P 2p peak is typically narrower and at a lower binding energy, indicating a more uniform chemical environment with increased electron density from the surface. |
Note: The exact binding energies can vary depending on the substrate, surface coverage, and instrument calibration. The relative shifts and the presence or absence of specific components in the O 1s spectrum are key indicators.
Comparative Analysis of FTIR Data
FTIR spectroscopy probes the vibrational modes of chemical bonds. The key vibrational bands for the phosphonate headgroup are in the 900-1300 cm⁻¹ region.
| Binding Mode | ν(P=O) (cm⁻¹) | ν(P-O-M) (cm⁻¹) | ν(P-OH) (cm⁻¹) | Interpretation |
| Free Acid | ~1200 - 1260 | - | ~940 - 1040 | Strong P=O and P-OH stretching vibrations are present. |
| Monodentate | ~1150 - 1250 | ~950 - 1100 | ~940 - 1040 | The P=O band is still present, possibly shifted. A new band corresponding to the P-O-M stretch appears. The P-OH band may still be observable. |
| Bidentate | Absent or very weak | ~950 - 1150 (often broad) | Absent | The characteristic P=O stretching vibration disappears or is significantly attenuated. The spectrum is dominated by broad P-O-M stretching bands.[1] |
| Tridentate | Absent | ~950 - 1150 (often a single, broad peak) | Absent | Complete disappearance of the P=O and P-OH bands. A broad, often symmetric, band corresponding to the P(-O-M)₃ vibrations is observed.[2] |
Note: The exact frequencies and band shapes are sensitive to the substrate, molecular orientation, and hydration state of the monolayer. The disappearance of the P=O stretch is a strong indicator of at least bidentate binding.[1]
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Prepare the this compound monolayer on the desired substrate by solution deposition or other appropriate methods. Rinse the sample thoroughly with a suitable solvent to remove any physisorbed molecules and dry it under a stream of inert gas (e.g., nitrogen or argon).
-
Instrumentation: Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Analysis Chamber: Maintain the analysis chamber at ultra-high vacuum (UHV), typically below 1 x 10⁻⁹ mbar.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify the elemental composition of the surface and confirm the presence of phosphorus.
-
High-Resolution Scans: Acquire high-resolution spectra for the P 2p, O 1s, C 1s, and relevant substrate core levels. Use a smaller pass energy for higher energy resolution.
-
Charge Compensation: If the substrate is insulating, use a low-energy electron flood gun to minimize surface charging.
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 285.0 eV.
-
Perform peak fitting (deconvolution) of the high-resolution O 1s and P 2p spectra using appropriate line shapes (e.g., Gaussian-Lorentzian).
-
Identify the different chemical states based on the binding energies and relative peak areas to determine the binding mode.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Prepare the this compound monolayer on an infrared-transparent or reflective substrate (e.g., silicon, germanium, gold-coated slides).
-
Instrumentation: Use an FTIR spectrometer equipped with a suitable detector (e.g., MCT). For monolayers on reflective substrates, use a grazing angle reflection-absorption setup (IRRAS). For powders or rough surfaces, an attenuated total reflectance (ATR) accessory can be used.
-
Background Spectrum: Record a background spectrum of the bare substrate under the same conditions as the sample measurement.
-
Sample Spectrum: Record the spectrum of the monolayer-coated substrate.
-
Data Processing:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the monolayer.
-
Perform baseline correction to remove any broad background features.
-
-
Data Analysis:
-
Identify the characteristic vibrational bands of the phosphonate headgroup in the 900-1300 cm⁻¹ region.
-
Analyze the presence, absence, and position of the ν(P=O), ν(P-O-M), and ν(P-OH) bands to determine the binding mode.
-
Logical Workflow for Differentiating Binding Modes
References
Efficacy of Benzylphosphonic Acid Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Benzylphosphonic acid derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties. This guide provides a comparative analysis of the antimicrobial efficacy of various this compound derivatives, supported by available experimental data. The information is intended to assist researchers in navigating the current landscape of these compounds and to guide future drug development efforts.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is influenced by their specific chemical structures, including the nature of substituents on the benzyl (B1604629) ring and the type of phosphonate (B1237965) group. The following tables summarize the in vitro activity of different classes of these derivatives against a range of microbial pathogens.
Diethyl Benzylphosphonate Derivatives
A study by Czerwonka et al. (2022) investigated the antibacterial activity of a series of diethyl benzylphosphonate derivatives against various strains of Escherichia coli. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess their efficacy.[1][2]
Table 1: Antibacterial Activity of Diethyl Benzylphosphonate Derivatives against E. coli Strains [1][2]
| Compound/Derivative | E. coli K12 (MIC µg/mL) | E. coli R2 (MIC µg/mL) | E. coli R3 (MIC µg/mL) | E. coli K12 (MBC µg/mL) | E. coli R2 (MBC µg/mL) | E. coli R3 (MBC µg/mL) |
| Diethyl benzylphosphonate | 125 | 125 | 250 | 250 | 250 | 500 |
| Diethyl 4-methylbenzylphosphonate | 62.5 | 62.5 | 125 | 125 | 125 | 250 |
| Diethyl 4-chlorobenzylphosphonate | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 | 125 |
| Diethyl 4-bromobenzylphosphonate | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 | 125 |
Note: Data extracted from a 2022 study on diethyl benzylphosphonates. Lower MIC and MBC values indicate higher antimicrobial activity.[1][2]
α-Aminophosphonate Derivatives
Research into α-aminophosphonate derivatives has revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. A study by Lagziri et al. (2021) synthesized a series of novel α-aminophosphonates incorporating quinoline (B57606) and thiazole (B1198619) moieties and evaluated their antimicrobial properties.[3]
Table 2: Antimicrobial Activity of α-Aminophosphonate Derivatives [3]
| Compound Code | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |
| 9e | 8 | 16 | 32 | 16 | 32 |
| 9g | 4 | 8 | 16 | 8 | 16 |
| 9h | 4 | 8 | 16 | 8 | 16 |
| 10k | 16 | 32 | 64 | 8 | 16 |
| 10l | 16 | 32 | 32 | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | 2 | 4 |
Note: Data from a 2021 study on novel α-aminophosphonates. These compounds, while not simple benzylphosphonates, demonstrate the potential of this class of derivatives.[3]
Cytotoxicity Profile
An essential aspect of antimicrobial drug development is ensuring the selective toxicity of the compounds towards microbes over host cells. Limited data is available on the cytotoxicity of this compound derivatives against normal mammalian cell lines. One study investigated the cytotoxic effects of a series of glucopyranosyl-conjugated benzyl derivatives on the human embryonic kidney cell line HEK293T. While not the same compounds as those with demonstrated antimicrobial activity, this provides an indication of the potential toxicity of the benzyl moiety.
Table 3: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives against HEK293T Cells
| Compound | R Group | IC50 (µM) on HEK293T |
| 8b | H | 35.6 ± 3.5 |
| 8c | 4-CH3 | > 100 |
| 8d | 4-OCH3 | 85.3 ± 7.9 |
| 8e | 4-F | 58.9 ± 5.1 |
| 8f | 4-Cl | 65.4 ± 6.2 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition of cell growth. Higher IC50 values indicate lower cytotoxicity.
Mechanism of Action
Phosphonate antibiotics are known to act as mimics of phosphate (B84403) esters or carboxylic acids, enabling them to function as potent enzyme inhibitors. A primary mechanism of action for many phosphonate-based antimicrobials is the inhibition of bacterial cell wall biosynthesis.
Inhibition of Peptidoglycan Synthesis
The bacterial cell wall is crucial for maintaining cell integrity and is primarily composed of peptidoglycan. The biosynthesis of peptidoglycan is a multi-step process that is a key target for many antibiotics. Phosphonopeptides, which are derivatives of aminophosphonic acids, are actively transported into bacterial cells.[4] Once inside, they release aminomethylphosphonic acid, which inhibits several key enzymes involved in peptidoglycan synthesis by acting as a mimetic of D- and L-alanine.[4] These enzymes include:[4]
-
Alanine racemase (EC 5.1.1.1)
-
D-Ala-D-Ala synthetase (EC 6.3.2.4)
-
UDP-N-acetylmuramyl-L-alanine synthetase (EC 6.3.2.8)
The inhibition of these enzymes disrupts the formation of the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis.
Caption: Inhibition of bacterial peptidoglycan synthesis by this compound derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Antimicrobial Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Aseptically add a specific volume of sterile Mueller-Hinton Broth (MHB) to the wells of a 96-well microtiter plate.
-
Serial Dilutions: Add a volume of the stock solution to the first well and perform two-fold serial dilutions across the plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a sterile, drug-free agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Caption: Workflow for determining MIC and MBC of antimicrobial agents.
Conclusion
This compound derivatives represent a versatile class of compounds with demonstrated antimicrobial activity against a range of pathogens. The data presented in this guide highlight the potential of both diethyl benzylphosphonates and α-aminophosphonates as starting points for the development of new antibacterial and antifungal agents. The primary mechanism of action for at least a subset of these compounds appears to be the targeted inhibition of bacterial cell wall biosynthesis, a well-validated strategy for antimicrobial intervention.
However, the available data is fragmented, and a direct, objective comparison across different derivative classes is challenging due to variations in experimental protocols and tested microbial strains. Further research is warranted to systematically evaluate the structure-activity relationships of a broad range of this compound derivatives against a standardized panel of clinically relevant bacteria and fungi. Crucially, comprehensive cytotoxicity studies against normal mammalian cell lines are essential to establish the therapeutic index of the most promising antimicrobial candidates. Future investigations should aim to generate cohesive datasets that will enable a more robust comparison and guide the rational design of novel, safe, and effective antimicrobial agents based on the this compound scaffold.
References
A Comparative Guide to the Stability of Benzylphosphonic Acid and Thiol-Based Self-Assembled Monolayers
For researchers, scientists, and professionals in drug development, the long-term stability of surface modifications is paramount. Self-assembled monolayers (SAMs) offer a precise way to functionalize surfaces, but their efficacy is dictated by their robustness. This guide provides an objective, data-driven comparison of the stability of two prominent SAM chemistries: the traditional thiol-based SAMs, typically on gold, and the increasingly popular benzylphosphonic acid SAMs, which excel on metal oxide surfaces.
Binding Mechanisms: The Foundation of Stability
The stability of a SAM is fundamentally linked to the nature of the bond between the anchor group and the substrate. Thiol (-SH) and phosphonic acid (-PO(OH)₂) groups form bonds with different surfaces through distinct mechanisms, which dictates their environmental and thermal resilience.
Thiol-based SAMs are most commonly formed on noble metal surfaces like gold, where the sulfur headgroup chemisorbs to form a strong gold-thiolate (Au-S) covalent bond.[1] In contrast, phosphonic acids show a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[2] They form robust covalent or hydrogen bonds with the surface hydroxyl groups, potentially in mono-, bi-, or tridentate configurations, creating a strong anchor to the substrate.[2][3]
Caption: Binding mechanisms of thiol and phosphonic acid anchor groups.
Comparative Stability Analysis
The choice of SAM chemistry often hinges on the specific environmental and processing conditions the surface will encounter. Here, we compare the stability of these two systems under thermal, chemical, and long-term environmental stress.
Thermal Stability
Phosphonic acid SAMs on metal oxide surfaces demonstrate significantly higher thermal stability compared to their thiol-on-gold counterparts. The phosphorus-oxygen (P-O) bond is inherently strong.[4] Studies show that while the anchoring group of phosphonic acid SAMs can remain stable at temperatures up to 773 K, degradation typically occurs in the molecular backbone at temperatures between 523 K and 773 K, depending on the structure.[5] In contrast, thiol-based SAMs on gold begin to degrade at much lower temperatures; for instance, n-hexanethiol on ZnO starts to degrade below 100°C (373 K), and phenylphosphonic acid desorbs from gold at around 350 K.[1][6]
| SAM System | Substrate | Degradation/Desorption Temperature | Reference(s) |
| Alkylphosphonic Acid | Al₂O₃ | > 673 K (Backbone cleavage) | [5] |
| n-Hexanephosphonic Acid | ZnO | Stable up to 350°C (623 K) | [6] |
| n-Hexanethiol | ZnO | Begins to degrade < 100°C (373 K) | [6] |
| Phenylphosphonic Acid | Gold | ~350 K | [1] |
| Alkanethiols | Gold | Desorption begins at ~70°C (343 K) | [7] |
Chemical and Environmental Stability
The performance of SAMs in ambient and aqueous environments is critical for applications in biosensing and medical devices.
In Ambient Air: Phosphonic acid SAMs on titanium have been shown to be stable for up to 14 days in ambient air with only about 20% of molecules lost.[8] Thiol SAMs on gold are notoriously susceptible to oxidation in air, which can lead to a complete loss of molecules within 7 days.[8][9]
In Aqueous Solutions: The stability in aqueous media presents a more complex picture. In Tris-buffered saline (TBS), a common biological buffer, thiol SAMs on gold can be stable for up to 7 days.[8][10][11] Conversely, some studies report that a significant proportion of phosphonic acid molecules can desorb from a titanium surface in TBS within just one day.[8][10][11] This highlights that while phosphonic acids offer superior thermal and oxidative stability, their hydrolytic stability can be a concern depending on the specific substrate and conditions.[12] However, on other substrates like amorphous Al₂O₃, phosphonic acid SAMs have demonstrated high stability in aqueous environments.[13]
Under UV Irradiation: When exposed to UV light, the alkyl chains of phosphonic acid SAMs on titanium can decompose, but the phosphonate (B1237965) anchoring groups remain strongly bonded to the surface.[8][10][11] Under similar conditions, thiol SAMs on gold experience decomposition of their alkyl chains along with oxidation of the thiolate headgroup.[8][10][11]
| Condition | This compound / Phosphonic Acid SAMs | Thiol-based SAMs | Reference(s) |
| Ambient Air | Stable for up to 14 days on Ti (~20% loss) | Unstable on Au (complete loss in 7 days) | [8][10][11] |
| Tris-Buffered Saline (TBS) | Significant desorption within 1 day on Ti | Stable for up to 7 days on Au | [8][10][11] |
| UV Irradiation | Alkyl chain decomposition, anchor group remains | Alkyl chain decomposition and thiolate oxidation | [8][10][11] |
Degradation Pathways and Mechanisms
The instability of SAMs arises from distinct chemical processes. For thiol-based SAMs, the primary failure mode is the oxidation of the gold-thiolate bond, which weakens the surface attachment and leads to desorption.[8][9] Phosphonic acid SAMs are more resistant to oxidation but can be susceptible to hydrolysis, where water molecules attack the metal-oxygen-phosphorus linkage, potentially leading to desorption.[12]
Caption: Comparison of degradation pathways for thiol and phosphonic acid SAMs.
Experimental Protocols for Stability Assessment
Evaluating the stability of SAMs involves subjecting them to environmental challenges and characterizing the surface before and after.
Caption: General experimental workflow for assessing SAM stability.
1. SAM Formation:
-
Thiol SAMs on Gold: Cleaned gold substrates are typically immersed in a dilute solution (e.g., 1-2 mM) of the desired thiol in a solvent like ethanol for several hours to 24 hours to allow for the formation of a well-ordered monolayer.[1]
-
This compound SAMs on Metal Oxides: Substrates like ITO or TiO₂ are thoroughly cleaned to ensure a hydroxylated surface. The substrate is then immersed in a solution of this compound (e.g., 1 mM in THF or ethanol) for 6-24 hours.[2] For some phosphonic acids, a brief thermal annealing step post-deposition can enhance stability.[4]
2. Key Characterization Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition of the surface. By monitoring the intensity of signals corresponding to the SAM (e.g., Carbon 1s, Sulfur 2p for thiols, Phosphorus 2s for phosphonic acids) relative to the substrate signal (e.g., Au 4f), one can quantify the loss of molecules from the surface over time.[8][10][14] The appearance of oxidized sulfur peaks (167-168 eV) is a clear indicator of thiol SAM degradation.[9]
-
Contact Angle Goniometry: The water contact angle measures the hydrophobicity of the surface. A well-formed, hydrophobic SAM will have a high contact angle. A significant decrease in the contact angle over time after exposure to a challenge (e.g., immersion in media) indicates disordering or desorption of the monolayer.[15]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to assess the initial quality and coverage of the SAM and to visualize the formation of defects, pits, or aggregates that signify monolayer degradation.[8][10]
Conclusion
The choice between this compound and thiol-based SAMs is not a matter of universal superiority but one of application-specific requirements.
-
Thiol-based SAMs on gold are a well-established system and offer reasonable stability in controlled aqueous environments, making them suitable for many short-term biosensing applications. However, their poor long-term stability in ambient air and lower thermal stability are significant limitations.
-
This compound SAMs on metal oxides provide a clear advantage in applications demanding high thermal stability and resistance to oxidative degradation. They are an excellent choice for robust electronic devices and for long-term applications in ambient conditions. However, researchers must carefully consider and test their hydrolytic stability in the specific aqueous environment of their application.
Ultimately, the optimal choice requires a careful evaluation of the substrate material and the thermal, chemical, and temporal stresses the functionalized surface will face.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stability of self-assembled monolayers on titanium and gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hajim.rochester.edu [hajim.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of benzylphosphonic acid adsorption on different substrates
A Comparative Guide to the Quantitative Adsorption of Benzylphosphonic Acid on Titanium Dioxide, Gold, and Silica (B1680970) Substrates
For researchers, scientists, and drug development professionals, the controlled functionalization of surfaces is a critical aspect of designing advanced materials and devices. This compound is a key molecule for surface modification due to its ability to form stable, self-assembled monolayers (SAMs) on a variety of substrates. This guide provides an objective comparison of this compound adsorption on three commonly used substrates: titanium dioxide (TiO₂), gold (Au), and silica (SiO₂). The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decisions in surface science and engineering.
Quantitative Adsorption Data
The following tables summarize key quantitative parameters for the adsorption of this compound and related organophosphonic acids on TiO₂, gold, and silica surfaces. Direct comparative data for this compound under identical conditions across all three substrates is limited in the literature; therefore, data from closely related phosphonic acids are included to provide a broader perspective.
Table 1: Adsorption Characteristics on Titanium Dioxide (TiO₂)
| Adsorbate | Adsorption Characteristics | Quantitative Value | Experimental Technique | Reference |
| Phenylphosphonic acid | Binding Mode | Bidentate at low coverage; mixed bidentate/monodentate at higher coverage | XPS, NEXAFS | [1] |
| n-Butylphosphonic acid | Adsorption Energy | - | DFT+D Study | [2] |
| Alkylphosphonic acids | Interaction Energy | -40.0 to -80.0 kcal/mol | DFT | [3] |
Table 2: Adsorption Characteristics on Gold (Au)
| Adsorbate | Adsorption Characteristics | Quantitative Value | Experimental Technique | Reference |
| N-benzylamino(boronophenyl)methylphosphonic acid analogs | Free Enthalpy of Adsorption (ΔG⁰ads) | -40.0 kJ/mol (θ < 0.3); -24.3 kJ/mol (θ > 0.7) | Differential Capacitance, SERS | [4] |
| Vinyl-, octyl-, and tetradecylphosphonic acid | Layer Thickness | 0.6–1.8 nm (monolayer-like) | Multiparameter Surface Plasmon Resonance (MP-SPR) | [5][6] |
Table 3: Adsorption Characteristics on Silica (SiO₂)
| Adsorbate | Adsorption Characteristics | Quantitative Value | Experimental Technique | Reference |
| Phenylphosphonic acid | Attachment Types | Monoester, diester, hydrogen bonding | 31P CP-MAS-NMR | [7][8] |
| Octadecylphosphonic acid on Si(100) | Molecular Tilt Angle | 37° | NEXAFS, SFG | [1] |
| Phosphoric acid on SiO₂/Nb₂O₅ | K⁺ Exchange Capacity | 0.74 mmol/g | Ion Exchange | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experimental techniques used in the quantitative analysis of this compound adsorption.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
1. Sample Preparation:
- Clean the substrate (e.g., Ti-6Al-4V, silicon coupon) thoroughly.[4]
- Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., tetrahydrofuran).[4]
- Immerse the cleaned substrate in the phosphonic acid solution for a specified duration (e.g., overnight) to allow for SAM formation.[4]
- Rinse the substrate with a suitable solvent to remove non-adsorbed molecules.[1]
2. XPS Analysis:
- Mount the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument.[10]
- Acquire a survey scan to identify the elemental composition of the surface. The presence of a P 2p peak confirms the adsorption of the phosphonic acid.[4]
- Acquire high-resolution scans for the elements of interest (e.g., C 1s, O 1s, P 2p, and substrate-specific peaks like Ti 2p or Si 2p).[1][10]
- Use a low-energy electron flood gun to minimize surface charging for insulating samples like silica.[1]
- Reference the binding energies to the C 1s hydrocarbon peak at 285.0 eV for charge correction.[1]
3. Data Analysis:
- Determine the atomic percentages of the elements from the survey scan.[10]
- Analyze the high-resolution spectra to determine the chemical bonding states of the elements, which provides insights into the adsorption mechanism (e.g., monodentate, bidentate).[4]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at the sensor surface, making it ideal for studying adsorption kinetics and the properties of the adsorbed layer.
1. Sensor Preparation:
- Clean the QCM-D sensor (e.g., SiO₂-coated) with a suitable cleaning solution (e.g., sodium dodecyl sulfate (B86663) solution) and rinse with ultrapure water.[11]
- Establish a stable baseline by flowing a buffer solution over the sensor surface.[12]
2. Adsorption Measurement:
- Introduce the this compound solution into the QCM-D flow cell.
- Monitor the changes in resonance frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.[12][13]
- Continue the flow until the signals reach a plateau, indicating that equilibrium has been reached.
3. Data Analysis:
- Calculate the adsorbed mass using the Sauerbrey equation for rigid films or more complex models for viscoelastic films.
- Analyze the dissipation data to understand the structural properties (e.g., rigidity, softness) of the adsorbed layer.[13]
- By flowing solutions of different concentrations, an adsorption isotherm can be constructed to determine binding affinities.[11]
Visualizations
To better illustrate the processes involved in the analysis of this compound adsorption, the following diagrams are provided.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. benchchem.com [benchchem.com]
- 5. bionavis.com [bionavis.com]
- 6. Adsorption Studies of Organophosphonic Acids on Differently Activated Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface modification with phosphoric acid of SiO2/Nb2O5 prepared by the sol-gel method: structural-textural and acid sites studies and an ion exchange model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. QCM-D assay for quantifying the swelling, biodegradation, and protein adsorption of intelligent nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biolinscientific.com [biolinscientific.com]
- 13. crcom.se [crcom.se]
Safety Operating Guide
Proper Disposal of Benzylphosphonic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical waste is paramount. Benzylphosphonic acid, a corrosive solid that can cause severe skin burns and eye damage, requires strict adherence to disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of dust formation and exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be worn.
Step-by-Step Disposal Procedure
The primary and most critical guideline for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[1] The following procedure outlines the collection and preparation of this compound waste for pickup by a certified hazardous waste disposal service.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "this compound and related solid waste."
-
Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.
2. Waste Collection (Solid Waste):
-
Carefully sweep up solid this compound waste using a brush and dustpan.
-
Avoid any actions that could generate dust.[1]
-
Place the collected solid waste directly into the designated hazardous waste container.
-
For contaminated items such as weighing paper, pipette tips, or gloves, place them in the same designated container.
3. Container Management:
-
Use a container that is compatible with acidic solids. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure the exterior of the waste container remains free of contamination.
4. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Irritant")
-
The date the waste was first added to the container.
-
5. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area.
-
Ensure the storage location is away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal coordinator to schedule a pickup.
-
Do not attempt to transport the hazardous waste off-site yourself.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, compiled from various safety data sheets.
| Parameter | Value/Information | Source |
| UN Number | 3261 | Fisher Scientific |
| Hazard Class | 8 (Corrosive) | Fisher Scientific |
| Packing Group | III | Fisher Scientific |
| Storage Temperature | -20 °C (for the product) | Santa Cruz Biotechnology |
| Incompatible Materials | Strong oxidizing agents | Fisher Scientific |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
